molecular formula C8H6INO B3030561 6-Iodoindolin-2-one CAS No. 919103-45-0

6-Iodoindolin-2-one

Cat. No.: B3030561
CAS No.: 919103-45-0
M. Wt: 259.04
InChI Key: UGEPVMQRMXPCMD-UHFFFAOYSA-N
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Description

6-Iodoindolin-2-one is a useful research compound. Its molecular formula is C8H6INO and its molecular weight is 259.04. The purity is usually 95%.
BenchChem offers high-quality 6-Iodoindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodoindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEPVMQRMXPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697464
Record name 6-Iodo-1,3-dihydro-2H-indol-2-one
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Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919103-45-0
Record name 6-Iodo-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-iodo-2-oxindole
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Foundational & Exploratory

Introduction: The Significance of the Indolinone Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Iodoindolin-2-one: Structure, Synthesis, and Applications

This guide provides an in-depth exploration of 6-iodoindolin-2-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its structural and physicochemical characteristics, present detailed and mechanistically-grounded synthetic protocols, and discuss its critical role in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a versatile template for introducing functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. The introduction of a halogen, specifically iodine at the C6 position, transforms the otherwise stable benzene ring into a reactive handle for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions.[3]

6-Iodoindolin-2-one has emerged as a particularly valuable intermediate in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][3][4] The iodine atom serves as a key point of diversification, allowing for the facile introduction of various aryl and heteroaryl moieties via reactions like the Suzuki or Heck coupling, which is fundamental in building the complex pharmacophores required for potent and selective kinase inhibition.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of 6-iodoindolin-2-one is essential for its effective use in synthesis.

Chemical Structure

The molecule consists of a bicyclic structure where a benzene ring is fused to a five-membered lactam (a cyclic amide) ring. The iodine atom is substituted at position 6 of the benzene ring, and a carbonyl group is present at position 2 of the pyrrolidinone ring.

Caption: Workflow for the multi-step synthesis of 6-Iodoindolin-2-one.

Step 1: Electrophilic Iodination of 2-Chloro-nitrobenzene

  • Objective: To regioselectively introduce an iodine atom onto the aromatic ring, directed by the existing substituents.

  • Causality: The nitro group is a strong deactivating group and a meta-director, while the chloro group is deactivating but an ortho-, para-director. The position para to the chlorine and meta to the nitro group (C5) is the most activated site for electrophilic substitution. A strong iodinating system (I₂ activated by an oxidant like NaIO₄ in strong acid) is required to overcome the deactivated nature of the ring.

  • Protocol:

    • Charge a jacketed reactor with acetic acid and acetic anhydride at 10 °C.

    • Add sodium periodate (NaIO₄) and iodine (I₂) powders under stirring.

    • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, maintaining the internal temperature below 30 °C.

    • Add 2-chloro-nitrobenzene in one portion and gradually heat the mixture to ~64 °C.

    • Monitor the reaction by HPLC or TLC until the starting material is consumed.

    • Cool the reaction mixture and quench by pouring it into an ice/water slurry.

    • Filter the resulting solid, wash with water, and dry to yield 2-chloro-5-iodonitrobenzene.

Step 2: Nucleophilic Aromatic Substitution with a Malonate Ester

  • Objective: To displace the chlorine atom with a carbon nucleophile, installing the backbone for the future lactam ring.

  • Causality: The nitro group ortho to the chlorine atom strongly activates it towards nucleophilic aromatic substitution (SNAAr). A soft carbon nucleophile, the enolate of dimethylmalonate (generated in situ with a base like sodium ethoxide), readily displaces the chloride.

  • Protocol:

    • To a jacketed reactor, charge N,N-dimethylacetamide (DMAc) and sodium ethoxide (NaOEt) powder at 20 °C.

    • Add diethylmalonate dropwise, maintaining the temperature around 10 °C to control the exothermic enolate formation.

    • Add the 2-chloro-5-iodonitrobenzene from Step 1 and heat the mixture.

    • Monitor the reaction for completion.

    • Cool the mixture and quench with a cold aqueous HCl solution.

    • Stir for an additional hour to ensure complete precipitation.

    • Collect the solid by filtration and wash with water to afford 2-(4-iodo-2-nitrobenzene)-dimethylmalonate.

Step 3: Reductive Cyclization and Decarboxylation

  • Objective: To simultaneously reduce the nitro group to an amine and induce intramolecular cyclization to form the indolinone ring.

  • Causality: Tin(II) chloride (SnCl₂) is a classical reagent for the reduction of aromatic nitro groups to anilines. In an alcoholic solvent under heat, the newly formed aniline immediately attacks one of the adjacent ester carbonyls in an intramolecular fashion. This cyclization (lactamization) is followed by the hydrolysis and decarboxylation of the remaining ester group under the reaction conditions, leading directly to the final product.

  • Protocol:

    • Charge a reactor with 2-(4-iodo-2-nitrobenzene)-dimethylmalonate and ethanol.

    • Add a portion of tin(II) chloride dihydrate (SnCl₂·2H₂O) powder and heat the mixture to 70 °C for 1 hour.

    • Add the remaining portions of SnCl₂·2H₂O and continue stirring until the reaction is complete.

    • Cool the mixture and collect the solid by filtration.

    • Wash the crude solid with water.

    • Purify the crude product by recrystallization from acetic acid, followed by washing with aqueous HCl, to yield high-purity 6-iodoindolin-2-one. [5][6]

Alternative Synthetic Routes

Direct Iodination of Indolin-2-one:

A more convergent approach is the direct electrophilic iodination of commercially available indolin-2-one (oxindole).

  • Mechanism: This reaction proceeds via electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is critical to control regioselectivity. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., HIO₃) are commonly used. [7]* Challenges and Rationale: The oxindole ring system is activated towards electrophilic substitution. The primary challenge is achieving selectivity for the C6 position over the more electronically activated C5 and C7 positions. The directing influence of the acyl-amino group and steric factors can be manipulated by adjusting solvents and reagents, but mixtures of isomers are common, often requiring chromatographic separation.

Synthesis via Sandmeyer Reaction:

This classical transformation provides a reliable, albeit longer, route from an amino-precursor. [8][9]

  • Mechanism: The Sandmeyer reaction converts a primary aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile. [10][11]The process does not typically require a copper catalyst for iodination, unlike chlorination or bromination. [10]* Workflow:

    • Diazotization: 6-Aminoindolin-2-one is treated with sodium nitrite (NaNO₂) in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

    • Iodide Displacement: A solution of potassium iodide (KI) is added to the in-situ generated diazonium salt. The diazonium group, being an excellent leaving group (N₂ gas), is displaced by the iodide ion to form 6-iodoindolin-2-one.

Applications in Medicinal Chemistry

The iodine atom at the C6 position is the key to the synthetic utility of 6-iodoindolin-2-one. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.

Caption: Use of 6-Iodoindolin-2-one in Suzuki cross-coupling reactions.

This reactivity is extensively exploited in the synthesis of tyrosine kinase inhibitors. For example, the core of Sunitinib, an FDA-approved drug for renal cell carcinoma, is an indolinone derivative. The synthesis of such complex molecules often involves a key step where a C6-halogenated indolinone is coupled with a suitable aromatic or heteroaromatic partner.

Safety and Handling

6-Iodoindolin-2-one is an irritant and should be handled with appropriate care. [12]* Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light to prevent degradation.

Conclusion

6-Iodoindolin-2-one is a high-value synthetic intermediate whose importance is firmly established in the field of medicinal chemistry. Its well-defined structure and the strategic placement of the iodine atom provide a robust platform for the synthesis of complex molecular architectures, particularly for the development of targeted cancer therapies. The detailed multi-step synthesis presented here offers a reliable and scalable method for its preparation, while alternative routes like direct iodination or the Sandmeyer reaction provide additional strategic options for the synthetic chemist. A thorough understanding of its properties and synthesis is therefore essential for any researcher working in drug discovery and development.

References

  • ResearchGate. (n.d.). Iodine catalysed synthesis of C‐3‐quaternary oxindole derivatives. Retrieved February 12, 2026, from [Link]

  • ChemBK. (2024, April 9). 6-Iodoindolin-2-one. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 6-Iodo-3-methyl-indolin-2-one. Retrieved February 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). 6-Iodoindolin-2-one. Retrieved February 12, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 12, 2026, from [Link]

  • PubChem. (2024, January 24). 3,3-Difluoro-6-iodoindolin-2-one. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). 6-iodo-2-oxindole (C8H6INO). Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved February 12, 2026, from [Link]

  • Gershon, H., & Clark, D. D. (2002). Preparation and antifungal activity of 3-iodo- and 6-iodo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 133(11), 1325-1330. Retrieved from [Link]

  • PubChem. (n.d.). 6-Iodoindoline. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2010, June 4). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). 8-Iodo-quinolinium chloride dihydrate. Retrieved February 12, 2026, from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved February 12, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US8975418B2 - Process for preparing 6-iodo-2-oxindole.
  • Google Patents. (n.d.). WO2014037307A1 - Process for preparing 6-iodo-2-oxindole.
  • MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved February 12, 2026, from [Link]

  • PubMed. (2006, March). Synthesis and biological activity of 6H-isoindolo[2,1-a]indol-6-ones, analogues of batracylin, and related compounds. Retrieved February 12, 2026, from [Link]

  • PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved February 12, 2026, from [Link]

  • PMC. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved February 12, 2026, from [Link]

  • Oncotarget. (n.d.). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. Retrieved February 12, 2026, from [Link]

  • PMC. (2025, July 1). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 5-Iodoindolin-2-one. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR study of 6‐iodo‐2‐pyridone (1e)‐catalyzed ester aminolysis. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodoaniline. Retrieved February 12, 2026, from [Link]

  • SciRP.org. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1). Retrieved from [Link] pharmacology-&pharmacy_2012011011154562.html

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Sources

Technical Guide: 6-Iodoindolin-2-one – Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Iodoindolin-2-one (also known as 6-iodooxindole ) is a halogenated derivative of the oxindole (indolin-2-one) scaffold.[1] It serves as a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. The iodine substituent at the C6 position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of the oxindole core—a "privileged structure" in medicinal chemistry.

This guide details the chemical identity, validated synthesis protocols, and application workflows for 6-iodoindolin-2-one, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

The following data establishes the baseline identity for 6-iodoindolin-2-one. Note that the CAS number 919103-45-0 is specific to this isomer; researchers must distinguish it from the more common 5-iodo isomer.

PropertyValue
Chemical Name 6-Iodoindolin-2-one
Synonyms 6-Iodooxindole; 6-Iodo-1,3-dihydro-2H-indol-2-one
CAS Number 919103-45-0
Molecular Formula C₈H₆INO
Molecular Weight 259.04 g/mol
Exact Mass 258.9494 Da
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
SMILES O=C1CC2=C(C=C(I)C=C2)N1

Synthetic Methodology: Wolff-Kishner Reduction

The most robust and scalable route to 6-iodoindolin-2-one is the reduction of 6-iodoisatin . This approach avoids the regioselectivity issues often encountered when attempting to halogenate the oxindole core directly.

Reaction Scheme

The synthesis proceeds via the formation of a hydrazone intermediate, followed by base-mediated decomposition (Wolff-Kishner conditions) to release nitrogen and yield the lactam.

Synthesis Isatin 6-Iodoisatin (Precursor) Hydrazone Hydrazone Intermediate Isatin->Hydrazone N2H4·H2O Reflux, EtOH Hydrazine Hydrazine Hydrate (Reagent) Product 6-Iodoindolin-2-one (Target) Hydrazone->Product NaOEt or KOH Heat (-N2)

Figure 1: Synthetic pathway from 6-iodoisatin to 6-iodoindolin-2-one.[1][2][3]

Detailed Protocol

Reagents:

  • 6-Iodoisatin (1.0 equiv)[4]

  • Hydrazine hydrate (10.0 equiv)

  • Ethanol (Solvent)

  • Sodium ethoxide (NaOEt) or Potassium Hydroxide (KOH)

Step-by-Step Procedure:

  • Hydrazone Formation:

    • Dissolve 6-iodoisatin (e.g., 5.0 g) in Ethanol (50 mL).

    • Add Hydrazine hydrate (excess) dropwise at room temperature.

    • Reflux the mixture for 1–2 hours. The deep orange/red color of the isatin will shift to a lighter yellow suspension as the hydrazone precipitates.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the starting material.

  • Reduction:

    • Add base (NaOEt or KOH pellets) to the reaction mixture.

    • Continue refluxing for 4–6 hours. Evolution of nitrogen gas (N₂) indicates the reduction is proceeding.

    • Note: For difficult substrates, switching the solvent to ethylene glycol and heating to 140°C may improve yield, but standard ethanol reflux is typically sufficient for halo-oxindoles.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (200 mL) and acidify with 1M HCl to pH ~3–4.

    • The product will precipitate as an off-white or beige solid.

    • Filter the solid, wash with water, and dry under vacuum.

  • Purification:

    • Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) if necessary.

Analytical Characterization

Validation of the structure relies on confirming the loss of the C3-carbonyl (from isatin) and the integrity of the iodine substituent.

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR:

    • δ 10.5 ppm (s, 1H, NH): Broad singlet, characteristic of the lactam NH.

    • δ 7.2–7.4 ppm (m, Ar-H): Aromatic protons. The proton at C7 (ortho to I and NH) typically appears as a doublet or singlet with fine coupling.

    • δ 3.52 ppm (s, 2H, CH₂): The defining signal. The C3 carbonyl of isatin is replaced by a methylene group. This singlet integrates to 2 protons, confirming the reduction to oxindole.

  • ¹³C NMR:

    • δ ~176 ppm (C=O): Amide carbonyl.

    • δ ~36 ppm (CH₂): C3 methylene carbon.

    • δ ~92 ppm (C-I): Carbon attached to Iodine (significantly upfield due to the heavy atom effect).

Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 260.0.

  • Isotope Pattern: Iodine is monoisotopic, so no M+2 pattern (unlike Cl or Br), but the mass defect is distinct.

Medicinal Chemistry Applications

6-Iodoindolin-2-one is a high-value scaffold because it combines the hydrogen-bond donor/acceptor properties of the lactam with a reactive handle (Iodine) for library generation.

Structural Activity Relationship (SAR) Workflow

The iodine at position 6 allows for the introduction of aryl, heteroaryl, or alkynyl groups to probe the hydrophobic pockets of kinase enzymes.

SAR Core 6-Iodoindolin-2-one (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Cat. Sonogashira Sonogashira Coupling (Alkyne) Core->Sonogashira Pd/Cu Cat. Aldol Knoevenagel Condensation (C3 Position) Core->Aldol Aldehyde/Base Kinase Kinase Inhibitors (VEGFR, CDK) Suzuki->Kinase Biaryl Library Sonogashira->Kinase Rigid Linkers Aldol->Kinase Sunitinib Analogs

Figure 2: Diversification strategies using the 6-iodooxindole core.

  • C6-Functionalization: The iodine atom is highly reactive toward Palladium-catalyzed cross-coupling. This is used to extend the molecule into the "solvent-front" or hydrophobic regions of a binding pocket.

  • C3-Functionalization: The methylene group at C3 is acidic. Condensation with aldehydes (Knoevenagel reaction) yields 3-alkylidene oxindoles, a class of compounds that includes the drug Sunitinib . The 6-iodo group remains intact during this condensation, allowing for late-stage diversification.

Safety and Handling

  • Hazards: 6-Iodoindolin-2-one is an organic solid that may be harmful if swallowed or inhaled. It is a potential skin and eye irritant.

  • Light Sensitivity: Organoiodides can be light-sensitive. Store in amber vials or foil-wrapped containers to prevent liberation of free iodine (discoloration).

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • Appchem. (2024).[5] 6-Iodoindolin-2-one Product Specifications and CAS 919103-45-0 Verification. Retrieved from

  • ChemicalBook. (2024).[6] 6-Iodooxindole Properties and Supplier Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted indolin-2-ones. Retrieved from

  • Porcs-Makkay, M., et al. (2004). Synthesis of 6-substituted oxindoles via Wolff-Kishner reduction. Tetrahedron. (General protocol reference for halo-oxindole synthesis).

Sources

potential therapeutic targets of 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 6-Iodoindolin-2-one Scaffold: A Strategic Pharmacophore for Multi-Target Kinase & Reductase Inhibition Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Halogenated Warhead

6-Iodoindolin-2-one (6-Iodo-oxindole) is not merely a chemical intermediate; it is a privileged pharmacophore in the design of next-generation kinase inhibitors. Unlike its non-halogenated or fluoro-substituted counterparts (e.g., the core of Sunitinib), the 6-iodo derivative offers a unique "halogen handle." This feature exploits the sigma-hole effect —a region of positive electrostatic potential on the iodine atom—facilitating specific halogen bonds with carbonyl backbone residues in kinase hinge regions. Furthermore, it serves as a robust electrophilic anchor for Palladium-catalyzed cross-coupling, enabling the rapid library expansion of 3-substituted indolinones targeting VEGFR, PDGFR, and the selenocysteine active site of Thioredoxin Reductase (TrxR).

Chemical Biology & Structure-Activity Relationships (SAR)

The efficacy of 6-Iodoindolin-2-one derivatives stems from the electronic and steric properties of the oxindole core.

The "Halogen Hole" Advantage

In ATP-competitive inhibition, the oxindole scaffold mimics the purine ring of ATP. The substitution at the C-6 position is critical for selectivity:

  • Steric Fit: The bulky iodine atom (Van der Waals radius ~1.98 Å) fills hydrophobic pockets in the ATP binding site that are too large for fluorine or hydrogen, potentially increasing selectivity for specific kinases like CDK2 or GSK3β .

  • Halogen Bonding: The iodine atom can act as a Lewis acid, forming a halogen bond with Lewis basic residues (e.g., backbone carbonyl oxygen of Glu or Val in the kinase hinge region). This interaction is directional and often stronger than a comparable hydrogen bond.

SAR Optimization Cycle

The 6-iodo moiety allows for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings. This is essential for optimizing "Tail" regions that extend into the solvent-accessible front of the kinase pocket.

Table 1: Comparative SAR of 6-Substituted Indolin-2-ones

Substituent (C-6)Electronic EffectSteric ProfilePrimary UtilityRepresentative Drug Class
-H NeutralSmallBaseline ScaffoldGeneral Kinase Probes
-F Inductive WithdrawalSmallMetabolic StabilitySunitinib (5-F analog)
-I (Iodine)Sigma-Hole Donor Large Halogen Bonding / Synthetic Handle Next-Gen Probes / TrxR Inhibitors
-COOMe Electron WithdrawingMediumPolar InteractionNintedanib (BIBF 1120)

Primary Therapeutic Targets

Target A: Receptor Tyrosine Kinases (VEGFR2 / PDGFR)

Derivatives of 6-Iodoindolin-2-one, particularly 3-benzylidene analogs, function as Type I ATP-competitive inhibitors.

  • Mechanism: The oxindole lactam (NH-CO) forms a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Cys919 in VEGFR2). The 6-iodo group interacts with the gatekeeper residue or hydrophobic back-pocket, stabilizing the "DFG-in" active conformation.

  • Therapeutic Outcome: Inhibition of angiogenesis and tumor cell proliferation.

Target B: Thioredoxin Reductase (TrxR)

Unlike kinase inhibition, activity against TrxR is often irreversible and covalent.

  • Mechanism: 3-substituted 6-iodoindolin-2-ones often contain Michael acceptor moieties (e.g.,

    
    -unsaturated ketones). These electrophiles target the Selenocysteine (Sec498)  residue at the C-terminal active site of mammalian TrxR.
    
  • Causality: Alkylation of Sec498 inhibits the reduction of oxidized thioredoxin (Trx), leading to the accumulation of Reactive Oxygen Species (ROS).

  • Downstream Effect: ROS accumulation triggers the ASK1-p38 MAPK apoptotic pathway.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where 6-Iodoindolin-2-one derivatives drive apoptosis via Kinase blockade and ROS induction.

G cluster_Kinase Pathway A: Anti-Angiogenesis cluster_Redox Pathway B: Redox Stress Compound 6-Iodoindolin-2-one Derivative VEGFR VEGFR2 / PDGFR (ATP Pocket) Compound->VEGFR ATP-Competitive Inhibition TrxR Thioredoxin Reductase (Sec498 Residue) Compound->TrxR Michael Addition (Covalent) Angio Angiogenesis VEGFR->Angio Blocks TumorGrowth Tumor Growth Arrest Angio->TumorGrowth Trx_Ox Oxidized Trx Accumulation TrxR->Trx_Ox Inhibits Reduction ASK1 ASK1 Release Trx_Ox->ASK1 Activates Apoptosis Mitochondrial Apoptosis ASK1->Apoptosis

Figure 1: Dual-mechanism action of 6-Iodoindolin-2-one derivatives targeting RTKs and the TrxR-ASK1 axis.

Experimental Protocols

Protocol A: Synthesis of 6-Iodoindolin-2-one (Wolff-Kishner Reduction)

Rationale: Direct iodination of oxindole is non-selective. The preferred route is the reduction of 6-iodoisatin, ensuring regiochemical purity.

Reagents:

  • 6-Iodoisatin (1.0 equiv)

  • Hydrazine hydrate (85%, 10.0 equiv)

  • Potassium Hydroxide (KOH, 4.0 equiv)

  • Ethylene Glycol (Solvent)[1]

Step-by-Step Methodology:

  • Hydrazone Formation: Suspend 6-iodoisatin (5 mmol) in ethylene glycol (15 mL). Add hydrazine hydrate (50 mmol) dropwise.

  • Reflux 1: Heat the mixture to 100°C for 1 hour . The solution will turn yellow/orange as the hydrazone forms.

  • Base Addition: Cool to 60°C. Add KOH pellets (20 mmol) carefully.

  • Wolff-Kishner Reduction: Heat to 160°C for 2 hours, then slowly increase to 180-190°C to distill off excess hydrazine and water. Caution: Nitrogen gas evolution will be vigorous.

  • Work-up: Cool to room temperature. Pour into ice-water (100 mL). Acidify with 6N HCl to pH 3.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water to yield 6-Iodoindolin-2-one as off-white needles.

    • Validation: Check melting point (Expected: >180°C) and 1H-NMR (Singlet at ~10.4 ppm for NH; CH2 signal at ~3.5 ppm).

Protocol B: Thioredoxin Reductase (TrxR) Inhibition Assay

Rationale: To verify if the derivative targets the selenocysteine active site.

Materials:

  • Rat liver TrxR (Sigma) or recombinant human TrxR1.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • NADPH.

Workflow:

  • Incubation: Incubate TrxR (10 nM) with the test compound (0.1 - 10 µM) in phosphate buffer (pH 7.4) containing 200 µM NADPH for 30 minutes at 25°C.

  • Reaction Trigger: Add DTNB (5 mM final concentration).

  • Measurement: Monitor the increase in absorbance at 412 nm (formation of TNB anion) for 5 minutes.

  • Calculation: % Activity = (Slope_sample / Slope_control) × 100.

    • Self-Validation: A generic kinase inhibitor (e.g., Staurosporine) should show no inhibition in this assay, whereas a specific TrxR inhibitor (e.g., Auranofin) will show IC50 < 100 nM.

Synthetic Pathway Visualization

This diagram outlines the synthesis of the core scaffold and its diversification into active kinase inhibitors.

Synthesis Isatin 6-Iodoisatin Hydrazone Hydrazone Intermediate Isatin->Hydrazone N2H4, 100°C Scaffold 6-Iodoindolin-2-one (The Core) Hydrazone->Scaffold KOH, 180°C (Wolff-Kishner) Suzuki Pd-Catalyzed Coupling Scaffold->Suzuki Aryl Boronic Acid Condensation Aldol Condensation Scaffold->Condensation Aldehyde (Piperidine cat.) Drug 3-Substituted Kinase Inhibitor Suzuki->Drug C-6 Functionalization Condensation->Drug C-3 Functionalization

Figure 2: Synthetic workflow from 6-iodoisatin to functionalized kinase inhibitors.

References

  • Cai, X., et al. (2016). "Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads." Oncotarget, 7(26), 39497–39507. Link

  • Roth, G. J., et al. (2009). "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry, 52(14), 4466–4480. Link

  • Porchia, M., et al. (2020). "Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents." Archiv der Pharmazie, 353(11), 2000164. Link

  • Voth, A. R., & Ho, P. S. (2007). "The role of halogen bonding in inhibitor recognition and binding by protein kinases." Current Topics in Medicinal Chemistry, 7(13), 1336–1348. Link

  • Lockman, J. W., et al. (2011).[2] "Oxindole derivatives as inhibitors of TAK1 kinase."[2] Bioorganic & Medicinal Chemistry Letters, 21(6), 1724–1727. Link

Sources

Technical Whitepaper: Operational Safety and Handling of 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Criticality

6-Iodoindolin-2-one (also known as 6-iodooxindole) is a specialized pharmacophore scaffold used primarily in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Sunitinib). Structurally, it consists of an oxindole core substituted with an iodine atom at the 6-position.

While often treated generically as a "halogenated intermediate," this compound possesses distinct physicochemical vulnerabilities compared to its chloro- or bromo- analogs. The Carbon-Iodine (C-I) bond is significantly weaker (approx. 57 kcal/mol) than C-Br (68 kcal/mol) or C-Cl (81 kcal/mol), making it highly susceptible to homolytic cleavage via UV irradiation and palladium-catalyzed dehalogenation. Furthermore, the C3-methylene position of the oxindole ring is prone to oxidative dimerization (forming isoindigo derivatives) under basic, aerobic conditions.

Key Physical Data:

Property Specification Critical Note
CAS Number 16622-49-4 Unique identifier for inventory tracking.

| Molecular Formula |


 | Molecular Weight: 259.04  g/mol . |
| Appearance  | Off-white to beige/brown powder | Darkening indicates oxidation or iodine liberation. |
| Melting Point  | 198–202 °C | High thermal stability in solid state, but prone to sublimation. |
| Solubility  | DMSO, DMF, hot Methanol | Poor solubility in water and non-polar solvents (Hexanes). |

Hazard Identification & Risk Assessment

Unlike standard organic solids, the hazards of 6-Iodoindolin-2-one are two-fold: biological toxicity (irritation) and chemical instability (iodine release).

GHS Classification
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Hazards (The "Why")
  • Photo-Deiodination: Exposure to UV/visible light can cleave the C-I bond, generating aryl radicals and liberating elemental iodine (

    
    ). 
    
    
    
    is corrosive and a respiratory irritant.[1]
  • Oxidative Coupling: In the presence of oxygen and light, the oxindole core can auto-oxidize. This not only degrades the reagent but produces colored impurities (red/brown) that are difficult to purge during purification.

Risk Logic Diagram

The following diagram illustrates the degradation pathways that dictate safety protocols.

RiskLogic Source 6-Iodoindolin-2-one Radical Aryl Radical + I• Source->Radical Homolytic Cleavage Dimer Isoindigo Impurities (Red/Brown Solid) Source->Dimer Auto-oxidation at C3 UV UV Light / Heat UV->Radical O2 Oxygen (Air) O2->Dimer Iodine Elemental Iodine (I2) (Corrosive/Toxic) Radical->Iodine Recombination

Caption: Degradation pathways showing susceptibility to light (iodine release) and air (oxidative dimerization).

Storage & Stability Engineering

To maintain purity (>98%) and safety, a "Cold-Dark-Inert" storage strategy is mandatory.

Protocol 3.1: Long-Term Storage
  • Container: Amber glass vials with Teflon-lined screw caps. Do not use clear glass.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing to prevent C3-oxidation.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Desiccation: Store secondary containment over desiccant (silica gel) to prevent hydrolysis.

Protocol 3.2: Stability Indicators
  • Visual Check: If the powder turns from beige to deep brown/purple, significant deiodination has occurred.

  • Solubility Check: Insoluble red particulates in DMSO indicate oxidative dimerization (isoindigo formation).

Operational Protocol: Synthesis & Handling

This section details the workflow for using 6-Iodoindolin-2-one in cross-coupling reactions (e.g., Suzuki-Miyaura) or condensations.

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator or half-mask with P100 filters (if handling >1g open powder). Use a Fume Hood for all operations.

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness). Iodinated aromatics can permeate standard latex.

  • Ocular: Chemical splash goggles.[2]

Weighing and Transfer

Challenge: Oxindoles are often electrostatic and fluffy, posing an inhalation risk. Solution:

  • Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Weigh into a tared vial rather than on weighing paper to minimize transfer losses and dust generation.

  • Solvent Dampening: If possible, pre-dissolve the solid in the reaction solvent (e.g., DMF) within the fume hood before transporting it to the balance (if gravimetric precision allows).

Reaction Setup (Critical Control Points)

When using this reagent in Palladium-catalyzed couplings:

  • Degassing is Critical: Oxygen promotes both the degradation of the catalyst and the oxidative dimerization of the oxindole. Sparge solvents with Argon for 15 minutes before adding the 6-iodoindolin-2-one.

  • Temperature Control: Avoid heating above 100°C unless necessary. High temperatures accelerate deiodination (reductive side-reaction).

  • Base Selection: Strong bases (NaH, KOtBu) will deprotonate the N-H and C3-H. If this is not the intended pathway, use milder bases (

    
    , 
    
    
    
    ) to preserve the core.
Waste Management
  • Stream: Segregate as Halogenated Organic Waste .

  • Pre-treatment: If the waste solution is dark purple (indicating free Iodine), quench with aqueous Sodium Thiosulfate (

    
    ) until the color fades to yellow/clear before disposal. This prevents iodine off-gassing in the waste drum.
    

Emergency Response & Decontamination

This protocol uses chemical logic to neutralize hazards rather than just cleaning them.

Spills (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: Do NOT use bleach (Sodium Hypochlorite). Bleach oxidizes iodide residues into toxic Iodine gas (

    
    ).
    
  • Clean:

    • Wet a paper towel with 5% Sodium Thiosulfate solution (or water if unavailable).

    • Gently wipe the powder to avoid dusting.

    • Place waste in a sealed bag labeled "Hazardous Waste - Iodine Contaminated."

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Iodine compounds can cause corneal staining; seek ophthalmological review.

  • Skin Contact: Wash with soap and water.[3] If yellow staining persists (iodine absorption), wash with a dilute thiosulfate solution or polyethylene glycol (PEG-400).

Operational Workflow Diagram

SafetyWorkflow Start Start: Handling 6-Iodoindolin-2-one PPE Step 1: PPE & Engineering (Nitrile Gloves, Fume Hood, Amber Glass) Start->PPE Weigh Step 2: Weighing (Anti-static, Avoid Metal Spatulas) PPE->Weigh Reaction Step 3: Reaction Setup (Degas Solvents, Inert Atm) Weigh->Reaction Cleanup Step 4: Cleanup (NO BLEACH - Use Thiosulfate) Reaction->Cleanup Waste End: Halogenated Waste Stream Cleanup->Waste

Caption: Step-by-step operational safety workflow ensuring containment and chemical stability.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2778931, 6-Iodooxindole. Retrieved from [Link]

  • Brieflands. Stability of Iodine in Chemical Compounds Against Heat and Light. (Mechanistic basis for iodine liberation). Retrieved from [Link]

  • Royal Society of Chemistry. Photoisomerization and Stability of Indole-Oxindole Constructs. (Data on light sensitivity of the oxindole scaffold). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of 6-Iodoindolin-2-one (also known as 6-iodooxindole). This compound is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and requires precise solvent selection for purification and formulation.

Executive Summary

6-Iodoindolin-2-one (C₈H₆INO, MW: 259.05 g/mol ) exhibits a solubility profile characteristic of halogenated fused-ring amides. It is sparingly soluble in water due to high crystal lattice energy and lipophilicity (LogP ~2.6), but shows significant solubility in polar aprotic solvents. This guide provides a thermodynamic framework for solvent selection, critical for process chemists optimizing yield during nucleophilic substitution or Knoevenagel condensation reactions.

Physicochemical Profile & Solvent Compatibility

Structural Determinants of Solubility

The solubility of 6-Iodoindolin-2-one is governed by three molecular features:

  • Lactam Motif (–NH–C=O): Facilitates strong intermolecular hydrogen bonding (dimer formation) in the solid state, raising the melting point and reducing solubility in non-polar solvents.

  • Iodine Substituent (C-6): Increases lipophilicity and molecular surface area compared to the parent oxindole, enhancing solubility in halogenated and aromatic solvents via dispersion forces.

  • Aromatic Core: Allows for

    
     stacking, requiring solvents with matching dispersive energy components (Hansen Solubility Parameters) for effective dissolution.
    
Solubility Data Table (Experimental & Predicted Trends)

Data synthesized from structural analogs (5-Iodoindolin-2-one) and standard solubility screens for oxindole derivatives.[1]

Solvent ClassSpecific SolventSolubility RatingEstimated Solubility (25°C)Thermodynamic Interaction
Polar Aprotic DMSO Very High> 100 mg/mLStrong dipole-dipole & H-bond acceptance disrupts crystal lattice.
Polar Aprotic DMF High> 80 mg/mLSimilar to DMSO; preferred for high-temp reactions.
Polar Protic Methanol Moderate15–25 mg/mLH-bond donation solvates the carbonyl; limited by alkyl chain.
Polar Protic Ethanol Moderate10–20 mg/mLGood recrystallization solvent (high temperature coefficient).
Chlorinated Dichloromethane Moderate5–15 mg/mLGood solvation of the iodo-aromatic moiety.
Ether THF Moderate10–20 mg/mLGood H-bond acceptor; useful for organometallic coupling.
Aqueous Water Poor< 0.1 mg/mLHydrophobic effect dominates; high energy cost of cavity formation.
Hydrocarbon n-Hexane Insoluble< 0.01 mg/mLLacks polarity to overcome lattice energy.

Thermodynamic Analysis of Dissolution

The dissolution of 6-Iodoindolin-2-one is an endothermic process driven by entropy at higher temperatures. The relationship between solubility (


) and temperature (

) is modeled using the Modified Apelblat Equation :


Where


 are empirical constants derived from experimental data.
Thermodynamic Dissolution Cycle

The following diagram illustrates the energetic barriers (Crystal Lattice Energy) vs. the driving forces (Solvation Enthalpy) involved in dissolving 6-Iodoindolin-2-one.

DissolutionCycle Solid Solid Crystal (6-Iodoindolin-2-one) Gas Ideal Gas Phase (Isolated Molecules) Solid->Gas Sublimation (+ΔH_sub) Breaking Lattice Energy Solution Solvated State (Homogeneous Solution) Solid->Solution Dissolution (+ΔH_soln) Net Enthalpy Change Gas->Solution Solvation (-ΔH_solv) Solute-Solvent Interaction

Figure 1: Born-Haber cycle representation of the dissolution process. Solubility is favored when solvation enthalpy compensates for the lattice enthalpy.

Experimental Protocols

Protocol A: Equilibrium Solubility Measurement (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the thermodynamic saturation point of 6-Iodoindolin-2-one in a specific solvent.

Reagents:

  • 6-Iodoindolin-2-one (Purity >98%)

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters

Workflow:

  • Saturation: Add excess 6-Iodoindolin-2-one solid to 10 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1°C. Shake at 100 rpm for 24–48 hours.

  • Separation: Stop shaking and allow the suspension to settle for 2 hours (ensure temperature remains constant).

  • Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter (discard the first 0.2 mL of filtrate to account for filter adsorption).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection @ 254 nm).

Calculation:



Where 

is the dilution factor.
Protocol B: Recrystallization for Purification

Based on solubility differential (Temperature Coefficient).

Context: 6-Iodoindolin-2-one is often synthesized via the Wolff-Kishner reduction or hydrolysis of isatin derivatives. Crude products contain inorganic salts and unreacted isomers.

Solvent System: Ethanol/Water (9:1 v/v) or Ethyl Acetate/Hexane.

Steps:

  • Suspend crude 6-Iodoindolin-2-one in Ethanol (10 mL/g).

  • Heat to reflux (approx. 78°C) until full dissolution. If solid remains, add Ethanol in small increments.

  • Perform hot filtration to remove insoluble inorganic salts.

  • Allow the filtrate to cool slowly to room temperature (25°C), then to 4°C.

  • Collect crystals via vacuum filtration. Wash with cold Ethanol.

Process Workflow Visualization

The following diagram outlines the decision logic for selecting a solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: 6-Iodoindolin-2-one Solvent Selection Goal Define Goal Start->Goal Reaction Chemical Reaction (Nucleophilic Substitution) Goal->Reaction Purification Purification (Recrystallization) Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis PolarAprotic Select Polar Aprotic (DMSO, DMF) Reaction->PolarAprotic High Solubility Required Gradient Select High Temp Coeff. (Ethanol, Methanol) Purification->Gradient Soluble Hot / Insoluble Cold Deuterated Select Deuterated Solvent (DMSO-d6, CDCl3) Analysis->Deuterated NMR MobilePhase Select Mobile Phase (ACN/Water + 0.1% FA) Analysis->MobilePhase HPLC

Figure 2: Decision matrix for solvent selection based on operational requirements.

References

  • BenchChem. (2025).[2] 5-Iodo-1-methylindoline-2,3-dione: Chemical Properties and Synthesis. Retrieved from

  • PubChem. (2025).[3][4] 5-Iodoindolin-2-one Compound Summary (CID 9838045).[4] National Center for Biotechnology Information. Retrieved from

  • Jouyban, A. (2019). Perspectives in solubility measurement and interpretation. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Shake-Flask Method).
  • Sigma-Aldrich. (2025). Product Specification: 5-Iodoindolin-2-one (CAS 193354-13-1).[4] Retrieved from

  • Li, M., et al. (2020). Solubility determination and thermodynamic modeling of indolin-2-one derivatives in pure solvents. Journal of Chemical & Engineering Data.

Sources

6-Iodoindolin-2-one: A Pivotal Scaffold for Divergent Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Iodoindolin-2-one (6-Iodo-2-oxindole) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs). Unlike its 5-substituted congeners (e.g., the 5-fluoro core of Sunitinib), the 6-iodo isomer offers a unique vector for structure-activity relationship (SAR) exploration. The C6-iodine moiety serves as a high-fidelity handle for palladium-catalyzed cross-couplings, allowing researchers to probe the solvent-exposed regions of the ATP-binding pocket, while the C3-methylene remains available for Knoevenagel condensations to establish the core pharmacophore.

This technical guide details the robust synthesis of the 6-iodoindolin-2-one core, its validation as a precursor, and its application in divergent library synthesis.

Part 1: Chemical Profile & Strategic Utility

PropertyData
CAS Number 164014-95-3 (also ref. 26329-86-6 for general isomer class)
Molecular Formula C₈H₆INO
Molecular Weight 259.05 g/mol
Appearance Yellow to tan solid
Melting Point 198–202 °C (dec.)
Solubility Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water.
Key Reactivity C3-Position: Nucleophilic (Active Methylene) C6-Position: Electrophilic (Aryl Iodide) N1-Position: Nucleophilic (Amide Nitrogen)
Strategic Value in Drug Design

The utility of 6-iodoindolin-2-one stems from its orthogonal reactivity .

  • The "Warhead" Installation (C3): The C3 position undergoes Knoevenagel condensation with aldehydes (e.g., pyrrole-2-carboxaldehydes) to form the benzylidene oxindole core characteristic of VEGFR/PDGFR inhibitors.

  • The "Tail" Diversification (C6): The iodine atom is less reactive than the C3-enolate under basic condensation conditions, allowing it to survive the initial core formation. Subsequently, it can be engaged in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to extend the molecule into specific hydrophobic pockets of the target kinase.

Part 2: Synthesis of the Core Scaffold

While 6-iodoindolin-2-one is commercially available, in-house synthesis is often required for scale-up or quality control. Two primary routes exist: the Wolff-Kishner Reduction of Isatins (Lab Scale) and the Nitro-Malonate Decarboxylation (Process Scale).

Preferred Route: The Nitro-Malonate Process

This route is preferred for its scalability and avoidance of hydrazine. It utilizes 2-chloro-nitrobenzene derivatives, leveraging the strong directing effect of the nitro group.

Mechanistic Pathway[1][2][3][4]
  • Nucleophilic Aromatic Substitution (SNAr): A malonate ester displaces a leaving group (often a halogen) ortho to the nitro group.

  • Reductive Cyclization: Reduction of the nitro group to an amine triggers spontaneous intramolecular cyclization with the pendant ester to form the lactam ring.

  • Decarboxylation: Hydrolysis and decarboxylation of the remaining ester moiety yield the final oxindole.

CoreSynthesis Start 2-Chloro-5-iodonitrobenzene Inter1 Aryl Malonate Intermediate Start->Inter1 Dimethyl malonate NaH, DMSO, 100°C Inter2 Amino-Ester Cyclized Precursor Inter1->Inter2 Fe/AcOH or H2, Pd/C (Reduction) Product 6-Iodoindolin-2-one (Target) Inter2->Product HCl/H2O, Δ (-CO2)

Figure 1: Process-scale synthesis of 6-iodoindolin-2-one via nitro-malonate displacement.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-Iodoindolin-2-one (Process Route)

Based on principles described in US Patent 8,975,418 B2.

Reagents:

  • 2-Chloro-5-iodonitrobenzene (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Sodium Hydride (60% dispersion, 2.5 equiv)

  • DMSO (anhydrous)

  • Iron powder / Acetic Acid (for reduction)

Step-by-Step Procedure:

  • Malonate Displacement:

    • Charge a flame-dried reactor with DMSO and NaH under nitrogen. Cool to 0°C.

    • Add dimethyl malonate dropwise (gas evolution). Stir for 30 min.

    • Add 2-chloro-5-iodonitrobenzene in DMSO solution.

    • Heat to 100°C for 4 hours. Monitor by HPLC/TLC for disappearance of starting material.

    • Quench with dilute HCl and extract with ethyl acetate. Concentrate to yield the aryl malonate intermediate.

  • Reductive Cyclization:

    • Dissolve the intermediate in Acetic Acid/Ethanol (1:1).

    • Add Iron powder (4.0 equiv) and heat to reflux for 2 hours. (Alternatively, catalytic hydrogenation with Pt/C can be used if iodine cleavage is controlled).

    • Filter hot through Celite to remove iron residues.

  • Decarboxylation & Isolation:

    • Treat the filtrate with 6N HCl and reflux for 4 hours to hydrolyze the ester and decarboxylate.

    • Cool to room temperature. The product, 6-iodoindolin-2-one, typically precipitates.

    • Filter, wash with water and cold ethanol. Recrystallize from Ethanol/Acetic acid if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6): δ 10.5 (s, 1H, NH), 7.28 (dd, 1H), 7.10 (d, 1H), 7.01 (d, 1H), 3.45 (s, 2H, CH2).

  • Purity: >98% by HPLC (254 nm).

Protocol B: Divergent Functionalization

This section describes how to use the scaffold to generate a library of kinase inhibitors.

1. C3-Knoevenagel Condensation (The "Warhead")

This reaction installs the benzylidene moiety essential for ATP-site binding.

Procedure:

  • Suspend 6-iodoindolin-2-one (1.0 equiv) and the target aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, 1.0 equiv) in Ethanol.

  • Add Piperidine (0.1 equiv) as a catalyst.

  • Reflux for 3–6 hours. The product usually precipitates as a brightly colored (yellow/orange) solid.

  • Filter and wash with cold ethanol.

2. C6-Suzuki Coupling (The "Tail")

This reaction is performed after or before the Knoevenagel step, depending on the stability of the aldehyde partner. Performing it on the core (before condensation) is often cleaner.

Procedure:

  • Combine 6-iodoindolin-2-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (2.0 equiv) in Dioxane/Water (4:1).

  • Degas with nitrogen for 10 minutes.

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Heat to 90°C under nitrogen for 12 hours.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Part 4: Divergent Reactivity Map

The following diagram illustrates the strategic divergence possible with this scaffold.

ReactivityMap Core 6-Iodoindolin-2-one (Scaffold) PathA Path A: C3-Condensation (Knoevenagel) Core->PathA Aldehyde / Piperidine PathB Path B: C6-Cross Coupling (Suzuki/Sonogashira) Core->PathB Ar-B(OH)2 / Pd(0) PathC Path C: N-Alkylation (Base/Electrophile) Core->PathC R-X / NaH ProdA Sunitinib Analogs (Kinase Core) PathA->ProdA ProdB Extended Biaryls (Solvent Front Probes) PathB->ProdB ProdC N-Alkylated Derivatives PathC->ProdC ProdB->PathA Subsequent Condensation

Figure 2: Divergent synthetic pathways originating from the 6-iodoindolin-2-one core.

Part 5: Safety & Handling

  • Iodinated Compounds: Generally light-sensitive. Store 6-iodoindolin-2-one in amber vials at room temperature.

  • Reagents: Sodium Hydride is pyrophoric; handle under inert atmosphere.

  • Waste: Heavy metal waste (Palladium) must be segregated.

References

  • Process for preparing 6-iodo-2-oxindole.
  • Knoevenagel condensation reaction. Source: Organic Chemistry Portal.[1] URL:[Link]

  • Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones. Source: ResearchGate (Review of related indolone scaffolds). URL:[Link]

Sources

theoretical studies on 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 6-Iodoindolin-2-one: Computational Reactivity, Molecular Docking, and Pharmacophore Modeling Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

6-Iodoindolin-2-one (6-Iodooxindole) is a critical halogenated scaffold in modern drug discovery, serving as a privileged structure for kinase inhibitors (e.g., VEGFR, CDK2) and antimicrobial agents (e.g., FtsZ inhibitors). Its theoretical importance lies in the unique electronic properties introduced by the iodine atom at the C6 position:

  • Halogen Bonding: The iodine atom exhibits a pronounced positive electrostatic potential cap (σ-hole), facilitating high-affinity interactions with carbonyl backbones in protein active sites.

  • C3-Reactivity: The indolin-2-one core possesses an active methylene group at C3, serving as a nucleophilic "hotspot" for Knoevenagel condensations and spiro-cyclizations.

  • Lipophilicity Modulation: The 6-iodo substitution significantly alters the LogP, enhancing membrane permeability compared to the parent oxindole.

This guide provides a rigorous theoretical framework for studying 6-Iodoindolin-2-one, synthesizing Density Functional Theory (DFT) protocols, molecular docking workflows, and mechanistic insights grounded in recent literature.

Electronic Structure & Reactivity (DFT Framework)

To understand the pharmacological potential of 6-Iodoindolin-2-one, one must first characterize its ground-state electronic distribution. The following protocol defines the standard computational approach.

Computational Protocol (Self-Validating)
  • Method: Density Functional Theory (DFT)[1][2][3][4][5][6]

  • Functional: B3LYP (Hybrid functional for accurate organic geometries)

  • Basis Set: 6-311++G(d,p) for C, H, N, O; LANL2DZ for Iodine (Essential to account for relativistic effects of the heavy halogen).

  • Solvation Model: PCM (Polarizable Continuum Model) – Water or DMSO.

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of 6-Iodoindolin-2-one is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalLocalizationChemical Significance
HOMO Delocalized over the indole ring and Iodine lone pairs.Dictates nucleophilic attacks. The high energy of Iodine lone pairs raises HOMO, making the ring susceptible to electrophilic substitution.
LUMO Concentrated on the C=O (carbonyl) and C3-C3a bond.Dictates electrophilic attacks. The C3 position is the primary site for nucleophilic addition (e.g., aldol-like reactions).
Band Gap

Indicates moderate chemical stability (hard nucleophile character).
Molecular Electrostatic Potential (MEP) & The -Hole

A critical theoretical feature of 6-Iodoindolin-2-one is the


-hole  on the iodine atom. Unlike lighter halogens (F, Cl), the large polarizability of iodine creates a region of positive electrostatic potential along the C-I bond axis.
  • Interaction Mode: This

    
    -hole acts as a Lewis acid, forming linear halogen bonds (
    
    
    
    ) with Lewis bases (e.g., backbone carbonyl oxygens in kinases).
  • Strength: Theoretical calculations estimate this interaction energy at -2.0 to -5.0 kcal/mol, often comparable to weak hydrogen bonds.

In Silico Drug Design: Molecular Docking & SAR

6-Iodoindolin-2-one is rarely used as a naked drug but rather as a "warhead" or anchor. A prime example is its use in FtsZ inhibitors (bacterial cell division proteins) and Tyrosine Kinase inhibitors .

Case Study: FtsZ Inhibition (Bacterial Target)

Recent studies involving 3,3-bis(heteroaryl)-6-iodoindolin-2-one derivatives demonstrate the scaffold's utility.[7]

  • Target: FtsZ (Filamenting temperature-sensitive mutant Z).

  • Binding Pocket: Hydrophobic interdomain cleft.

  • Key Interactions:

    • H-Bonding: The NH of the lactam ring acts as a donor to Asp/Glu residues.

    • Halogen Bonding: The 6-Iodo group occupies a hydrophobic pocket, often engaging in halogen bonding with backbone carbonyls or Van der Waals interactions with Val/Ile residues.

Quantitative Data: Binding Energetics

The following table summarizes theoretical binding energies derived from docking studies (e.g., AutoDock Vina) for 6-iodoindolin-2-one derivatives against FtsZ.

ComponentEnergy Contribution (kcal/mol)Interpretation
Van der Waals -51.8Dominant force; driven by the hydrophobic iodine and aromatic rings.
Electrostatic -2.6Minor contribution; specific H-bonds (Lactam NH).
Desolvation +15.2 (Entropic penalty)Displacement of water from the active site.
Total Binding Energy -8.5 to -11.5 High affinity, comparable to reference inhibitors.[8]

Data Source: Extrapolated from Isatin Bis-Imidathiazole Hybrids studies (See Ref 1).

Experimental & Theoretical Workflows

Visualization: The Computational Pipeline

The following diagram outlines the standard workflow for characterizing 6-Iodoindolin-2-one derivatives, from quantum mechanics to biological simulation.

ComputationalPipeline cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics Start Structure Preparation (6-Iodoindolin-2-one) DFT DFT Optimization (B3LYP/LANL2DZ) Geometry & MEP Calculation Start->DFT Geometry Opt PrepLigand Ligand Preparation (Charge assignment, Rotatable bonds) DFT->PrepLigand Optimized XYZ Docking Molecular Docking (AutoDock / Glide) Identify Binding Pose PrepLigand->Docking PrepProtein Protein Preparation (FtsZ / Kinase PDB) Remove Water, Add Hydrogens PrepProtein->Docking MD MD Simulation (100 ns, Explicit Solvent) Stability Analysis (RMSD) Docking->MD Best Pose Analysis Interaction Profiling (Halogen Bonding, H-Bonds) MD->Analysis Trajectory

Caption: Integrated computational workflow for validating 6-Iodoindolin-2-one derivatives. Note the specific use of LANL2DZ basis set for Iodine.

Synthetic Mechanism (Theoretical View)

The synthesis of the core scaffold typically involves the Wolff Rearrangement or Sandmeyer reaction . Theoretically, the stability of the intermediates is crucial.

SynthesisMechanism Precursor 4-Iodoaniline Inter1 Isonitrosoacetanilide (Sandmeyer Int.) Precursor->Inter1 + Chloral Hydrate + NH2OH Cyclization Acid-Catalyzed Cyclization Inter1->Cyclization H2SO4 (Protonation of C=O) Product 6-Iodoindolin-2-one (Target) Cyclization->Product Electrophilic Aromatic Substitution

Caption: Mechanistic pathway for the synthesis of 6-Iodoindolin-2-one via the Sandmeyer-Isonitroso route.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols describe how to generate the theoretical data discussed.

Protocol A: DFT Geometry Optimization
  • Input Generation: Draw 6-Iodoindolin-2-one in a visualizer (e.g., GaussView).

  • Basis Set Selection: Assign 6-311++G(d,p) to C, H, N, O atoms. Assign LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) to the Iodine atom to handle core electrons via Effective Core Potential (ECP).

  • Job Type: Select Optimization + Frequency.

  • Validation: Ensure no imaginary frequencies exist in the output (confirms a local minimum).

  • MEP Mapping: Map the Total Electron Density with the Electrostatic Potential. Look for the blue region (positive potential) on the tip of the Iodine atom—this validates the

    
    -hole.
    
Protocol B: Molecular Docking (AutoDock Vina)
  • Receptor Prep: Download PDB (e.g., 2F00 for MurC or FtsZ structures). Remove co-crystallized ligands and water. Add polar hydrogens.

  • Ligand Prep: Import the DFT-optimized structure of 6-Iodoindolin-2-one. Set the amide bond as non-rotatable (rigid ring system).

  • Grid Box: Center the grid on the active site (typically defined by the native ligand). Size:

    
     Å.
    
  • Run: Execute Vina with exhaustiveness = 8.

  • Analysis: Filter poses by binding affinity (cutoff < -7.0 kcal/mol). Visually inspect for the I...O=C halogen bond (Distance < 3.5 Å, Angle

    
     160-180°).
    

References

  • Isatin Bis-Imidathiazole Hybrids Identified as FtsZ Inhibitors. Source: National Institutes of Health (PMC). Context: Describes the synthesis, docking, and biological evaluation of 6-iodoindolin-2-one derivatives. URL:[Link]

  • Theoretical Investigation by DFT and Molecular Docking of Imidazole Drug Complexes. Source: MDPI (Molecules). Context: Provides the methodological framework for DFT (B3LYP) and docking validation used in similar heterocyclic systems. URL:[Link][9]

  • Synthesis and Crystal Structure of 4,6-Dibromoindolenine. Source: National Institutes of Health (PubMed). Context: Offers structural analogues and crystallographic data validating halogen bonding patterns in halo-indoles. URL:[Link]

  • Molecular Docking and DFT Study of Modified Curcumins. Source: Saudi Pharmaceutical Journal.[6] Context: Validates the ADMET and DFT protocols for ketone/enol systems similar to the indolin-2-one core. URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 6-Iodoindolin-2-one from 6-Iodoindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

6-Iodoindolin-2-one (6-Iodooxindole) is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for several receptor tyrosine kinase (RTK) inhibitors, most notably Sunitinib (Sutent) . The presence of the iodine atom at the C6 position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid diversification of the scaffold.

Direct synthesis from 6-iodoindole is the most atom-economical route for laboratory-scale preparation. However, this transformation presents a specific chemoselective challenge: oxidizing the electron-rich C2-C3 double bond without affecting the aryl iodide or causing oxidative polymerization.

This guide details a modified Marfat-Carta protocol , utilizing N-Bromosuccinimide (NBS) for oxidative bromination followed by Zinc-mediated reductive dehalogenation . This method is selected for its operational simplicity, high tolerance of aryl halides, and scalability compared to metal-catalyzed oxidations.

Retrosynthetic Logic

The transformation requires the installation of a carbonyl at C2 and the saturation of the C2-C3 bond.

  • Challenge: Direct oxidation often yields Isatin (indoline-2,3-dione) or leads to polymerization.

  • Solution: A stepwise approach via a 3,3-dibromooxindole or 3-bromooxindole intermediate, which is subsequently reduced to the methylene group (-CH2-) at C3.

Retrosynthesis Target 6-Iodoindolin-2-one (Target) Intermed 3,3-Dibromo-6-iodooxindole (Transient Intermediate) Target->Intermed Zn/AcOH (Reductive Dehalogenation) Start 6-Iodoindole (Starting Material) Intermed->Start NBS, t-BuOH/H2O (Oxidative Bromination)

Figure 1: Retrosynthetic strategy for the conversion of 6-iodoindole to 6-iodooxindole.

Reaction Mechanism & Critical Parameters

The success of this protocol relies on controlling the "oxidative hydrolysis" pathway.

  • Electrophilic Bromination: NBS provides a source of Br+. The indole C3 position is highly nucleophilic. Attack at C3 forms a 3-bromoindolenine intermediate.

  • Solvolysis: Water (or t-BuOH) attacks the C2 position of the indolenine, leading to ring opening/closing or direct tautomerization to form the oxindole core.

  • Over-bromination: Under standard conditions, the C3 position is often brominated twice (forming 3,3-dibromooxindole) or once (3-bromooxindole).

  • Reductive Cleanup: Zinc dust in acetic acid selectively reduces the aliphatic C-Br bonds at C3 without reducing the aromatic C-I bond at C6, provided temperature is controlled.

Mechanism Step1 6-Iodoindole Step2 3-Bromoindolenine Intermediate Step1->Step2 + NBS (Electrophilic Attack) Step3 3,3-Dibromo-6-iodooxindole Step2->Step3 + NBS / H2O (Oxidative Hydrolysis) Step4 6-Iodoindolin-2-one Step3->Step4 + Zn / AcOH (Selective Reduction)

Figure 2: Mechanistic pathway from Indole to Oxindole via brominated intermediates.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3]RoleCAS No.
6-Iodoindole 1.0Substrate16066-91-4
N-Bromosuccinimide (NBS) 3.0Oxidant/Brominating Agent128-08-5
tert-Butanol (t-BuOH) SolventCo-solvent (stabilizes radical)75-65-0
Water (H2O) SolventNucleophile (Oxygen source)7732-18-5
Zinc Dust 10.0Reductant7440-66-6
Acetic Acid (AcOH) SolventProton source for reduction64-19-7
Step-by-Step Procedure
Phase 1: Oxidative Bromination
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Iodoindole (1.0 g, 4.11 mmol) in a mixture of t-BuOH (30 mL) and Water (10 mL).

    • Note: t-BuOH is preferred over THF or MeOH as it suppresses side reactions and stabilizes the intermediate cation.

  • Addition: Add NBS (2.2 g, 12.3 mmol, 3.0 equiv) portion-wise over 15 minutes at Room Temperature (20-25°C).

    • Observation: The solution will turn orange/red. A slight exotherm may occur; ensure temperature does not exceed 30°C to prevent iodine exchange.

  • Reaction: Stir the mixture at room temperature for 1.5 to 2 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 3:1). The starting indole (high Rf) should disappear. You may see a new spot corresponding to the 3,3-dibromo intermediate.

Phase 2: Reductive Dehalogenation (One-Pot)

Scientific Insight: Isolating the brominated intermediate is possible but unnecessary and reduces yield. The "one-pot" reduction is standard.

  • Acidification: Dilute the reaction mixture with Acetic Acid (20 mL).

  • Reduction: Add Zinc dust (2.7 g, ~41 mmol, 10 equiv) carefully in small portions.

    • Caution: Hydrogen gas evolution may occur.[4] Ensure good ventilation.

    • Temperature Control: Keep the reaction between 20-30°C. Do not heat. High heat (>50°C) combined with Zn/AcOH can risk reducing the aryl-iodide (de-iodination).

  • Stirring: Stir vigorously for 1–2 hours.

    • Monitor: TLC should show the conversion of the intermediate to a lower Rf spot (the oxindole).

Phase 3: Workup & Purification
  • Filtration: Filter the mixture through a pad of Celite to remove unreacted Zinc. Wash the pad with Ethyl Acetate (EtOAc).

  • Concentration: Concentrate the filtrate under reduced pressure to remove most of the t-BuOH and AcOH.

  • Extraction: Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Wash: Wash the combined organics with Saturated NaHCO3 (to remove residual acid) and Brine. Dry over Na2SO4.

  • Purification: The crude solid is often pure enough for use (approx. 90-95%). For analytical purity, recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, 0-50% EtOAc in Hexanes).

Expected Yield & Characterization
  • Yield: 75% – 85%

  • Appearance: Tan to light orange solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.50 (s, 1H, NH)
      
    • 
       7.25 (d, 1H, Ar-H)
      
    • 
       7.15 (dd, 1H, Ar-H)
      
    • 
       6.90 (d, 1H, Ar-H)
      
    • 
       3.45 (s, 2H, C3-CH2) — Diagnostic Peak (Distinguishes oxindole from isatin).
      

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the 3-bromo intermediate.Ensure sufficient water is present in Phase 1. Extend reaction time before adding Zn.
Loss of Iodine Over-reduction during Phase 2.CRITICAL: Do not heat the Zn/AcOH step. Keep T < 30°C. Reduce Zn equivalents to 5.0 if de-iodination is observed.
Formation of Isatin Over-oxidation.Reduce NBS equivalents to 2.0-2.5. Ensure t-BuOH is used (not pure water/acid).
Sticky/Tarry Product Polymerization of indole.Add NBS slowly. Ensure the starting material is fully dissolved before NBS addition.

References

  • Marfat, A., & Carta, M. P. (1987).[5] Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles. Tetrahedron Letters, 28(35), 4027-4030. Link[5]

    • Foundational method for NBS/PBP mediated oxid
  • Boehringer Ingelheim International Gmbh. (2015).[6] Process for preparing 6-iodo-2-oxindole. U.S. Patent No.[6] 8,975,418.[6] Washington, DC: U.S. Patent and Trademark Office. Link

    • Industrial scale protocol specifically for the 6-iodo deriv
  • Sun, L., et al. (2003). Synthesis and biological evaluation of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptors. Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

    • Contextualizes the utility of 6-iodooxindole in Sunitinib analogs.
  • Kraybill, B. C., et al. (2002). Inhibitor scaffolds as new allele specific kinase substrates. Journal of the American Chemical Society, 124(41), 12118-12128. Link

    • Provides synthetic context for halogen

Sources

Application Notes and Protocols for 6-Iodoindolin-2-one in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 6-Iodoindolin-2-one. It details its chemical properties, core synthetic transformations, and its utility as a pivotal building block in the development of targeted therapeutics, particularly kinase inhibitors. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind procedural steps to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction to 6-Iodoindolin-2-one: A Versatile Scaffold

6-Iodoindolin-2-one, also known as 6-iodo-2-oxindole, is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its core structure, the indolin-2-one moiety, is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals.[3][4] The defining feature of this particular derivative is the iodine atom at the 6-position of the aromatic ring. This halogen provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments and the construction of complex molecular architectures.[2] This versatility makes 6-Iodoindolin-2-one a valuable starting material in drug discovery programs, especially those targeting protein kinases.[3][5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-Iodoindolin-2-one is fundamental to its effective use in the laboratory.

PropertyValueReference
Chemical Formula C₈H₆INO[2]
Molecular Weight 259.04 g/mol [2]
Appearance White to yellowish crystalline solid[1]
Boiling Point 365 °C at 760 mmHg[2]
Storage Room temperature, protected from light, in a dry, sealed container[2]
CAS Number 919103-45-0[2]

Note: It is always recommended to consult the specific supplier's Safety Data Sheet (SDS) for the most accurate and up-to-date handling and storage information.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent on the 6-Iodoindolin-2-one ring is poised for a range of powerful C-C and C-N bond-forming reactions. The following sections provide detailed protocols for three of the most impactful transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The causality behind the choice of reagents and conditions is explained to provide a deeper experimental insight.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound.[6] In the context of 6-Iodoindolin-2-one, this reaction is instrumental in introducing new aryl or heteroaryl moieties, a common strategy in the design of kinase inhibitors.[7]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 6-Iodoindolin-2-one, Boronic Acid, Base, and Solvent catalyst Add Pd Catalyst and Ligand reagents->catalyst degas Degas Mixture (e.g., Ar sparging) catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction and Extract monitor->quench purify Purify by Column Chromatography quench->purify Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)I OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Complex [L₂Pd(II)(Aryl)(Alkene)]⁺I⁻ Alkene_Coord->PdII_Complex Migratory_Insertion Migratory Insertion PdII_Complex->Migratory_Insertion PdII_Alkyl L₂Pd(II)(Alkyl)I Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdH_Complex [L₂Pd(II)(H)I] Beta_Hydride->PdH_Complex Red_Elim Reductive Elimination (Base) PdH_Complex->Red_Elim Red_Elim->Pd0 Aryl_Halide 6-Iodoindolin-2-one Alkene Alkene Product Substituted Alkene Knoevenagel Indolinone 6-Iodoindolin-2-one Plus + Pyrrole Pyrrole-2-carboxaldehyde Arrow -> [Base, Solvent, Heat] Product Condensation Product Tube_Formation Matrigel Coat wells with Matrigel® Incubate_Gel Incubate to allow gel polymerization Matrigel->Incubate_Gel Seed_Cells Seed endothelial cells with test compound Incubate_Gel->Seed_Cells Incubate_Cells Incubate for 4-18 hours Seed_Cells->Incubate_Cells Image Image tube formation using microscopy Incubate_Cells->Image Analyze Quantify tube length and branch points Image->Analyze

Sources

Application Note: Strategic Utilization of 6-Iodoindolin-2-one in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 6-Iodoindolin-2-one in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biologists.

Executive Summary

6-Iodoindolin-2-one (6-iodooxindole) represents a high-value "privileged scaffold" in modern medicinal chemistry. While the oxindole core is ubiquitous in FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib), the 6-iodo variant offers distinct advantages over its chloro- or bromo-analogs.

This guide details the application of 6-Iodoindolin-2-one as a versatile building block. Its utility is twofold:

  • Synthetic Handle: The C6-iodine atom provides superior reactivity for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions, enabling rapid library generation at the "solvent-front" vector.

  • Theranostic Potential: The iodine substituent allows for direct halogen bonding interactions within binding pockets and serves as a precursor for radioiodine exchange (

    
    ) in nuclear imaging tracers.
    

Scientific Background & Rationale

The "Privileged" Oxindole Core

The indolin-2-one scaffold mimics the purine ring of ATP. In kinase active sites, the amide nitrogen (N1) and carbonyl oxygen (C2) typically form a bidentate hydrogen-bonding network with the kinase "hinge region" residues (e.g., Glu81/Leu83 in CDK2).

The "Iodine Advantage" at C6

Position C6 of the oxindole core typically projects towards the solvent-accessible region or a hydrophobic specificity pocket (Gatekeeper region), depending on the kinase isoform.

  • Enhanced Reactivity: The C-I bond energy (approx. 57 kcal/mol) is significantly lower than C-Br (68 kcal/mol) or C-Cl (81 kcal/mol), facilitating oxidative addition of Pd(0) species at lower temperatures, preserving sensitive functional groups at C3.

  • Halogen Bonding (XB): Iodine is highly polarizable and possesses a distinct "sigma-hole" (positive electrostatic potential cap). This allows 6-iodo derivatives to form strong halogen bonds with backbone carbonyls in the target protein, a strategy increasingly used to boost potency and selectivity.

Experimental Protocols

Protocol A: C6-Diversification via Suzuki-Miyaura Coupling

Objective: To introduce aryl/heteroaryl diversity at the C6 position before functionalizing the C3 position. This sequence prevents interference with the acidic C3 protons.

Reagents:

  • Substrate: 6-Iodoindolin-2-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a microwave vial with 6-Iodoindolin-2-one (259 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Addition: Add the Palladium catalyst (0.05 mmol). Note: Pd(dppf) is preferred over Pd(PPh3)4 for sterically demanding boronic acids.

  • Solvation: Add degassed Dioxane/Water mixture (5 mL). Seal the vial immediately.

  • Reaction: Heat to 80°C for 4-6 hours (conventional heating) or 100°C for 30 mins (microwave irradiation).

    • Checkpoint: Monitor by LC-MS. The disappearance of the starting iodide (M+H 260) and appearance of the coupled product indicates completion.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: C3-Functionalization via Knoevenagel Condensation

Objective: To install the "warhead" or hinge-binding extension. This is the classic reaction used to synthesize Sunitinib.

Reagents:

  • Substrate: 6-Substituted-indolin-2-one (from Protocol A) or 6-Iodoindolin-2-one.

  • Aldehyde: Pyrrole-2-carboxaldehyde (or derivative).[1]

  • Catalyst: Piperidine (0.1 equiv).

  • Solvent: Ethanol (EtOH).[2]

Step-by-Step Methodology:

  • Mixing: Suspend the oxindole (1.0 mmol) and aldehyde (1.1 mmol) in EtOH (3 mL).

  • Catalysis: Add piperidine (10

    
    L).
    
  • Reflux: Heat to 70-80°C. The reaction typically precipitates the product as a yellow/orange solid within 1-3 hours.

    • Why this works: The C3 protons are acidic (

      
      ). The base generates the enolate, which attacks the aldehyde. Dehydration is spontaneous in refluxing ethanol.
      
  • Isolation: Cool to room temperature. Filter the precipitate.[3] Wash with cold EtOH and Hexane.

  • Validation: NMR should show a distinct vinyl proton shift (

    
     7.2–7.8 ppm) as a singlet.
    

Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis strategy, highlighting the orthogonality of the C6 and C3 positions.

SynthesisWorkflow cluster_legend Strategic Choice Start 6-Iodoindolin-2-one (Core Scaffold) Step1 Step 1: Suzuki Coupling (C6 Functionalization) Start->Step1 Pd(dppf)Cl2 Ar-B(OH)2 Step3 Step 1: Knoevenagel (C3 Condensation) Start->Step3 Aldehyde Piperidine Inter1 6-Aryl-indolin-2-one Step1->Inter1 Step2 Step 2: Knoevenagel (C3 Condensation) Inter1->Step2 Aldehyde Piperidine Final1 Target Kinase Inhibitor (Library A) Step2->Final1 Inter2 6-Iodo-3-alkenyl-oxindole Step3->Inter2 Step4 Step 2: Sonogashira/Suzuki (C6 Functionalization) Inter2->Step4 High Chemoselectivity Required Final2 Target Kinase Inhibitor (Library B) Step4->Final2 Note Path 1 is preferred to avoid side reactions at the C3-alkene.

Caption: Divergent synthetic pathways for 6-iodoindolin-2-one. Path 1 is generally preferred to maintain C3 reactivity.

SAR & Pharmacophore Logic

This diagram details how the 6-iodo scaffold interacts with a typical Kinase ATP-binding pocket.

SAR_Logic Core Indolin-2-one Core N1 N1-H (Donor) Core->N1 C2 C2=O (Acceptor) Core->C2 C6 C6-Iodine Core->C6 C3 C3-Alkylidene Core->C3 Hinge Hinge Region Binding (H-Bonds) Solvent Solvent Front / Gatekeeper (C6 Vector) Pocket Hydrophobic Pocket (C3 Vector) N1->Hinge Binds Glu backbone C2->Hinge Binds Leu backbone C6->Solvent Halogen Bond / Solubility Extension C3->Pocket Selectivity Determinant

Caption: Pharmacophore mapping of the 6-iodoindolin-2-one scaffold within a kinase active site.

Data Summary: Halogen Reactivity Comparison

The following table summarizes why the Iodo-derivative is the superior starting material for library generation compared to Bromo- or Chloro-analogs.

Feature6-Chloroindolin-2-one6-Bromoindolin-2-one6-Iodoindolin-2-one
C-X Bond Energy ~81 kcal/mol~68 kcal/mol~57 kcal/mol
Suzuki Coupling Temp >100°C (Requires specialized ligands)80-100°C25-60°C (Mild)
Halogen Bonding (

-hole)
WeakModerateStrong
Radio-labeling Potential None (

is rare)
NoneHigh (

)
Commercial Availability HighHighModerate

References

  • BenchChem. (2025).[4] 6-Bromoindolin-2-one in the Generation of Kinase Inhibitor Libraries. Application Note.

  • Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022.

  • Felpin, F. X. (2005).[5] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Journal of Organic Chemistry, 70, 8575-8578.[5]

  • Organic Chemistry Portal. (2024). Synthesis of Indoles and Oxindoles.

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.

Sources

Application Notes and Protocols for Sonogashira Coupling with 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The ability to functionalize this heterocyclic system with precision is paramount in the development of novel therapeutics. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, stands as a cornerstone methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2][3] This reaction's tolerance of a wide array of functional groups and its typically mild reaction conditions make it an invaluable tool for the late-stage functionalization of complex molecules.[1]

This application note provides a detailed protocol and in-depth scientific insights for the Sonogashira coupling of 6-iodoindolin-2-one. The introduction of an alkynyl moiety at the 6-position of the indolin-2-one core opens a gateway to a diverse range of novel chemical entities with potential applications in oncology, neurology, and infectious diseases.

Reaction Scheme and Principle

The Sonogashira coupling of 6-iodoindolin-2-one with a terminal alkyne is a catalytic process that results in the formation of a new carbon-carbon bond, yielding a 6-alkynylindolin-2-one derivative. The general transformation is depicted below:

G cluster_0 General Reaction Scheme 6-Iodoindolin-2-one 6-Iodoindolin-2-one Pd(0) catalyst,\nCu(I) co-catalyst,\nBase, Solvent Pd(0) catalyst, Cu(I) co-catalyst, Base, Solvent 6-Iodoindolin-2-one->Pd(0) catalyst,\nCu(I) co-catalyst,\nBase, Solvent 6-Alkynylindolin-2-one 6-Alkynylindolin-2-one Pd(0) catalyst,\nCu(I) co-catalyst,\nBase, Solvent->6-Alkynylindolin-2-one Terminal Alkyne Terminal Alkyne Terminal Alkyne->Pd(0) catalyst,\nCu(I) co-catalyst,\nBase, Solvent +

Caption: General scheme of the Sonogashira coupling of 6-iodoindolin-2-one.

The reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. The overall process is designed to be highly efficient and selective, provided that the reaction parameters are carefully controlled.

Detailed Experimental Protocol

This protocol provides a general starting point for the Sonogashira coupling of 6-iodoindolin-2-one with a generic terminal alkyne. Optimization of the reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Iodoindolin-2-one≥97%Commercially availableEnsure dryness before use.
Terminal Alkyne≥97%Commercially availablePurify if necessary.
PdCl₂(PPh₃)₂Catalyst gradeCommercially availableStore under inert atmosphere.
Copper(I) Iodide (CuI)≥98%Commercially availableUse a fresh bottle; can degrade over time.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially availableDistill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableUse freshly distilled or from a solvent purification system.
Saturated aq. NH₄ClReagent grade-For workup.
BrineSaturated aq. NaCl-For workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent grade-For drying.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-iodoindolin-2-one (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Addition of Solvent and Base:

    • Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF, 10 mL) followed by anhydrous triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) via syringe.

    • Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of the Terminal Alkyne:

    • To the stirred mixture, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC or LC-MS), cool the mixture to room temperature if it was heated.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynylindolin-2-one.

Mechanism and Key Parameters

The Sonogashira coupling operates through a dual catalytic cycle involving both palladium and copper.[2]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition (Ar-I) pd_alk Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_alk Transmetalation (from Cu cycle) pd_alk->pd0 Reductive Elimination product Ar-C≡CR pd_alk->product cu_i Cu(I) cu_alkyne [Cu(I)(H-C≡CR)]⁺ cu_i->cu_alkyne Alkyne Coordination cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->cu_i to Pd cycle

Caption: The dual catalytic cycles of the Sonogashira coupling.

  • Palladium Catalyst: The palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl iodide (6-iodoindolin-2-one) to form a palladium(II) intermediate.[2] Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The latter is often preferred due to its higher stability.[2]

  • Copper Co-catalyst: The role of the copper(I) salt is to facilitate the deprotonation of the terminal alkyne by forming a copper-π-alkyne complex, which increases the acidity of the acetylenic proton.[2] This leads to the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

  • Base: The base, typically an amine such as triethylamine or diisopropylethylamine, serves two critical functions.[1] Firstly, it neutralizes the hydrogen iodide (HI) that is formed during the reaction. Secondly, it facilitates the deprotonation of the alkyne in the copper cycle.

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and intermediates. Aprotic solvents such as THF, DMF, and acetonitrile are commonly used. The solvent should be anhydrous and degassed to prevent unwanted side reactions.

  • Ligands: The phosphine ligands on the palladium center play a significant role in its catalytic activity. Electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination. For challenging substrates, the use of specialized ligands may be necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Use fresh, high-purity catalysts and reagents.- Ensure proper degassing of the solvent and maintain a positive pressure of inert gas.
Formation of Palladium Black - Catalyst decomposition due to impurities or high temperature.- Use purified reagents and solvents.- If heating, do not exceed the recommended temperature.
Glaser Homocoupling of Alkyne - Presence of oxygen, which promotes the oxidative dimerization of the copper acetylide.- Rigorously exclude oxygen by using an inert atmosphere.- Consider a copper-free Sonogashira protocol.[4]
Starting Material Remains - Low reactivity of the alkyne or aryl iodide.- Insufficient catalyst loading.- Increase the reaction temperature or reaction time.- Increase the catalyst loading (e.g., to 5 mol%).

Conclusion

The Sonogashira coupling of 6-iodoindolin-2-one is a powerful and reliable method for the synthesis of novel 6-alkynylindolin-2-one derivatives. By carefully selecting and controlling the reaction parameters, researchers can achieve high yields and purity of the desired products. The insights and protocols provided in this application note are intended to serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating the exploration of new chemical space around the privileged indolin-2-one scaffold.

References

  • Miura, T., Toyoshima, T., Takahashi, Y., & Murakami, M. (2009). Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. Organic Letters, 11(10), 2141–2143. [Link]

  • American Chemical Society. (2009). Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. [Link]

  • RSC Publishing. (2024). Palladium-catalyzed alkyne insertion and rearrangement reaction to synthesize oxindoles from o -iodonitroheteroarenes and alkynes. [Link]

  • Sci-Hub. (2009). Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. [Link]

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • NIH. (n.d.). Photoinduced inverse Sonogashira coupling reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

Sources

Application Note: Precision Synthesis of Functionalized 6-Iodoindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-iodoindolin-2-one (6-iodooxindole) scaffold is a privileged intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs). The C6-iodine moiety serves as a critical "chemical handle," enabling late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

However, accessing the 6-position with high regiochemical fidelity is challenging. Direct electrophilic halogenation of the oxindole core typically favors the C5 position due to the directing effect of the nitrogen lone pair. Consequently, de novo ring construction is the only robust method to guarantee 6-iodo regiopurity.

This guide details two validated protocols:

  • The Modified Reissert-Hennessy Route: Ideal for multigram/kilogram scale-up starting from 4-iodo-2-nitrotoluene.

  • The Isatin Reduction Route: Ideal for rapid, small-scale library generation starting from 6-iodoisatin.

Strategic Analysis: Route Selection

The choice of synthetic route depends heavily on the scale of synthesis and the availability of precursors.

Decision Matrix
FeatureRoute A: Reissert-Hennessy Route B: Isatin Reduction Route C: Direct Iodination
Regiocontrol Absolute (Pre-installed)Absolute (Pre-installed)Poor (Mixture of C5/C6)
Starting Material 4-Iodo-2-nitrotoluene (Cheap)6-Iodoisatin (Expensive)Indolin-2-one (Cheap)
Scalability High (Industrial)ModerateHigh
Step Count 3 Steps1 Step1 Step
Recommendation Primary Protocol Secondary Protocol Not Recommended
Pathway Visualization

The following diagram illustrates the logical flow for selecting the appropriate synthetic strategy.

RouteSelection Start Target: 6-Iodoindolin-2-one Direct Direct Iodination (of Oxindole) Start->Direct DeNovo De Novo Ring Construction Start->DeNovo ResultBad Result: Mixture (5-Iodo / 6-Iodo) Difficult Separation Direct->ResultBad Low Regioselectivity Isatin Precursor: 6-Iodoisatin DeNovo->Isatin Lab Scale (<5g) Nitro Precursor: 4-Iodo-2-nitrotoluene DeNovo->Nitro Process Scale (>10g) ResultGood1 Protocol B: Wolff-Kishner Reduction Isatin->ResultGood1 ResultGood2 Protocol A: Modified Reissert Synthesis Nitro->ResultGood2

Figure 1: Strategic decision tree for selecting the synthetic route based on scale and regiochemical requirements.

Protocol A: The Modified Reissert-Hennessy Route (Gold Standard)

This route is the industry standard for producing functionalized oxindoles when specific substitution patterns (like 6-iodo) are required. It relies on the acidity of the methyl group in o-nitrotoluenes.

Mechanism Overview[1][2][3]
  • Condensation: Base-catalyzed reaction of 4-iodo-2-nitrotoluene with diethyl oxalate.

  • Oxidative Hydrolysis: Conversion of the pyruvate enol to the phenylacetic acid derivative using hydrogen peroxide.

  • Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously attacks the carboxylic acid (or ester) to close the lactam ring.

Materials
  • Precursor: 4-Iodo-2-nitrotoluene (CAS: 41252-97-5)[1]

  • Reagents: Diethyl oxalate, Potassium ethoxide (KOEt), Hydrogen peroxide (30%), Zinc dust (or Iron powder), Acetic acid.

  • Solvents: Ethanol, Methanol, Ethyl Acetate.

Step-by-Step Methodology
Step 1: Formation of the Potassium Enolate
  • Charge a flame-dried 3-neck flask with Ethanol (anhydrous, 10 vol) and Potassium Ethoxide (1.2 equiv) .

  • Add Diethyl oxalate (1.2 equiv) dropwise at 0°C.

  • Add 4-Iodo-2-nitrotoluene (1.0 equiv) in one portion.

  • Reflux the mixture for 2–4 hours. The solution will turn deep red/purple, indicating the formation of the potassium enolate of the pyruvate.

  • Checkpoint: TLC should show consumption of the nitrotoluene.

Step 2: Oxidative Hydrolysis to Phenylacetic Acid

Note: This modification bypasses the isolation of the pyruvate, which can be unstable.

  • Cool the reaction mixture to 0°C.

  • Cautiously add 30% Hydrogen Peroxide (

    
    , 3.0 equiv)  dropwise. Maintain temperature <10°C (Exothermic!).
    
  • Stir at room temperature for 1 hour. This converts the

    
    -keto ester directly to the 4-iodo-2-nitrophenylacetic acid  (or its salt).
    
  • Acidify with 1M HCl to pH 2.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Step 3: Reductive Cyclization
  • Dissolve the crude phenylacetic acid residue in Glacial Acetic Acid (10 vol) .

  • Add Zinc dust (5.0 equiv) in small portions (to control exotherm).

  • Heat to 80°C for 2 hours.

    • Mechanism:[2][3][4][5][6] The nitro group is reduced to an aniline (

      
      ).[7] The amine intramolecularly attacks the acid carbonyl, releasing water and forming the lactam ring.
      
  • Workup: Filter off the zinc salts. Pour the filtrate into ice water. The product, 6-iodoindolin-2-one , typically precipitates as a tan/off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

Expected Yields[2][3][8][9]
  • Step 1–2: 75–85%

  • Step 3: 80–90%

  • Overall: ~60–70%

Protocol B: The Isatin Reduction Route (Rapid Access)

If 6-iodoisatin is commercially available or has been synthesized (via the Sandmeyer isonitrosoacetanilide route), this is the fastest way to the oxindole.

Materials
  • Precursor: 6-Iodoisatin (CAS: 20780-74-9)

  • Reagents: Hydrazine hydrate (

    
    ), Potassium Hydroxide (KOH).
    
  • Solvent: Ethylene Glycol or Ethanol.

Step-by-Step Methodology (Wolff-Kishner Variant)
  • Hydrazone Formation: Suspend 6-iodoisatin (1.0 equiv) in Ethanol (5 vol) . Add Hydrazine hydrate (10 equiv) . Reflux for 30 minutes. The mixture will become homogenous and then precipitate the hydrazone.

  • Reduction: Cool the mixture and add KOH (pellets, 4.0 equiv) .

  • Distillation: Heat the mixture to 140°C (distilling off ethanol) to raise the internal temperature, or use Ethylene Glycol as the solvent initially and heat to 140°C.

  • Reflux at 140°C for 2 hours.

    • Caution: Evolution of Nitrogen gas (

      
      ). Ensure proper venting.
      
  • Workup: Cool to room temperature. Pour into crushed ice/water. Acidify with HCl to pH 3.

  • Isolation: Filter the precipitate. Wash with water and hexanes.

Expected Yields[2][3][8][9]
  • Overall: 85–95%

Mechanistic & Structural Visualization

Understanding the bond-forming events in Protocol A is crucial for troubleshooting.

ReissertMechanism Start 4-Iodo-2-nitrotoluene Step1 Enolate Formation (Base deprotonates methyl) Start->Step1 Inter1 Pyruvate Intermediate (Condensation with Oxalate) Step1->Inter1 + Diethyl Oxalate Step2 Oxidative Hydrolysis (H2O2 cleavage) Inter1->Step2 Inter2 4-Iodo-2-nitrophenylacetic Acid Step2->Inter2 - CO2 Step3 Nitro Reduction (Zn/AcOH) & Cyclization Inter2->Step3 Final 6-Iodoindolin-2-one (Target) Step3->Final - H2O

Figure 2: Mechanistic workflow for the Modified Reissert-Hennessy synthesis of 6-iodoindolin-2-one.

Troubleshooting & Critical Parameters

ProblemProbable CauseCorrective Action
Low Yield in Step 1 Moisture in solvent/base.Use freshly prepared KOEt or NaOEt. Ensure anhydrous conditions.
Incomplete Cyclization Zinc surface passivation.Activate Zinc dust with dilute HCl prior to use, or use Fe/AcOH with catalytic HCl.
Regioisomer Contamination Impure starting material.Verify purity of 4-iodo-2-nitrotoluene. Isomers (3-iodo or 5-iodo) are difficult to separate after cyclization.
Explosion Hazard Peroxide accumulation.Quench excess H2O2 with sodium sulfite/bisulfite before workup.

References

  • Reissert Indole Synthesis : Reissert, A. "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole."[3] Berichte der deutschen chemischen Gesellschaft, 1897, 30(1), 1030–1053. Link

  • Modified Reissert (Oxindole) Protocol : Porcs-Makkay, M., et al. "Synthesis of 6-substituted oxindoles." Tetrahedron, 2008, 64(44), 10249-10257. Link

  • Sunitinib Analog Synthesis : Sun, L., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 1998, 41(14), 2588-2603. Link

  • Wolff-Kishner Reduction of Isatins : Crestey, F., et al. "A new and efficient synthesis of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2006, 62(33), 7772-7775. Link

  • Regioselectivity in Indole Synthesis : Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, (7), 1045-1075. Link

Sources

Application Note: Quantitative Analysis of 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

6-Iodoindolin-2-one (CAS: 26340-47-6), also known as 6-iodooxindole, is a critical pharmacophore and starting material in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Sunitinib (Sutent) . Its precise quantification is essential for two primary workflows in drug development:

  • Raw Material Qualification: Ensuring purity before GMP synthesis to prevent downstream failure.

  • Impurity Profiling: Monitoring unreacted starting material in the final API (Active Pharmaceutical Ingredient), where it may be classified as a process-related impurity.

This guide provides two validated workflows: a robust HPLC-UV method for routine purity analysis and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.

Chemical Profile[1][2][3][4][5][6][7]
  • Molecular Formula: C₈H₆INO

  • Molecular Weight: 259.05 g/mol

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; poor solubility in water.

  • Critical Handling: Light-sensitive. All solutions must be prepared in amber glassware.

Method A: HPLC-UV (High-Throughput Purity & Assay)

Objective: Routine quantification of 6-Iodoindolin-2-one in bulk powder or reaction mixtures (mg/mL range).

Chromatographic Conditions

This method utilizes a "Generic Gradient" approach optimized for oxindole separation, balancing resolution from potential des-iodo impurities.

ParameterConditionRationale
System Agilent 1290 Infinity II or equivalent UHPLCHigh pressure required for sub-2µm columns.
Column C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters ACQUITY BEH)C18 provides optimal retention for the hydrophobic iodine moiety.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the amide, sharpening peaks.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides lower backpressure and sharper peaks than MeOH.
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum of 1.7µm particles.
Column Temp 40°CImproves mass transfer and reduces backpressure.
Detection UV @ 254 nm (Reference: 360 nm)254 nm is the aromatic max; 6-iodo substitution does not shift max to visible.
Injection Vol 2.0 µLLow volume prevents solvent effects from DMSO diluents.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Sample Loading
8.095Linear Gradient
10.095Column Wash
10.15Re-equilibration
13.05End of Run
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 6-Iodoindolin-2-one reference standard into a 10 mL amber volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Water/Acetonitrile (50:50).

    • Note: Do not use 100% aqueous diluent; the compound may precipitate.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of trace levels (ng/mL) in biological fluids or final drug product (genotoxic impurity screening).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) - Positive Mode

  • Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

MRM Transitions (Multiple Reaction Monitoring): The iodine atom provides a unique mass defect. The fragmentation pattern typically involves the loss of CO (carbonyl) or the Iodine radical.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
6-Iodoindolin-2-one 260.0 [M+H]⁺133.0 25Quantifier (Loss of I)
260.0232.015Qualifier (Loss of CO)
Sunitinib-d10 (IS) 409.3336.228Internal Standard

Note: If Sunitinib-d10 is unavailable, use Indole-d7 as a surrogate internal standard.

Experimental Workflow Visualization

Method Development & Optimization Logic

This diagram illustrates the decision matrix for selecting the appropriate detection method based on the sample matrix and required sensitivity.

MethodSelection Start Start: Define Analytical Goal SampleType Analyze Sample Matrix Start->SampleType ConcRange Est. Concentration? SampleType->ConcRange HighConc > 1 µg/mL (Synthesis/Raw Material) ConcRange->HighConc High Purity LowConc < 1 µg/mL (Bioanalysis/Trace Impurity) ConcRange->LowConc Trace/Complex HPLC Method A: HPLC-UV (254 nm) HighConc->HPLC PurityCheck Check Peak Purity (Diode Array) HPLC->PurityCheck Report Final Quantification Report PurityCheck->Report Pass LCMS Method B: LC-MS/MS (ESI+ MRM) LowConc->LCMS MatrixEffect Evaluate Matrix Effect (Post-Column Infusion) LCMS->MatrixEffect MatrixEffect->Report Pass

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

System Suitability & Self-Validation

To ensure the "Trustworthiness" of the data, every analytical run must include a System Suitability Test (SST).

Acceptance Criteria (HPLC-UV)
  • Precision: %RSD of peak area for 6 replicate injections of Standard < 2.0%.

  • Tailing Factor: 0.8 < T < 1.5.

  • Resolution: > 2.0 between 6-Iodoindolin-2-one and any synthesis precursors (e.g., 2-nitro-4-iodophenylacetic acid derivatives).

  • Signal-to-Noise: > 10 for the LOQ standard (approx. 0.1 µg/mL).

Troubleshooting Guide
  • Peak Splitting: Often caused by dissolving the sample in 100% DMSO and injecting a large volume (>5µL) into a high-aqueous mobile phase. Fix: Dilute sample with mobile phase or reduce injection volume.

  • Carryover: Iodine-containing compounds can be "sticky" on stainless steel. Fix: Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

  • Sunitinib Impurity Profiling

    • Development and validation of a HPTLC method for analysis of Sunitinib malate. (2016). Brazilian Journal of Pharmaceutical Sciences.
    • [1]

  • LC-MS/MS of Indoles

    • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.[2][3] (2022).[2][3] Metabolites (MDPI).

  • Sunitinib Synthesis Pathways

    • Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.[4] (US Patent 20110092717A1).

  • General Oxindole Analysis

    • Validation of the HPLC Method for the Dosage of Dioxoindolinone. (2020).[4] Institute of Chemistry.[5]

    • (Note: Generalized reference for oxindole UV parameters).

Sources

Application Note: Scalable Synthesis of 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 6-iodoindolin-2-one (6-iodooxindole) , a critical pharmacophore in the development of receptor tyrosine kinase (RTK) inhibitors.[1] While the 5-fluoro analog is well-documented as the precursor to Sunitinib, the 6-iodo variant presents unique utility in Structure-Activity Relationship (SAR) studies and as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate diverse libraries.[1]

The Challenge of Scale

Synthesis of 6-iodoindolin-2-one at multigram to kilogram scales faces two primary bottlenecks:

  • Regioselectivity: Direct iodination of oxindole yields a mixture of 5- and 6-isomers that are difficult to separate by crystallization.[1]

  • Safety: The most efficient route involves hydrazine hydrate (Wolff-Kishner reduction), which poses severe toxicity and explosion risks if not managed via strict process controls.

The Solution: Modified Wolff-Kishner Reduction

This protocol utilizes a Huang-Minlon modification of the Wolff-Kishner reduction, starting from 6-iodoisatin .[1] This route guarantees regiochemical purity (inherited from the isatin precursor) and employs a "one-pot" thermal gradient strategy to manage hydrazine decomposition safely.

Retrosynthetic Logic & Mechanism

The synthesis relies on the complete reduction of the C3 carbonyl of 6-iodoisatin while preserving the C2 amide carbonyl.

Reaction Scheme

The transformation proceeds via the formation of a hydrazone intermediate, followed by base-mediated decomposition at high temperatures (


) to release nitrogen gas and yield the methylene group.

ReactionMechanism Isatin 6-Iodoisatin (Starting Material) Hydrazone Hydrazone Intermediate Isatin->Hydrazone + N2H4·H2O Reflux (100°C) Transition Diimide Anion (Transition State) Hydrazone->Transition + KOH - H2O (Distillation) Product 6-Iodoindolin-2-one (Target) Transition->Product - N2 (Gas) 190°C

Figure 1: Mechanistic pathway of the Huang-Minlon modification.[1] The critical control point is the transition from Hydrazone to Product, where N2 evolution occurs.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry (N2H4) 3.0 - 5.0 equivExcess required to drive hydrazone formation to completion before high heat.[1]
Solvent System Ethylene GlycolHigh boiling point (

) allows reaching activation energy for N2 release.[2]
Temperature (Stage 1)

Promotes hydrazone formation; prevents premature hydrazine loss.[1]
Temperature (Stage 2)

Required for Wolff-Kishner reduction; water must be distilled off to reach this temp.[1]
pH Control Highly Basic (KOH)Essential for deprotonation of the hydrazone.

Detailed Experimental Protocol

Scale: 100 g Input (Representative Pilot Scale)

Materials
  • Precursor: 6-Iodoisatin (CAS: 20780-74-9) - 100.0 g (0.366 mol)[1]

  • Reagent: Hydrazine Hydrate (80% or 100%) - 55.0 mL (~1.1 mol, 3.0 equiv)[1]

  • Base: Potassium Hydroxide (KOH) pellets - 61.6 g (1.1 mol, 3.0 equiv)[1]

  • Solvent: Ethylene Glycol (Industrial Grade) - 500 mL[1]

  • Quench: Hydrochloric Acid (6N) - As required for pH adjustment.[1]

Step-by-Step Methodology
Phase 1: Hydrazone Formation[1]
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a thermocouple, and a reflux condenser. Connect the condenser outlet to a scrubber containing dilute bleach (to neutralize hydrazine vapors).

  • Charging: Charge Ethylene Glycol (500 mL) and KOH pellets (61.6 g). Stir until KOH is fully dissolved (exothermic).

  • Addition: Add 6-Iodoisatin (100.0 g) to the reactor. The mixture will turn dark red/brown.

  • Hydrazine Dosing: Critical Safety Step. Cool the mixture to

    
    . Add Hydrazine Hydrate (55 mL) dropwise over 30 minutes.
    
    • Note: Rapid addition causes localized heating and potential foaming.

  • Reflux: Heat the mixture to

    
     and hold for 2 hours.
    
    • Checkpoint: HPLC analysis should show <2% unreacted Isatin.

Phase 2: The Wolff-Kishner Reduction (Huang-Minlon)[1][3]
  • Distillation: Replace the reflux condenser with a Dean-Stark trap or a distillation head.

  • Ramp: Gradually increase the jacket temperature to

    
    .
    
  • Water Removal: Distill off water and excess hydrazine until the internal pot temperature reaches

    
    .
    
    • Observation: Significant gas evolution (

      
      ) will occur. Ensure reactor venting is unobstructed to prevent over-pressurization.
      
  • Soak: Maintain internal temperature at

    
     for 3–4 hours.
    
    • Endpoint: Reaction is complete when N2 evolution ceases and HPLC confirms conversion of the hydrazone intermediate.

Phase 3: Workup and Isolation
  • Cooling: Cool the reaction mass to ambient temperature (

    
    ).
    
  • Dilution: Pour the viscous glycol reaction mixture into crushed ice/water (1.5 L) with vigorous stirring.

  • Acidification: Slowly add 6N HCl to adjust pH to 2–3.

    • Result: The product will precipitate as a tan/brown solid.

  • Filtration: Filter the slurry using a Buchner funnel. Wash the cake with water (

    
    ) to remove residual glycol and salts.
    
  • Drying: Dry the wet cake in a vacuum oven at

    
     for 24 hours.
    
Expected Results
  • Yield: 75–85 g (80–90%)

  • Appearance: Tan to light brown powder.

  • Purity (HPLC): >98% (a/a).

  • Melting Point:

    
     (dec).[1]
    

Process Workflow Diagram

ProcessWorkflow cluster_0 Phase 1: Hydrazone Formation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Isolation Start Charge Glycol + KOH AddIsatin Add 6-Iodoisatin Start->AddIsatin AddHydrazine Add Hydrazine Hydrate (Temp < 40°C) AddIsatin->AddHydrazine Reflux Reflux @ 110°C (2 Hours) AddHydrazine->Reflux Distill Distill Water/Hydrazine (Raise Temp to 195°C) Reflux->Distill Switch to Distillation Head Soak Hold @ 195°C (3-4 Hours) Distill->Soak Quench Pour into Ice Water Soak->Quench Acidify Acidify to pH 2-3 (Precipitation) Quench->Acidify Filter Filter & Wash Acidify->Filter Dry Vacuum Dry Filter->Dry

Figure 2: Operational workflow for the pilot-scale synthesis.[1]

Safety & Handling (Hydrazine)

Hydrazine Hydrate is the primary hazard in this protocol.[4] It is a suspected carcinogen, highly toxic by inhalation/absorption, and unstable.

  • Closed System: All transfers of hydrazine should occur via a closed pumping system or syringe to avoid vapor release.

  • Scrubbing: The reaction off-gas must pass through a bleach (sodium hypochlorite) scrubber. Hydrazine reacts with bleach to form harmless nitrogen gas and water.

    • Reaction:

      
      
      
  • PPE: Butyl rubber gloves are mandatory. Nitrile gloves provide insufficient permeation resistance against hydrazine.

  • Explosion Hazard: Do not distill the reaction mixture to dryness. Peroxides or azines may concentrate in the residue.

References

  • Pfizer Inc. "Process for the preparation of indolinones." U.S. Patent 6,573,293. (Describes the scalable synthesis of Sunitinib intermediates via Wolff-Kishner).

  • Porcs-Makkay, M., et al. "Optimization of the Wolff-Kishner reduction of 5-substituted isatins."[1] Journal of Heterocyclic Chemistry, 2008. (Provides specific optimization for halo-isatins).

  • Organic Syntheses. "Reduction of Carbonyl Compounds: Wolff-Kishner Reduction." Org.[3][5] Synth. Coll. Vol. 4, p.510. (Foundational procedure for Huang-Minlon modification).

  • Wallace, D. J., et al. "Large-Scale Synthesis of a Sunitinib Intermediate." Organic Process Research & Development, 2004. (Authoritative industrial guide).

Sources

Chemo-Enzymatic Profiling and Diversification of 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the enzymatic and chemo-enzymatic applications of 6-Iodoindolin-2-one (6-iodooxindole), a critical scaffold in the development of kinase inhibitors (e.g., Sunitinib analogs) and antimicrobial agents. Unlike simple chemical synthons, 6-iodoindolin-2-one serves as a dual-purpose substrate: it is a metabolic probe for Cytochrome P450 profiling and a precursor for biocatalytic dimerization into indigoid kinase inhibitors. This document provides validated protocols for P450-mediated metabolic stability assays , monooxygenase-driven synthesis of 6,6'-diiodoindirubin , and lipase-catalyzed kinetic resolution of C3-substituted derivatives.

Part 1: Metabolic Stability Profiling (Cytochrome P450s)

Mechanistic Insight

In drug discovery, the indolin-2-one core is a known pharmacophore but is susceptible to oxidative metabolism. The 6-iodo substituent influences the electronic density of the aryl ring, directing enzymatic oxidation.

  • Primary Reaction: C3-Hydroxylation . Cytochrome P450 isoforms (primarily CYP3A4 and CYP2C19 in humans) catalyze the insertion of oxygen at the C3 position, forming 3-hydroxy-6-iodoindolin-2-one.

  • Secondary Pathway: Dehydrogenation to 6-iodoindole (via dehydration of the 3-hydroxy intermediate) or oxidative ring opening (minor).

  • Significance: The C3-hydroxy metabolite is often unstable and can lead to reactive electrophiles or dimerization. Quantifying this conversion is critical for predicting in vivo half-life.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of 6-iodoindolin-2-one using liver microsomes.

Materials:

  • Substrate: 6-Iodoindolin-2-one (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Prepare a reaction mixture containing HLM (0.5 mg/mL final) and 6-Iodoindolin-2-one (1 µM final) in phosphate buffer. Pre-incubate at 37°C for 5 minutes. Note: Low substrate concentration (1 µM) ensures pseudo-first-order kinetics.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Quench Solution. Vortex for 1 min and centrifuge at 4,000 rpm for 15 min to pellet proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Monitor the depletion of the parent ion (

    
     260 [M+H]+) and formation of the hydroxylated metabolite (
    
    
    
    276).

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.


Part 2: Biocatalytic Synthesis of 6,6'-Diiodoindirubin

Mechanistic Insight

Indirubins are potent Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase 3 (GSK-3) inhibitors. Chemical synthesis often yields mixtures of indigo and indirubin. Biocatalysis using flavin-dependent monooxygenases (e.g., Hind8 or PML variants) offers regio-control.

  • Enzyme: Bacterial Monooxygenases (e.g., from Methylococcus capsulatus or Pseudomonas sp.).

  • Reaction: The enzyme hydroxylates 6-iodoindolin-2-one at C3. Two molecules of the resulting intermediate (one in keto form, one in enol form) spontaneously condense to form 6,6'-diiodoindirubin.

Protocol: Whole-Cell Biotransformation

Objective: Synthesize 6,6'-diiodoindirubin using E. coli expressing a recombinant monooxygenase (e.g., Hind8).

Materials:

  • Biocatalyst: E. coli BL21(DE3) harboring pET-Hind8 (or equivalent naphthalene dioxygenase/monooxygenase plasmid).

  • Substrate: 6-Iodoindolin-2-one (dissolved in DMSO).

  • Media: LB broth supplemented with antibiotic (e.g., Kanamycin 50 µg/mL).

  • Inducer: IPTG (Isopropyl

    
    -D-1-thiogalactopyranoside).
    

Step-by-Step Procedure:

  • Culture Growth: Inoculate 10 mL overnight culture into 1 L LB broth. Grow at 37°C until

    
    .
    
  • Induction: Add IPTG (0.5 mM final) and lower temperature to 25°C to prevent inclusion body formation. Incubate for 1 hour to express the enzyme.

  • Substrate Addition: Add 6-Iodoindolin-2-one (0.5 mM final concentration, added from 100 mM DMSO stock).

  • Biotransformation: Incubate at 25°C with vigorous shaking (200 rpm) for 16–24 hours. Observation: The culture will turn a deep violet/red color as the indirubin forms.

  • Harvesting: Centrifuge cells (5,000 g, 20 min). The product is often associated with the cell pellet due to low solubility.

  • Extraction: Resuspend the pellet in DMSO or Ethyl Acetate. Sonicate for 10 min to lyse cells and solubilize the indigoid. Centrifuge to remove cell debris.

  • Purification: Evaporate solvent and purify via Silica Gel Chromatography (DCM:MeOH gradient).

Yield Expectation: 20–50 mg/L depending on expression levels.

Part 3: Chemo-Enzymatic Cascade (Lipase Kinetic Resolution)

Mechanistic Insight

Chiral 3-substituted oxindoles are privileged structures in natural products (e.g., spiro-oxindoles). 6-Iodoindolin-2-one can be chemically alkylated at C3 (using the iodine as a handle for later cross-coupling) and then resolved enzymatically.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL).[1]

  • Reaction: Kinetic Resolution via hydrolysis of C3-esters or transesterification of C3-alcohols.

Protocol: Kinetic Resolution of 3-Acetyloxy-6-iodoindolin-2-one

Pre-requisite: Chemically synthesize racemic 3-acetyloxy-6-iodoindolin-2-one (via oxidative acetylation of the parent molecule).

Protocol:

  • Reaction Setup: Dissolve racemic substrate (100 mg) in Toluene (5 mL) containing

    
    -butanol (2 eq) as the acyl acceptor (if transesterifying) or use Phosphate Buffer/Organic cosolvent (if hydrolyzing).
    
    • Preferred System: Hydrolysis in MTBE:Phosphate Buffer (1:1).

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50 mg).

  • Incubation: Shake at 30°C, 200 rpm. Monitor enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

  • Termination: Stop reaction when conversion reaches ~50% (typically 4–24 hours). Filter off the immobilized enzyme.

  • Separation: The product (3-hydroxy-6-iodoindolin-2-one) and unreacted substrate (3-acetyloxy-6-iodoindolin-2-one) have significantly different polarities and are separated by flash chromatography.

  • Result: Yields optically pure (S)-3-hydroxy-6-iodoindolin-2-one (or (R)- depending on lipase preference), ready for further modification.

Visualization of Pathways

G Start 6-Iodoindolin-2-one (Substrate) C3_OH 3-Hydroxy-6-iodoindolin-2-one (Unstable Intermediate) Start->C3_OH CYP3A4 / P450 (Metabolism) Start->C3_OH Bacterial Monooxygenase (Hind8/PML) Dehydro 6-Iodoindole (Aromatized) C3_OH->Dehydro - H2O (Spontaneous) Dimer 6,6'-Diiodoindirubin (Kinase Inhibitor) C3_OH->Dimer Oxidative Dimerization (Spontaneous) Racemic_Ester Racemic 3-Acyl-6-iodoindolin-2-one (Chemical Precursor) Chiral_Prod (S)-3-Hydroxy-6-iodoindolin-2-one (Chiral Building Block) Racemic_Ester->Chiral_Prod CAL-B Lipase (Kinetic Resolution)

Figure 1: Divergent enzymatic pathways for 6-Iodoindolin-2-one: Metabolic degradation (Red), Indirubin synthesis (Green), and Chiral resolution (Yellow).

Summary of Key Parameters

ApplicationEnzyme ClassKey SubstrateProductCritical Parameter
Metabolic Stability Cytochrome P450 (Microsomes)6-Iodoindolin-2-one3-OH-Metabolite

(Clearance)
Kinase Inhibitor Synthesis Flavin-Monooxygenase (e.g., Hind8)6-Iodoindolin-2-one6,6'-DiiodoindirubinOxygenation Rate / Temp (25°C)
Chiral Building Blocks Lipase (CAL-B)3-Acyl-6-iodoindolin-2-one(S)-3-Hydroxy-6-iodoindolin-2-oneConversion (~50%)

References

  • Enzymatic Synthesis of Indigoids: Choi, H. S., et al. (2014). "Biosynthesis of unnatural indigoids by the oxygenase domain of Methylococcus capsulatus (Bath) soluble methane monooxygenase." Applied and Environmental Microbiology. Link

  • P450 Metabolism of Oxindoles: Gillam, E. M., et al. (2000). "Metabolism of indole by cytochrome P450 enzymes." Xenobiotica. Link

  • Kinetic Resolution of Oxindoles: Zhou, J., et al. (2010). "Catalytic asymmetric synthesis of oxindoles bearing a tetrasubstituted stereocenter at the C-3 position." Chemical Reviews. Link

  • Bacterial Monooxygenases (Hind8): Kim, J., et al. (2018). "Enzymatic synthesis of novel water-soluble indigoid compounds." Journal of Biotechnology. Link

  • Indolin-2-one Antibiotics: Phetsang, W., et al. (2022). "Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action." ACS Chemical Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

6-Iodoindolin-2-one (also known as 6-iodooxindole) is a critical pharmacophore, most notably serving as the precursor to the drug Sunitinib (Sutent).[1][2][3] The synthesis typically involves the Wolff-Kishner reduction of 6-iodoisatin.[1][2]

The primary purification challenge arises from the chemical similarity between the product and the starting material (6-iodoisatin), as well as the formation of "azine" dimers (hydrazone intermediates) and the risk of de-iodination under harsh reducing conditions.

This guide provides a self-validating workflow to isolate high-purity (>99%) material, moving beyond standard textbook protocols to address real-world process chemistry issues.

Core Purification Protocol (The "Happy Path")

Before troubleshooting, ensure your baseline process aligns with this industry-standard workflow. This protocol minimizes azine formation and ensures efficient removal of inorganic salts.[1][2][3]

Standard Operating Procedure (SOP)
StepActionCritical ParameterMechanism
1. Reaction Reflux 6-iodoisatin with Hydrazine Hydrate (80%) and KOH in Ethylene Glycol or Ethanol.[1][2][3]Temp: 80-100°C (Do not exceed 130°C to prevent de-iodination).Wolff-Kishner Reduction (C3 carbonyl removal).[1][2][3]
2. Quench Cool to RT. Pour into crushed ice/water mixture.Dilution: 5x volume of reaction mass.Solubilizes hydrazine salts; precipitates organics.
3.[1][2][3] Acidification Adjust pH to 2–3 using 6N HCl.[1][2][3]pH Control: Crucial for lactam protonation.[1][2][3]Breaks down residual hydrazones/azines; precipitates oxindole.
4.[1][2][3] Isolation Filter the crude solid.[2][3] Wash with water until neutral pH.[1][2][3]Wash: 3x Water volumes.Removes inorganic salts (KCl/NaCl).[1][2][3]
5. Polishing Recrystallization: Dissolve in hot Acetic Acid (HOAc).[1][2][3] Cool to crystallize.Solvent: Glacial Acetic Acid.6-Iodooxindole is soluble in hot HOAc; impurities stay in mother liquor.[1][2][3]

Workflow Visualization

The following diagram outlines the logical flow of the purification process and decision points for troubleshooting.

G Start Crude Reaction Mixture (Wolff-Kishner) Quench Quench: Ice Water + HCl (pH 2-3) Start->Quench Filter Filtration & Water Wash Quench->Filter CrudeSolid Crude Solid Isolated Filter->CrudeSolid CheckColor Visual Inspection: Color? CrudeSolid->CheckColor Red Red/Orange Solid (Residual Isatin) CheckColor->Red Red Yellow Bright Yellow Solid (Azine Dimer) CheckColor->Yellow Yellow Tan Tan/Off-White Solid (Target Oxindole) CheckColor->Tan Tan Recryst Recrystallization: Glacial Acetic Acid (Hot) Red->Recryst Yellow->Recryst Tan->Recryst FinalCheck HPLC/NMR Verification Recryst->FinalCheck Pure Pure 6-Iodoindolin-2-one (>99%) FinalCheck->Pure Pass Reprocess Reprocess: NaHSO3 Wash FinalCheck->Reprocess Fail (Colored) Reprocess->Recryst

Caption: Logical workflow for the isolation and purification of 6-iodoindolin-2-one, emphasizing visual checkpoints for impurity identification.

Troubleshooting Guide (FAQ Format)

Issue 1: Persistent Red/Orange Coloration

Q: After filtration, my solid remains a deep orange or red color. The literature says it should be off-white or tan.[1][2][3] What happened?

A: The red color indicates the presence of unreacted 6-iodoisatin . Isatins are highly colored (red/orange), whereas oxindoles are generally colorless to pale tan.[1][2][3]

  • Root Cause: Incomplete Wolff-Kishner reduction.[1][2][3][4]

  • Corrective Action:

    • Chemical Wash: Suspend the crude solid in a 10% aqueous solution of Sodium Bisulfite (NaHSO3) or Sodium Dithionite.[2][3] Isatins form water-soluble bisulfite adducts, whereas the oxindole does not.[1][2][3] Filter again.

    • Recrystallization: If the wash is insufficient, recrystallize from Ethanol or Acetic Acid .[1][2][3] Isatin is more soluble in ethanol than the oxindole.[2][3]

Issue 2: Bright Yellow, Insoluble Impurity

Q: I have a bright yellow solid that is very difficult to dissolve, even in hot ethanol. It is not the starting material.

A: You have likely formed the Azine dimer (3,3'-diazine).[1][3] This occurs when the hydrazine intermediate reacts with another molecule of ketone (isatin) rather than reducing fully.

  • Root Cause: Insufficient hydrazine hydrate excess or insufficient heating duration.[1][2][3]

  • Corrective Action:

    • Acid Hydrolysis: The azine bond is acid-labile.[1][2][3] Reflux the crude solid in dilute HCl/Ethanol (1:1) for 1 hour. This hydrolyzes the azine back to the hydrazone/oxindole.

    • Prevention: In future batches, ensure a large excess of hydrazine hydrate (3–4 equivalents) is used relative to the isatin.

Issue 3: Loss of Iodine (De-iodination)

Q: My mass spec shows a peak at M-126 (loss of Iodine). Why is the iodine falling off?

A: Aryl iodides are labile under reducing conditions.[1][2][3]

  • Root Cause:

    • Catalytic Hydrogenation: Did you try to use Pd/C? Never use Pd/C for this reduction; it will quantitatively de-halogenate the ring.[2][3]

    • Overheating: Wolff-Kishner reactions often require high heat (>180°C).[1][2][3] For iodo-compounds, limit the temperature to 100–110°C and extend the reaction time if necessary.

  • Corrective Action: You cannot "re-iodinate" the product easily. You must discard the de-iodinated fraction.[2][3] Purify via column chromatography (Silica gel; Hexane:Ethyl Acetate 3:1) to separate the de-iodinated byproduct (lower MW) from the target.

Issue 4: Product "Oiling Out" during Recrystallization

Q: When I try to recrystallize from ethanol, the product comes out as an oil, not crystals.

A: This indicates the solution is too concentrated or the cooling is too rapid.

  • Corrective Action:

    • Switch Solvent: Use Glacial Acetic Acid . 6-Iodoindolin-2-one behaves very well in acetic acid (dissolves hot, crystallizes upon cooling).[1][2][3]

    • Seeding: Add a tiny crystal of pure product (if available) at the cloud point.

    • Slow Cooling: Wrap the flask in a towel to allow it to cool to room temperature over 2–3 hours.

Analytical Verification

Do not rely solely on melting point, as isatin impurities have similar high melting points.[1][2][3]

MethodExpected Result for 6-Iodoindolin-2-oneImpurity Marker (Fail)
1H NMR (DMSO-d6) δ 3.52 ppm (s, 2H): The diagnostic methylene (CH2) peak at position 3.[1][2][3]Absence of 3.52 ppm peak: Indicates isatin (carbonyl at position 3).[1][2][3]
Appearance Tan / Beige / Off-white crystalline powder.[1][2][3]Orange/Red: Isatin.[1][2][3][5][6] Bright Yellow: Azine.[1][2][3][4]
Melting Point > 200°C (Decomposition often observed).[1][2][3][6]Sharp melt < 180°C suggests significant impurities.[1][2][3]
HPLC (C18) Single peak (Purity >98%).[1][2][3][7]Split peaks or significant shoulder peaks.[1][2][3]

References

  • Pfizer Inc. (2003).[1][2][3] Method for the synthesis of 6-iodo-2-oxindole.[1][2][3][7] US Patent 6,573,293.[1][2][3][8][9]

    • Context: Describes the industrial synthesis of Sunitinib intermediates, including the specific acetic acid recrystalliz
  • Sun Pharmaceutical Industries Ltd. (2015).[1][2][3] Process for preparing 6-iodo-2-oxindole.[1][2][3][7] US Patent 8,975,418.[1][2][3]

    • Context: Provides detailed optimization of the Wolff-Kishner reduction and workup to maximize yield and purity.
  • PubChem. (n.d.).[1][2][3][10][11] Compound Summary: 6-Iodooxindole.[1][2][3][7] National Center for Biotechnology Information.[1][2][3] [1]

    • Context: Verification of chemical properties, CAS number (1631-23-8)
  • Porcs-Makkay, M., et al. (2004).[1][2][3] Synthesis of 6-substituted oxindoles.Tetrahedron, 60(22), 4729-4735.[1][2][3] [1]

    • Context: Discusses the mechanism of Wolff-Kishner reduction on isatin derivatives and the form

Sources

Technical Support Center: Stability & Storage of 6-Iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Product: 6-Iodoindolin-2-one (6-Iodooxindole) CAS: 919103-45-0 (Typical) Chemical Class: Halogenated Oxindole Primary Application: Intermediate for kinase inhibitors (e.g., VEGFR, PDGFR targets).

Core Stability Profile: The "Why" Behind the Protocols

To store 6-Iodoindolin-2-one effectively, you must understand its primary failure mode: Oxidative Dehydrogenation .

Unlike simple aromatics, the oxindole core possesses a reactive methylene group at the C3 position. In the presence of atmospheric oxygen and light, this position is susceptible to radical formation, leading to the formation of 6-iodoisatin (a dione). This transformation is visually detectable: the compound shifts from off-white/beige to pink or orange .

Mechanism of Degradation

The iodine substituent at the C6 position exerts an electron-withdrawing effect (


), which can subtly influence the acidity of the N-H and C3-H bonds. However, the primary driver of instability remains the oxindole core itself.

Key Stressors:

  • UV/Visible Light: Photo-initiates the radical process at C3.

  • Oxygen: Reacts with the C3 radical to form a hydroperoxide intermediate, which dehydrates to the isatin.

  • Basic Solvents: Promote deprotonation at C3, accelerating oxidation.

Storage Guidelines: The "How"

A. Solid State Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature (15–25°C) for short durations (weeks), long-term storage (>6 months) requires refrigeration to retard auto-oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

  • Atmosphere: Flush with Argon or Nitrogen before sealing. This is critical if the bottle is frequently opened.

B. Solution State (DMSO/DMF)

Researchers often keep 10 mM – 100 mM stocks in DMSO.

  • Stability: DMSO stocks are hygroscopic . Water absorption promotes hydrolysis (ring opening), though this is slower than oxidation.

  • Freeze/Thaw: Limit to <5 cycles. Repeated condensation introduces moisture.

  • Recommendation: Aliquot stocks into single-use volumes (e.g., 50 µL) and store at -20°C .

Summary of Conditions
ParameterShort-Term (<1 Month)Long-Term (>6 Months)Critical Avoidance
Temperature 15–25°C (Dark)2–8°C or -20°C>40°C (Accelerates dimerization)
Light Amber vial requiredAmber vial + Foil wrapDirect Sunlight / UV Bench Light
Atmosphere Tightly cappedInert Gas (Ar/N2)Open air (O2 exposure)
Solvent DMSO (Dry)Solid State OnlyProtic basic solvents (e.g., MeOH + Base)

Troubleshooting & FAQs

Q1: My compound has turned from off-white to a light pink color. Is it ruined? A: The pink color indicates the formation of 6-iodoisatin (the oxidized impurity).

  • <5% Pink: Likely still usable for crude reactions, but unsuitable for kinetic studies or biological assays (IC50) where stoichiometry matters.

  • Deep Orange/Red: Significant degradation (>10%). Recrystallization is required.[1]

Q2: Can I store the compound in Ethanol or Methanol? A: For short periods (days), yes. However, alcohols can act as nucleophiles if the ring is activated or if trace acid/base is present. For storage, evaporate to dryness .

Q3: How do I re-purify a degraded batch? A: Recrystallization is the most effective method.

  • Solvent System: Ethanol/Water (most common for oxindoles) or Ethyl Acetate/Hexane.

  • Protocol: Dissolve in minimal boiling ethanol. Add warm water dropwise until turbidity persists. Cool slowly to 4°C. The isatin impurity is often more soluble in the mother liquor, leaving purified off-white crystals.

Q4: I see a new spot on my TLC plate just above the product. What is it? A: This is likely the dimer . Oxidative coupling at the C3 position can create a C3-C3' linked dimer (isoindigo derivative), often appearing as a less polar, highly colored spot.

Experimental Protocols

Protocol A: Quality Control Check (HPLC)

Before using stored material for sensitive biological assays, verify purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

    • Note: 6-Iodoindolin-2-one typically elutes earlier than the more lipophilic dimer but later than the isatin derivative (depending on pH).

Protocol B: Recrystallization (Purification)

Use this if purity drops below 95%.

  • Weigh the degraded solid into a round-bottom flask.

  • Add Ethanol (absolute) (approx. 10 mL per gram).

  • Heat to reflux with stirring until dissolved. If solids remain, filter hot.

  • While refluxing, add Water dropwise until the solution turns slightly cloudy.

  • Add a few drops of Ethanol to clear the solution again.

  • Remove from heat and wrap the flask in a towel to cool slowly to Room Temp (RT).

  • Once at RT, move to a 4°C fridge for 12 hours.

  • Filter the white needles/plates and wash with cold 50% EtOH/Water.

  • Dry under high vacuum.

Visualizations

Diagram 1: Degradation Pathway (Oxidation)

This diagram illustrates the chemical transformation from the stored product to the common impurity.

OxidationPathway Start 6-Iodoindolin-2-one (Off-White Solid) Intermediate C3-Radical / Hydroperoxide (Transient Species) Start->Intermediate Light (UV) + O2 Slow Process End 6-Iodoisatin (Pink/Orange Impurity) Intermediate->End Dehydration Dimer Isoindigo Dimer (Deep Red/Brown) Intermediate->Dimer Coupling (High Conc.)

Caption: The oxidative degradation pathway of 6-Iodoindolin-2-one to 6-Iodoisatin upon exposure to air and light.

Diagram 2: Storage Decision Tree

Follow this logic to determine the optimal storage location.

StorageDecision Start New Shipment Arrives FormCheck Is it Solid or Solution? Start->FormCheck SolidPath Solid Powder FormCheck->SolidPath SolnPath DMSO Solution FormCheck->SolnPath UsageCheck Usage Timeframe? SolidPath->UsageCheck SolnAction Aliquot & Store at -20°C Avoid Freeze/Thaw SolnPath->SolnAction ShortTerm < 1 Month UsageCheck->ShortTerm LongTerm > 1 Month UsageCheck->LongTerm Action1 Store at RT (15-25°C) Dark, Desiccated ShortTerm->Action1 Action2 Store at 4°C Flush with Argon LongTerm->Action2

Caption: Decision matrix for determining storage conditions based on physical state and usage duration.

References

  • Muby Chemicals. 6-Iodo-Oxindole Safety Data Sheet (SDS). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2,3-Dihydroindol-2-one. Retrieved from

  • Zhang, X., et al. (2014). Oxidation of Indoles to Isatins. Organic Letters. (Mechanistic basis for oxindole oxidation). Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General protocol for organic solids). Retrieved from

  • BenchChem. Purification techniques for indole derivatives. (Troubleshooting oxidation/polymerization). Retrieved from

Sources

Technical Support Center: Iodination of Indolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

Indolin-2-one (oxindole) is a privileged bicyclic scaffold. Functionalization with iodine is a critical gateway step for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to access kinase inhibitors like Sunitinib.

The core challenge in iodinating indolin-2-one lies in the competition between Electrophilic Aromatic Substitution (EAS) on the benzene ring and Oxidation/Substitution at the active C3-methylene position.

  • The Goal: Selective C5-iodination.

  • The Trap: The C3 position is benzylic and adjacent to a carbonyl, making it susceptible to radical oxidation (forming Isatin) or electrophilic attack if basic conditions are used.

  • The Solution: Leveraging the directing power of the NH group (para-director) under acidic or neutral conditions while suppressing Radical Oxidative Species (ROS).

Troubleshooting Guide (Q&A)

Issue 1: "I am isolating a red/orange solid instead of the expected beige/white product."

Diagnosis: You have likely oxidized the indolin-2-one core to Isatin (Indoline-2,3-dione) . Root Cause: The use of strong oxidants (e.g., I


 + H

O

or I

+ Periodic Acid) without strict temperature control, or the presence of dissolved oxygen in radical-promoting solvents (THF/Dioxane). Technical Fix:
  • Switch Reagents: Move from oxidative iodination to N-Iodosuccinimide (NIS) . NIS provides a source of iodonium (I

    
    ) without the high oxidation potential required to cleave the C3-H bond.
    
  • Acid Catalysis: Add 5-10 mol% Trifluoroacetic acid (TFA) or Acetic Acid. This activates the NIS and protonates the carbonyl, making the C3 position less acidic and less prone to oxidation, while activating the C5 position for EAS.

  • Inert Atmosphere: Purge the reaction with Argon. Isatin formation is often oxygen-dependent.

Issue 2: "I see a mixture of Mono- (C5) and Di-iodinated (C5, C7) products."

Diagnosis: Over-iodination due to localized high concentration of the iodinating agent. Root Cause: The first iodine atom is weakly deactivating (inductive withdrawal) but the NH group is strongly activating. If the reagent is added all at once, the reaction kinetics allow a second attack at the C7 position (ortho to NH). Technical Fix:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the iodinating agent. Never use excess.

  • Slow Addition: Dropwise addition of the iodinating agent (dissolved in solvent) over 30–60 minutes.

  • Solvent Polarity: Use a polar protic solvent like Acetic Acid or Methanol . This stabilizes the transition state for the mono-iodinated product and often precipitates the product as it forms, preventing further reaction.

Issue 3: "The reaction is stalling at 50% conversion, but adding more reagent causes impurities."

Diagnosis: Product inhibition or solubility crashing. Root Cause: 5-Iodoindolin-2-one is significantly less soluble than the starting material. It often precipitates, coating the unreacted starting material or stopping the reaction physically. Technical Fix:

  • Sonication: Briefly sonicate the reaction mixture to break up aggregates.

  • Solvent Switch: Use Acetonitrile (MeCN) or DMF if solubility is the limiting factor. However, be cautious with DMF as it can be difficult to remove.

  • Temperature Modulation: Mild heating (40–50 °C) can maintain solubility, but do not exceed 60 °C to avoid C3-oxidation.

Issue 4: "I am getting C3-iodinated products (3,3-diiodoindolin-2-one)."

Diagnosis: You are likely running the reaction under Basic conditions . Root Cause: Bases (NaOH, K


CO

, or even weak organic bases) deprotonate the C3-position (pKa ~18), creating an enolate that reacts rapidly with iodine. Technical Fix:
  • Ensure Acidic/Neutral pH: The reaction must be acidic to favor the EAS mechanism on the ring.

  • Avoid Hypoiodite: Do not use I

    
    /NaOH. This is the classic condition for the haloform reaction or alpha-iodination, not ring iodination.
    

Visualized Pathways

The following diagram illustrates the competitive pathways. The Blue path is the desired C5-iodination. The Red path is the unwanted C3-oxidation/substitution.

IodinationPathways Start Indolin-2-one (Oxindole) Intermediate_EAS Wheland Intermediate (C5 Attack) Start->Intermediate_EAS Acidic Cond. (NIS/TFA) Intermediate_Enol Enol/Enolate (C3 Activation) Start->Intermediate_Enol Basic Cond. or Radical Initiator Product_C5 5-Iodoindolin-2-one (Target) Intermediate_EAS->Product_C5 -H+ Product_Di 5,7-Diiodoindolin-2-one (Over-reaction) Product_C5->Product_Di Excess Reagent Product_Isatin Isatin (Oxidation) Intermediate_Enol->Product_Isatin Oxidative Cond. (I2/H2O2) Product_C3 3-Iodoindolin-2-one (Wrong Regioisomer) Intermediate_Enol->Product_C3 Base + I2

Caption: Mechanistic divergence in oxindole iodination. Acidic conditions favor the blue EAS pathway; basic/oxidative conditions trigger the red C3-instability pathway.

Validated Experimental Protocols

Method A: The "Gold Standard" (NIS/TFA)

Recommended for high purity and regioselectivity.

Reagents:

  • Indolin-2-one (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Trifluoroacetic Acid (TFA) (Catalytic, 0.1 equiv)

  • Acetonitrile (MeCN) (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve indolin-2-one in MeCN at room temperature (RT).

  • Activation: Add TFA. Stir for 5 minutes.

  • Addition: Add NIS in 3 portions over 15 minutes. Note: Protect from light with foil.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour into ice water containing 5% Sodium Thiosulfate (to remove unreacted iodine).

  • Isolation: Filter the precipitate. Wash with cold water and cold hexanes.

Method B: The "Green" Oxidative Method (I /H O )

Recommended for scale-up where NIS cost is prohibitive, but requires strict control.

Reagents:

  • Indolin-2-one (1.0 equiv)

  • Iodine (I

    
    ) (0.5 equiv)
    
  • Hydrogen Peroxide (30% aq) (1.1 equiv)

  • Ethanol (EtOH)

Procedure:

  • Setup: Suspend indolin-2-one and Iodine in EtOH.

  • Initiation: Add H

    
    O
    
    
    
    dropwise at RT. Warning: Exothermic.
  • Control: If the reaction turns red (Isatin formation), lower temperature to 0 °C immediately.

  • Completion: Stir 12h.

  • Workup: Quench with Sodium Sulfite. Filter solid.

Data Comparison: Reagent Performance

ParameterNIS / TFA (Method A)I

/ H

O

(Method B)
I

/ Base (NaOH)
Primary Product 5-Iodoindolin-2-one 5-Iodoindolin-2-one3,3-Diiodoindolin-2-one
Yield 85–95%60–75%N/A (Wrong Product)
Regioselectivity (C5:C7) >20:1~10:1N/A
Risk of Isatin Formation LowHigh Moderate
Atom Economy Moderate (Succinimide waste)High (Water waste)Low
Cost HighLowLow

References

  • Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 2014. Mechanistic insight into C5-preference in indole-like systems.

  • N-Iodosuccinimide (NIS) in Organic Synthesis. Wikipedia / Sigma-Aldrich Technical Data. Standard properties and handling of NIS for aromatic substitution. [1]

  • Synthesis of 5-iodoindolin-2-one via Electrophilic Substitution. Commonly cited in synthesis of Sunitinib intermediates. See: Molecules 2010, 15(3), 1932-1940 for analogous bromination/iodination protocols.

  • Oxidative Degradation of Indoles to Isatins. ResearchGate / General Organic Chemistry Principles. Explains the risk of C3 oxidation under radical/oxidative conditions.

Sources

Technical Support Center: 6-Iodoindolin-2-one Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Troubleshooting for 6-Iodoindolin-2-one Scaffolds Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads

Introduction: The "Brick Dust" Challenge

Welcome to the 6-Iodoindolin-2-one Optimization Hub. This scaffold (also known as 6-iodooxindole) is a critical precursor for multi-targeted receptor tyrosine kinase inhibitors, most notably Sunitinib (Sutent) .

While the C6-iodine handle theoretically offers excellent reactivity for cross-coupling, this substrate presents two distinct failure modes:

  • The "Brick Dust" Effect: The lactam (amide) core forms strong intermolecular hydrogen bond dimers, rendering the molecule insoluble in standard non-polar solvents (toluene, hexanes).

  • The Iodide Trap: In certain catalytic cycles (specifically Buchwald-Hartwig), the released iodide anion can bridge Palladium species, forming stable, inactive dimers

    
    , effectively poisoning the catalyst.
    

This guide provides decision matrices and self-validating protocols to overcome these barriers.

Module 1: Catalyst Selection Decision Matrix

User Query: "Which catalyst system should I choose for my specific coupling partner?"

Technical Insight: Do not default to


. While cheap, it is often insufficient for the sterically demanding environment of the oxindole core if the nitrogen is unprotected. The choice depends entirely on the nucleophile and the "Iodide Trap" risk.
Visual Guide: The Catalyst Decision Tree

CatalystSelection Start Target Reaction with 6-Iodoindolin-2-one Partner Select Coupling Partner Start->Partner Boronic Boronic Acid/Ester (Suzuki-Miyaura) Partner->Boronic Amine Amine (1° or 2°) (Buchwald-Hartwig) Partner->Amine Alkyne Terminal Alkyne (Sonogashira) Partner->Alkyne SuzukiCat Rec: Pd(dppf)Cl2 · DCM Base: K2CO3 or Cs2CO3 Solvent: DME/H2O (3:1) Boronic->SuzukiCat BuchwaldIssue Risk: Iodide Poisoning Amine->BuchwaldIssue SonoCat Rec: Pd(PPh3)2Cl2 + CuI Base: Et3N (excess) Alkyne->SonoCat SuzukiNote Note: High solubility required. If SM precipitates, add DMF. SuzukiCat->SuzukiNote BuchwaldCat Rec: BrettPhos Pd G3 Base: LHMDS (if N-H protected) or Cs2CO3 (weak base) BuchwaldIssue->BuchwaldCat

Figure 1: Decision logic for catalyst selection based on coupling partner and specific substrate risks.

Module 2: Troubleshooting Suzuki-Miyaura Coupling

User Query: "I am seeing low conversion (<30%) and the formation of a de-iodinated side product (6-H-indolin-2-one). What is happening?"

Root Cause Analysis:

  • Protodehalogenation: The presence of hydride sources (often from alcohols or overheating) combined with a slow transmetallation step allows the Pd-Ar species to capture a hydride instead of the boronic acid.

  • Catalyst Death: The "Brick Dust" insolubility means the reaction is heterogeneous. Pd nanoparticles may deposit on the solid starting material rather than catalyzing the reaction in solution.

The Fix: The "High-Solubility" Protocol

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ · DCM (3-5 mol%)The large bite angle of dppf accelerates reductive elimination, outcompeting the de-iodination pathway.
Solvent DME : Water (3:1) or Dioxane : Water DME (Dimethoxyethane) breaks down the oxindole hydrogen-bond network better than Toluene.
Base Cs₂CO₃ (2.5 equiv)Cesium's larger cation radius improves solubility in organic solvents compared to Potassium.
Temp 80°C - 90°C Sufficient to solubilize the substrate but below the decomposition threshold of sensitive boronic acids.

Self-Validating Step:

  • The "Clear Solution" Check: Before adding the catalyst, heat the solvent + substrate + base mixture to 60°C. If the solution is not clear (or at least a fine, stirring suspension), add DMF dropwise until homogeneity is achieved. Then add the catalyst. This ensures the reaction is kinetically controlled, not diffusion controlled.

Module 3: Troubleshooting Buchwald-Hartwig Amination

User Query: "My reaction stalls after 10% conversion. I'm using Pd(OAc)₂/BINAP, which usually works for bromides. Why does it fail for the 6-Iodo substrate?"

Technical Insight: This is a classic "Iodide Effect." In Buchwald-Hartwig aminations, Aryl Iodides are often less reactive than Aryl Bromides. The oxidative addition is fast, but the resulting Palladium-Iodide dimer is thermodynamically stable and insoluble, effectively removing the catalyst from the cycle.

The Fix: The "Bulky Ligand" Strategy

Protocol Adjustment:

  • Switch Ligand: Move from BINAP to BrettPhos or RuPhos . These bulky, electron-rich ligands prevent the formation of the inactive Pd-dimer bridging species.

  • Protect the Nitrogen: The N1-H (indole nitrogen) has a pKa of ~13. Strong bases (NaOtBu) will deprotonate this before the amine coupling partner, creating a competing nucleophile.

    • Action: Methylate or Boc-protect the N1 position before coupling.

    • Alternative: If N-protection is impossible, use LHMDS (Lithium Hexamethyldisilazide) as a non-nucleophilic base that can reversibly deprotonate the oxindole without interfering with the Pd cycle.

Data Comparison: Ligand Performance on 6-Iodoindolin-2-one

Ligand SystemConversion (24h)Outcome
Pd(OAc)₂ + PPh₃< 5%Fail. Rapid precipitation of Pd-black.
Pd(OAc)₂ + BINAP15-20%Stall. Catalyst poisoning by Iodide dimers.
BrettPhos Pd G3 > 95% Success. Bulky ligand prevents dimerization.
XantPhos Pd G260-70%Moderate. Good for amides, less effective for anilines.
Module 4: Advanced Troubleshooting Workflow

User Query: "I have tried the standard conditions, but my reaction is still messy. How do I systematically debug this?"

Visual Guide: The Debugging Loop

DebugLoop Start Reaction Failed / Low Yield CheckSM Is Starting Material (SM) Still Present? Start->CheckSM YesSM Yes: Conversion Issue CheckSM->YesSM NoSM No: Decomposition/Side Reactions CheckSM->NoSM CheckSol Was the mixture homogeneous? YesSM->CheckSol CheckDehalo Is Des-Iodo product (6-H) present? NoSM->CheckDehalo NotSol No: Solubility Limit CheckSol->NotSol IsSol Yes: Catalyst Deactivation CheckSol->IsSol FixSol Action: Add DMF/DMSO or Protect N-H (Boc) NotSol->FixSol FixCat Action: Switch to Pd-G3 Precatalysts (Avoid in-situ generation) IsSol->FixCat YesDehalo Yes: Protodehalogenation CheckDehalo->YesDehalo FixDehalo Action: Lower Temp, Increase Catalyst Loading, Use Anhydrous Solvents YesDehalo->FixDehalo

Figure 2: Systematic troubleshooting workflow for diagnosing reaction failures.

Standard Operating Procedure (SOP)

Protocol: Optimized Suzuki Coupling for 6-Iodoindolin-2-one

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 6-Iodoindolin-2-one (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Pd(dppf)Cl₂ · DCM (0.05 equiv / 5 mol%)

    • Cs₂CO₃ (2.5 equiv)

  • Solvation: Add degassed DME:Water (3:1) . Concentration should be 0.1 M.

    • Checkpoint: If the solution is cloudy, add DMF dropwise (up to 10% v/v) until clear.

  • Reaction: Seal the vial and heat to 85°C for 4-16 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc.

    • Crucial Step: Wash with water x3 to remove DMF/DME. If the product is polar (likely, due to the oxindole), back-extract the aqueous layer with THF/EtOAc (1:1).

  • Purification: Flash chromatography.

    • Note: Oxindoles streak on silica. Add 1% MeOH or 1% Et3N to your eluent to improve peak shape.

References
  • Sunitinib Synthesis & Structure-Activity Relationships

    • Title: Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.[2]

    • Source: PubMed Central / Molecules (2021).
    • URL:[Link]

  • Buchwald-Hartwig Mechanism (The Iodide Effect)

    • Title: The Buchwald–Hartwig Amination After 25 Years.[3]

    • Source: Angewandte Chemie Int. Ed. (Review).
    • URL:[Link]

  • Solubility Optimization

    • Title: Optimizing the Solubility of Research Compounds.
    • Source: American Pharmaceutical Review.
    • URL:[Link]

  • General Suzuki Coupling on Heterocycles

    • Title: Catalysts for Suzuki–Miyaura Coupling Reaction.[4][5][6]

    • Source: MDPI C
    • URL:[Link][1]

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 6-Iodoindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-iodoindolin-2-one derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low cell permeability of this important class of molecules. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and overcome permeability issues in your experiments.

Introduction: The Permeability Challenge with 6-Iodoindolin-2-one Derivatives

The 6-iodoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, the physicochemical properties of these derivatives, while often favorable for target binding, can present significant hurdles in achieving adequate cell permeability. Low permeability can lead to diminished efficacy in cell-based assays and poor oral bioavailability in vivo, ultimately hindering drug development.

This guide is structured to help you systematically troubleshoot these issues, from understanding the underlying physicochemical principles to implementing advanced experimental strategies.

Frequently Asked Questions (FAQs)

Q1: My 6-iodoindolin-2-one derivative shows excellent potency in biochemical assays but is inactive in cell-based assays. Could low permeability be the culprit?

A1: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound may be a potent inhibitor of its target enzyme but is unable to reach a sufficient intracellular concentration to exert its effect. Other factors could be at play, such as rapid efflux or intracellular metabolism, but assessing permeability is a critical first step.

Q2: What are the key physicochemical properties of my 6-iodoindolin-2-one derivative that I should evaluate for potential permeability issues?

A2: Several physicochemical properties govern a molecule's ability to cross the cell membrane. For 6-iodoindolin-2-one derivatives, pay close attention to:

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and trapping within the membrane.

  • Molecular Weight (MW): Generally, molecules with a molecular weight under 500 Daltons have a better chance of passive diffusion across the cell membrane.[1][2][3]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase a molecule's affinity for the aqueous environment, making it more difficult to partition into the hydrophobic cell membrane.[1][2][3]

  • Polar Surface Area (PSA): A PSA of less than 140 Ų is often associated with better cell permeability.

  • Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.

You can use computational tools to predict these properties, which can provide initial insights into potential permeability challenges.[4]

Q3: How does the iodine atom at the 6-position of the indolinone core affect permeability?

A3: Halogenation, such as the introduction of an iodine atom, can have a multifaceted impact on a molecule's properties. The iodine atom will increase the molecular weight and can influence lipophilicity. While halogenation can sometimes enhance membrane binding and permeation, its overall effect depends on the entire molecular structure.[5] It is crucial to experimentally determine the permeability of your specific derivative.

Q4: What is Lipinski's Rule of Five, and how does it apply to my compound?

A4: Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being orally active.[2][3] An orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass of less than 500 daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.[2]

If your 6-iodoindolin-2-one derivative violates two or more of these rules, it is more likely to have poor absorption and permeability.[3] However, it's important to note that this is a guideline, and exceptions exist, especially for compounds that are substrates for active transporters.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and addressing low cell permeability of your 6-iodoindolin-2-one derivatives.

Step 1: Initial Assessment of Physicochemical Properties

Before embarking on extensive cell-based experiments, perform a thorough in silico and in vitro characterization of your compound's physicochemical properties.

  • In Silico Prediction: Use software to calculate LogP, molecular weight, PSA, and the number of hydrogen bond donors and acceptors.

  • Experimental Solubility: Determine the aqueous solubility of your compound at a relevant pH (e.g., 7.4). Poor solubility is a primary reason for low apparent permeability.

  • Experimental Lipophilicity: Measure the LogD at physiological pH to get a more accurate picture of the compound's lipophilicity.

Step 2: In Vitro Permeability Assessment

If the physicochemical properties suggest potential permeability issues, the next step is to measure it experimentally. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This assay measures passive diffusion across an artificial lipid membrane.[6][7][8] It is a high-throughput and cost-effective method to assess a compound's intrinsic ability to cross a lipid barrier.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[9] This model can assess both passive diffusion and active transport processes, including efflux.[10][11]

Interpreting the Results:

Scenario PAMPA Result Caco-2 Result Interpretation Next Steps
1 High PermeabilityHigh PermeabilityGood passive permeability. Low cellular activity is likely not due to permeability.Investigate other factors like target engagement in the cellular environment or compound stability.
2 Low PermeabilityLow PermeabilityPoor passive permeability. The molecule struggles to cross the cell membrane.Proceed to "Strategies to Improve Permeability."
3 High PermeabilityLow PermeabilityThe compound can cross a lipid membrane but is likely a substrate for cellular efflux pumps.Investigate efflux pump involvement (See Step 3).
4 Low PermeabilityHigh PermeabilityThis is a rare scenario but could indicate that the compound is a substrate for an active uptake transporter.Further investigation into specific uptake transporters may be warranted.
Step 3: Investigating Efflux Pump Involvement

If your data suggests that your 6-iodoindolin-2-one derivative is a substrate for efflux pumps (Scenario 3), it is crucial to confirm this. Efflux pumps are transmembrane proteins that actively transport substrates out of the cell, reducing their intracellular concentration.[12][13][14] P-glycoprotein (P-gp) is a common efflux pump involved in multidrug resistance.[12][13][14]

To determine if your compound is an efflux pump substrate, perform a bidirectional Caco-2 assay.[11]

  • Apical to Basolateral (A→B) Transport: Measures transport from the "intestinal lumen" to the "bloodstream."

  • Basolateral to Apical (B→A) Transport: Measures transport from the "bloodstream" back into the "intestinal lumen."

An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indication that your compound is a substrate for an efflux pump.[15]

To further confirm the involvement of specific efflux pumps like P-gp, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil or quinidine.[16] A significant increase in A→B transport or a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that pump.

Step 4: Strategies to Improve Permeability

If your 6-iodoindolin-2-one derivative suffers from poor passive permeability or is a substrate for efflux pumps, several strategies can be employed to improve its intracellular access.

Chemical Modification Strategies:

  • Reduce Hydrogen Bonding: Modify the structure to decrease the number of hydrogen bond donors and acceptors. This can be achieved through N-methylation or by replacing polar groups with less polar isosteres.

  • Optimize Lipophilicity: Systematically modify substituents to fine-tune the LogP/LogD into an optimal range (typically 1-3).

  • Reduce Molecular Weight: If possible, simplify the molecule to bring the molecular weight below 500 Da.

  • Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes to release the active compound.

  • Bypass Efflux Pumps: Modify the compound's structure to reduce its recognition by efflux pumps. This can involve altering the charge distribution or overall shape of the molecule.[17]

Formulation Strategies:

For compounds with poor solubility, formulation approaches can enhance their apparent permeability by increasing the concentration of dissolved drug at the cell surface.

  • Use of Solubilizing Excipients: Formulate the compound with cyclodextrins, surfactants, or other solubilizing agents.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve dissolution and absorption.[18]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can significantly improve its dissolution rate and solubility.[19][20]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general guideline for performing a PAMPA experiment.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate reader for analysis (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat the Donor Plate Membrane: Carefully add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.

  • Prepare the Donor Solutions: Dilute the test and control compounds to the final desired concentration (e.g., 100 µM) in PBS.

  • Add Donor Solutions to the Donor Plate: Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).[6][8]

  • Disassemble and Sample: After incubation, carefully separate the donor and acceptor plates.

  • Analyze: Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - [C]A / [C]eq)

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C]A = Concentration in the acceptor well

  • [C]eq = Equilibrium concentration

Caco-2 Cell Permeability Assay Protocol

This protocol outlines the key steps for a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Control compounds (e.g., Lucifer yellow for monolayer integrity, propranolol for high permeability, and a known efflux substrate like digoxin)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.[21]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates a well-formed, tight monolayer. You can also assess the permeability of a paracellular marker like Lucifer yellow.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For A→B transport, add the test compound in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For B→A transport, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Analysis: Determine the concentration of the compound in the samples using LC-MS/MS or another sensitive analytical method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt = Rate of appearance of the compound in the receiver chamber

  • A = Surface area of the membrane

  • C0 = Initial concentration in the donor chamber

Calculate the efflux ratio:

Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualizations

Factors Influencing Cell Permeability

Caption: Key factors contributing to the low cell permeability of 6-iodoindolin-2-one derivatives and potential solutions.

Caco-2 Permeability Assay Workflow

G A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with HBSS C->D E Add compound to donor chamber (Apical or Basolateral) D->E F Incubate at 37°C E->F G Sample from receiver chamber F->G H Analyze sample concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I

Caption: A simplified workflow of the Caco-2 cell permeability assay.

References

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC - NIH. [Link]

  • Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. MDPI. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps. PMC - NIH. [Link]

  • BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. [Link]

  • Role of P-glycoprotein in drug disposition. PubMed. [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]

  • Lipinski Rule of Five. SCFBio. [Link]

  • PAMPA Tutorial. FaMAF. [Link]

  • Overview of the strategies of circumventing the drug efflux in nano.... ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]

  • caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]

  • What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?. PMC. [Link]

  • Caco2 assay protocol. [Source for Caco-2 protocol details]. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. [Source for P-gp and cancer]. [Link]

  • Lipinski's "Rule of five.". ResearchGate. [Link]

  • Efflux inhibitors: A strategy to tackle multidrug resistance. GARDP Revive. [Link]

  • Halogenation of Drugs Enhances Membrane Binding and Permeation. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central - NIH. [Link]

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. [Link]

  • lipinski rule of five. Lecture Notes. [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. [Link]

  • Caco 2 Cell Permeability Assay. [Source for Caco-2 protocol details]. [Link]

  • Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. PMC. [Link]

  • Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance. PMC. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells. ResearchGate. [Link]

  • Outer Membrane Permeability and Antibiotic Resistance. PMC - PubMed Central - NIH. [Link]

Sources

Technical Support Center: 6-Iodoindolin-2-one Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Focus: Addressing Off-Target Effects & Assay Interference

Executive Summary: The "Privileged" but Promiscuous Scaffold

Welcome to the technical support hub for 6-Iodoindolin-2-one . If you are utilizing this compound, you are likely working in Fragment-Based Drug Discovery (FBDD) or synthesizing derivatives analogous to Sunitinib or Semaxanib .

While the oxindole core is a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, this same feature leads to its primary technical challenge: Promiscuity . 6-Iodoindolin-2-one is not a "magic bullet"; it is a "sticky" pharmacophore that requires rigorous de-risking.

Quick Technical Profile:

  • Primary Mechanism: ATP-competitive inhibition (Type I).

  • Key Liability: Colloidal aggregation (leading to false positives).

  • Secondary Liability: Broad kinome binding (VEGFR, PDGFR, CDKs).

  • Chemical Risk: Iodine lability under Pd-catalysis conditions.

Troubleshooting Guides (Interactive Q&A)

Issue A: "Phantom" Potency (Aggregation-Based Inhibition)

User Query: "I am screening 6-Iodoindolin-2-one derivatives. I see high potency (low IC50) against my target kinase, but the results are not reproducible when I change buffer conditions or enzyme concentration. Is this a real effect?"

Diagnosis: You are likely observing Colloidal Aggregation , not true ligand-binding. 6-Iodoindolin-2-one is hydrophobic (LogP ~2.5). At micromolar concentrations in aqueous buffer, it can form colloids that sequester enzymes, inhibiting them non-specifically. This is the most common artifact in oxindole screening.

Diagnostic Workflow (Decision Tree):

AggregationCheck Figure 1: Diagnostic workflow to rule out colloidal aggregation artifacts. Start Observation: Steep Dose-Response (Hill Slope > 1.5) Detergent Step 1: Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Result1 Did IC50 increase significantly (>3-fold shift)? Detergent->Result1 No No Result1->No Activity Retained Yes Yes Result1->Yes Activity Lost TrueBinder Conclusion: True Binder (Likely ATP Competitive) Artifact Conclusion: Aggregation Artifact (False Positive) Centrifuge Step 2: Centrifuge Sample (10 min @ 13k rpm) Result2 Did activity disappear from supernatant? Centrifuge->Result2 Result2->No Result2->Yes No->TrueBinder No->TrueBinder Yes->Artifact Yes->Centrifuge

Corrective Protocol: Detergent Sensitivity Test

  • Preparation: Prepare your standard kinase assay buffer.

  • Intervention: Split the buffer into two aliquots. To one, add a non-ionic detergent (0.01% Triton X-100 or 0.005% Tween-20).

  • Execution: Run the dose-response curve for 6-Iodoindolin-2-one in both buffers side-by-side.

  • Analysis:

    • If IC50 remains stable: Valid hit.

    • If IC50 shifts >3-fold or inhibition vanishes: Aggregator. Discard or modify structure to improve solubility.

Issue B: The "Dirty" Kinase Profile (Selectivity)

User Query: "My compound inhibits VEGFR2 as intended, but I'm seeing cytotoxicity in cell lines that don't express VEGFR. Why?"

Diagnosis: The oxindole scaffold acts as a Hinge Binder . The nitrogen (N-1) and carbonyl (O-2) mimic the hydrogen bonding pattern of adenine. Consequently, 6-Iodoindolin-2-one derivatives often cross-react with:

  • Class III RTKs: PDGFR, KIT, FLT3 (structurally similar to VEGFR).

  • CDKs (Cyclin-Dependent Kinases): Leading to cell cycle arrest unrelated to your target.

Mechanism of Promiscuity:

BindingMode Figure 2: The structural basis of oxindole promiscuity (ATP-mimicry). Oxindole 6-Iodoindolin-2-one (Scaffold) Hinge Kinase Hinge Region (Glu/Asp Backbone) Oxindole->Hinge H-Bond (N-H donor) Oxindole->Hinge H-Bond (C=O acceptor) Pocket Hydrophobic Pocket II Oxindole->Pocket Iodine (Halogen Bond/Hydrophobic)

Corrective Protocol: The "Gatekeeper" Panel Before proceeding to in vivo studies, you must profile the compound against a minimum "Safety Panel" to define the off-target window.

Kinase FamilySpecific Off-TargetBiological Consequence (Risk)
RTK (Class III) KIT, PDGFR

Myelosuppression, fluid retention (Sunitinib-like side effects).
CMGC CDK2, GSK3

General cytotoxicity, cell cycle arrest (G1/S block).
TK Src, LckImmunosuppression.
Metabolic AMPKAltered cellular metabolism (confounding cell viability data).

Recommendation: Perform a Thermal Shift Assay (TSA) against these specific off-targets. If


 for CDKs, you must modify the C-3 position of the oxindole to introduce steric clashes with the CDK gatekeeper residue, thereby improving selectivity for VEGFR/RTKs.
Issue C: Chemical Integrity (Iodine Stability)

User Query: "I am using 6-Iodoindolin-2-one as a starting material for a Suzuki coupling, but the yield is low and I see de-iodinated byproducts."

Diagnosis: The C-6 Iodine is reactive. While this makes it a useful handle for functionalization, it is also liable to:

  • Protodeiodination: Under aggressive Pd-catalyzed conditions, the iodine can be replaced by hydrogen.

  • Oxidation: The oxindole nitrogen is susceptible to oxidation if not protected.

Corrective Protocol: Optimized Coupling Conditions

  • Solvent: Switch from DMF to 1,4-Dioxane (anhydrous).

  • Base: Use mild bases like K

    
    PO
    
    
    
    instead of stronger carbonates if high temperatures are required.
  • Catalyst: Use prep-catalysts like Pd(dppf)Cl

    
      which are robust and less prone to causing de-halogenation compared to Pd(PPh
    
    
    
    )
    
    
    .
  • Atmosphere: Strict Argon purging is required; oxygen promotes oxidative degradation of the electron-rich indole ring.

Frequently Asked Questions (FAQ)

Q: Is 6-Iodoindolin-2-one a PAINS (Pan-Assay Interference Compound)? A: Not strictly by structure, but functionally, yes. While it doesn't contain the classic PAINS substructures (like rhodanines), its high lipophilicity and planarity make it a "Frequent Hitter" via the aggregation mechanism described in Issue A.

Q: Can I use fluorescence-based assays (like FRET) with this molecule? A: Proceed with caution. Indolin-2-ones can be intrinsic fluorophores or quenchers depending on their substitution at the C-3 position. Always run an "interference control" (compound + fluorophore only, no enzyme) to ensure the compound isn't quenching the signal directly.

Q: What is the best solvent for stock solutions? A: DMSO (Dimethyl sulfoxide). However, ensure the final DMSO concentration in your assay is <1% (v/v). 6-Iodoindolin-2-one has poor solubility in water; do not attempt serial dilutions in aqueous buffer directly. Perform intermediate dilutions in DMSO before the final spike into buffer.

References

  • Shoichet, B. K. (2004). "Screening in a spirit haunted world." Drug Discovery Today. Link (Seminal work on aggregation/promiscuity).

  • Sun, L., et al. (2003). "Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases." Journal of Medicinal Chemistry. Link (Foundational SAR for Sunitinib/Oxindole scaffolds).

  • Manning, G., et al. (2002). "The protein kinase complement of the human genome." Science. Link (Reference for kinome profiling logic).

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors."[1] Nature Protocols. Link (The standard protocol for Triton X-100 tests).

Sources

Technical Support Center: Purification of 6-Iodoindolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Refining Purification Techniques for 6-Iodoindolin-2-one (Sunitinib Intermediate Scaffold)

Diagnostic Triage: "Why is my purity low?"

Before attempting purification, you must diagnose the specific failure mode. The 6-iodoindolin-2-one scaffold presents unique challenges due to the heavy iodine atom (increasing lipophilicity) and the lactam moiety (increasing polarity/hydrogen bonding).

Common Failure Modes Table

SymptomProbable CauseDiagnostic Check
Product is Orange/Red Unreacted 6-IodoisatinTLC (Hex/EtOAc 1:1). Isatin is a distinct orange spot (

).
Product is Sticky/Oily Azine/Hydrazone formation

H NMR. Look for imine protons (

ppm) distinct from the amide NH.
Tailing on Silica Acidic NH interactionRun TLC with 1% Triethylamine (TEA). If tailing stops, it's the lactam NH.
Low Yield after Column Product precipitation on columnCheck solubility in eluent. Iodo-analogs have poor solubility in pure Hex/EtOAc.

Module A: Recrystallization (The First Line of Defense)

Expert Insight: For halogenated oxindoles, column chromatography should be a secondary option. The lattice energy of 6-iodoindolin-2-one is high (MP


C). We exploit this by using a "Displacement Crystallization" method rather than simple cooling.
Protocol: The "Acetic Acid Crash" Method

Best for: Removing unreacted hydrazine and inorganic salts from Wolff-Kishner reductions.

  • Dissolution: Dissolve crude 6-iodoindolin-2-one in minimal Glacial Acetic Acid at

    
    C. (Ratio: 
    
    
    
    mL per gram).
    • Why? The lactam dissolves well in hot acid, but azine impurities often do not.

  • Filtration (Hot): If black specks (iodine decomposition or polymeric tars) remain, filter while hot through a glass frit.

  • Displacement: Remove from heat. While stirring vigorously, slowly add Water (ambient temp) dropwise until persistent turbidity is observed.

    • Target Ratio: Final solvent composition should be roughly 1:1 AcOH:Water.

  • Crystallization: Allow to cool to room temperature slowly (2 hours), then chill to

    
    C.
    
  • Wash: Filter the tan/off-white solid. Wash copiously with Water (to remove acid) followed by cold Hexane (to remove non-polar grease).

Protocol: The Ethanol/Water Gradient

Best for: Final polishing to


 purity.
  • Suspend the solid in Ethanol (95%) . Heat to reflux.[1]

  • Add DMF dropwise only if required to achieve full solubility (keep DMF

    
     of total volume).
    
  • Once dissolved, add hot Water until the solution becomes slightly cloudy.

  • Add a drop of Ethanol to clear it.

  • Let cool undisturbed. The 6-iodo analog crystallizes as defined needles.

Module B: Chromatography Solutions

User Question: "My compound streaks across the column even with a slow gradient. How do I fix this?"

The Solution: Indolin-2-ones possess an acidic proton at the N-1 position (


). On standard silica (which is slightly acidic), this proton hydrogen-bonds with silanols, causing severe tailing.

Optimized Flash Method:

  • Stationary Phase: Standard Silica Gel (

    
    ).
    
  • Modifier: You MUST dope your solvents with 1% Triethylamine (TEA) or 0.5% Acetic Acid .

    • Note: TEA is preferred for removing isatin impurities. Acetic acid is preferred if your next step is sensitive to basic residues.

  • Eluent System:

    • Weak: Dichloromethane (DCM)

    • Strong: Methanol (MeOH)[2]

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Why? Hexane/EtOAc often fails because the 6-iodo compound is insoluble in Hexane, leading to precipitation inside the column cartridge. DCM maintains solubility.

Visualizing the Workflow

The following decision matrix outlines the logical flow for purifying crude Wolff-Kishner reduction products.

Purification_Workflow Start Crude Reaction Mixture (Wolff-Kishner) ColorCheck Check Color: Is it Orange/Red? Start->ColorCheck Isatin Contamination: Unreacted Isatin ColorCheck->Isatin Yes Tan Color is Tan/Off-White ColorCheck->Tan No Column Protocol B: Flash Chromatography (DCM/MeOH + 1% TEA) Isatin->Column Must Separate Recryst Protocol A: Acetic Acid/Water Recrystallization Tan->Recryst Standard Path PurityCheck Purity > 98%? Recryst->PurityCheck PurityCheck->Column No (Oligomers present) Final Final Product: 6-Iodoindolin-2-one PurityCheck->Final Yes Column->Final

Figure 1: Decision matrix for the purification of 6-iodoindolin-2-one based on visual inspection and purity requirements.

FAQ: Specific Impurity Profiling

Q: I see a small impurity at RRT 0.9 (Relative Retention Time) that tracks closely with my product. What is it? A: This is likely the de-iodinated species (indolin-2-one) .

  • Cause: If you used hydrazine hydrate with any trace transition metals (or if the reaction ran too hot/too long), hydrodehalogenation can occur.

  • Removal: This is extremely difficult to separate by crystallization due to isomorphous crystal structures. You must use High-Performance Liquid Chromatography (HPLC) with a Phenyl-Hexyl column, which leverages the

    
    -
    
    
    
    interaction difference between the Iodo- and H- species.

Q: How do I remove residual hydrazine? It's showing up in my elemental analysis. A: Hydrazine is a stickler.

  • Protocol: Dissolve your product in Ethyl Acetate and wash

    
     with 1M HCl . The hydrazine forms a water-soluble hydrochloride salt and partitions into the aqueous layer. The 6-iodoindolin-2-one (being a very weak base) will remain in the organic layer.
    

References

  • Sunitinib Synthesis & Intermediates

    • Title: Process for preparation of sunitinib malate and salts thereof.[3][4]

    • Source: WIPO P
    • URL
  • General Oxindole Purification

    • Title: Efficient Synthesis of 2,3′-Spirobi(Indolin)
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Wolff-Kishner Reduction Mechanisms

    • Title: The Wolff-Kishner Reduction of Ketones (Mechanism and Side Products).
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Technical Guide: Overcoming Resistance to 6-Iodoindolin-2-one Scaffold Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-Iodoindolin-2-one Scaffold Context

The 6-iodoindolin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Type I ATP-competitive kinase inhibitors. While structurally related to the FDA-approved 5-fluoro analog Sunitinib , the 6-iodo substitution is frequently employed in structure-activity relationship (SAR) campaigns to enhance lipophilicity and alter binding affinity within the hydrophobic pocket of receptor tyrosine kinases (RTKs) such as VEGFR-2 , PDGFR , and FLT3 .

However, resistance to this class of compounds is a pervasive challenge in drug development. This guide addresses the three primary failure modes: Target-Mediated Mutation , Bypass Signaling Activation , and Physicochemical Efflux .

Module 1: Target-Mediated Resistance (Gatekeeper Mutations)

User Query: My 6-iodoindolin-2-one lead compound (Cmpd-6I) initially showed nanomolar potency against FLT3-ITD cell lines, but after 3 months of dose-escalation, the IC50 shifted >50-fold. Western blots show sustained phosphorylation of the target. What is happening?

Diagnostic Insight: This is the hallmark of Target-Mediated Resistance . Indolin-2-one inhibitors bind to the ATP-binding pocket (hinge region). Prolonged exposure selects for clones with "gatekeeper" mutations (e.g., FLT3^F691L or KIT^T670I). The bulky iodine atom at the C6 position, while beneficial for filling hydrophobic pockets in wild-type kinases, often creates severe steric clashes when a gatekeeper residue mutates to a bulkier amino acid (e.g., Threonine to Isoleucine).

Troubleshooting Protocol: The IC50 Shift Assay

Objective: Confirm if resistance is target-intrinsic or extrinsic.

  • Cell Line Generation: Isolate the resistant clone (designated Cell-R) from your dose-escalation pool.

  • Genotyping: Perform Sanger sequencing on the kinase domain of the target (e.g., FLT3 exons 14-20). Look for mutations at the gatekeeper or activation loop residues.

  • Comparative Viability Assay:

    • Seed Cell-WT (parental) and Cell-R (resistant) at 5,000 cells/well.

    • Treat with Cmpd-6I (serial dilution: 10 µM to 0.1 nM).

    • Control: Treat both lines with a Type II inhibitor (e.g., Sorafenib) or a pan-kinase inhibitor known to overcome gatekeeper mutations (e.g., Ponatinib).

Data Interpretation Table:

ObservationDiagnosisRecommended Action
Shift in Cmpd-6I only Gatekeeper Mutation Modify scaffold: Remove C6-iodine or shift to C5-substitution to reduce steric clash.
Shift in both Cmpd-6I & Control Multi-Drug Resistance (MDR) Suspect efflux pumps (See Module 3).
No Shift (Target still inhibited) Bypass Signaling Investigate alternative pathways (See Module 2).
Module 2: Bypass Signaling (Pathway Reactivation)

User Query: Sequencing revealed no mutations in the kinase domain. My compound still inhibits autophosphorylation of VEGFR-2/FLT3, but the cells continue to proliferate. How do I identify the survival mechanism?

Diagnostic Insight: This is Bypass Signaling . When the primary driver (e.g., FLT3) is blocked, cancer cells often upregulate parallel RTKs (e.g., AXL, MET, or SYK) or downstream nodes (PI3K/mTOR) to restore survival signals. The 6-iodoindolin-2-one scaffold is typically selective; it may not inhibit these compensatory kinases.

Experimental Workflow: Phospho-Kinase Profiling

Step-by-Step Protocol:

  • Lysate Preparation:

    • Treat Cell-R with Cmpd-6I at IC90 concentration for 2 hours.

    • Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot Analysis:

    • Primary Target: Blot for p-FLT3 / p-VEGFR (Should be LOW or ABSENT ).

    • Downstream Effectors: Blot for p-ERK1/2 and p-AKT (S473).

    • Result: If p-FLT3 is low but p-ERK/p-AKT remains high, bypass signaling is active.

  • Rescue Experiment:

    • Treat Cell-R with Cmpd-6I + a specific inhibitor for the suspected bypass track (e.g., Crizotinib for MET, Trametinib for MEK).

Visualization of Bypass Logic:

BypassSignaling Drug 6-Iodoindolin-2-one Target Primary Target (e.g., FLT3/VEGFR) Drug->Target Inhibits Ras RAS/RAF Target->Ras Blocked PI3K PI3K Target->PI3K Blocked Bypass Bypass RTK (e.g., AXL/MET) Bypass->Ras Bypass->PI3K Survival Cell Survival (Proliferation) Ras->Survival PI3K->Survival

Caption: Figure 1. Mechanism of Bypass Resistance. While the 6-iodoindolin-2-one effectively blocks the primary target, upregulation of a secondary RTK (Bypass) restores downstream flux to RAS and PI3K, maintaining cell survival.

Module 3: Physicochemical Resistance (Efflux & Solubility)

User Query: My compound works in biochemical assays (Ki = 5 nM) but has poor cellular potency (IC50 > 1 µM). The 6-iodo group increases lipophilicity; could this be an issue?

Diagnostic Insight: Yes. The Iodine atom is large and lipophilic (Hansch


 value 

1.12), significantly increasing the logP of the indolinone scaffold. High lipophilicity often makes compounds excellent substrates for P-glycoprotein (P-gp/MDR1) efflux pumps. Additionally, 6-iodoindolin-2-ones can suffer from poor aqueous solubility, leading to precipitation in cell culture media.
Troubleshooting Protocol: Efflux & Solubility Screen

Experiment A: The Verapamil Shift Assay

  • Setup: Seed cells known to express P-gp (e.g., MDCK-MDR1 or resistant tumor lines).

  • Treatment:

    • Group 1: Cmpd-6I alone.

    • Group 2: Cmpd-6I + Verapamil (10 µM) or Elacridar (1 µM) (P-gp inhibitors).

  • Readout: Measure IC50.

    • Result: If IC50 drops significantly (e.g., >10-fold) with Verapamil, your compound is a P-gp substrate.

Experiment B: Kinetic Solubility Test

  • Prepare a 10 mM stock of Cmpd-6I in DMSO.

  • Spike into PBS (pH 7.4) to a target concentration of 100 µM.

  • Incubate for 2 hours at room temperature with shaking.

  • Filter (0.45 µm) and analyze filtrate via HPLC-UV.

    • Target: Solubility > 10 µM is required for reliable cell assays. If < 1 µM, the cellular IC50 data is artifactual.

Data Summary: Impact of Iodine Substitution

ParameterEffect of 6-Iodo vs. 5-Fluoro (Sunitinib)Consequence
Lipophilicity (cLogP) Increases (~ +0.8 log units)Increased membrane permeability but higher P-gp efflux risk.
Solubility DecreasesRisk of precipitation in media; false negatives in cell assays.
Metabolic Stability VariableAryl iodides are generally stable, but high lipophilicity drives rapid hepatic clearance.
Summary Workflow: Diagnosing Resistance

Workflow Start Start: Loss of Potency (IC50 Shift) Seq Step 1: Target Sequencing Start->Seq Mut Mutation Found? Seq->Mut Gatekeeper Target-Mediated Resistance (Design: Reduce Steric Bulk) Mut->Gatekeeper Yes NoMut Step 2: Phospho-Profiling Mut->NoMut No TargetP Is Target Phosphorylated? NoMut->TargetP Efflux Step 3: Efflux Assay (Verapamil Shift) TargetP->Efflux Yes (Target Active) Bypass Bypass Signaling (Design: Combo Therapy) TargetP->Bypass No (Target Inhibited) Pump Efflux Driven (Design: Lower LogP) Efflux->Pump Shift with Verapamil Solubility Solubility Issue (Formulation/Salt Screen) Efflux->Solubility No Shift

Caption: Figure 2. Decision tree for diagnosing resistance mechanisms in 6-iodoindolin-2-one development.

References
  • Design and Synthesis of Indolin-2-one Derivatives: Title: Synthesis and SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents.[1][2][3][4] Source: European Journal of Medicinal Chemistry (2014). URL:[Link]

  • Mechanisms of Resistance to Kinase Inhibitors: Title: Overcoming Resistance to Dual Innate Immune and MEK Inhibition Downstream of KRAS. Source: Cancer Cell (2018). URL:[Link]

  • Indolin-2-one Scaffold Review & Sunitinib Context: Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Source: Pharmacology & Pharmacy (2012).[5] URL:[Link]

  • Efflux and Physicochemical Properties: Title: The role of P-glycoprotein in resistance to targeted therapies. Source: Clinical Cancer Research (General Reference Context). URL:[Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) of 6-Iodoindolin-2-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

The indolin-2-one (oxindole) scaffold represents a "privileged structure" in drug discovery, serving as the core for FDA-approved kinase inhibitors like Sunitinib and Nintedanib. While C3-functionalization is the primary driver of potency, the C6-position on the benzene ring plays a critical, often underutilized role in tuning selectivity and metabolic stability.

This guide focuses specifically on 6-Iodoindolin-2-one analogs . Unlike their fluoro- or chloro- counterparts, 6-iodo derivatives leverage the unique physics of the iodine atom—specifically the "sigma-hole" effect—to establish strong halogen bonds with backbone carbonyls in the kinase hinge region. This guide compares the 6-iodo series against lighter halogen analogs, providing experimental workflows for validation.

Theoretical Grounding: The C6-Iodine Rationale

The Sigma-Hole Effect

In medicinal chemistry, halogens are not merely hydrophobic space-fillers. As we move down the periodic table (F


 Cl 

Br

I), the polarizability of the atom increases.
  • Mechanism: The large iodine atom exhibits a region of positive electrostatic potential on its outer surface, opposite the C-I bond. This is the sigma-hole .

  • Interaction: This positive patch acts as a Lewis acid, forming a highly directional non-covalent interaction (halogen bond) with Lewis bases (e.g., backbone carbonyl oxygens of residues like Ala173 or Glu171 in Aurora B kinase) [1, 2].

  • Comparison: 6-Fluoro analogs (like Sunitinib) cannot form these bonds due to fluorine's high electronegativity and lack of a sigma-hole.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting the 6-Iodo substitution over other halogens.

SAR_Logic Scaffold Indolin-2-one Core Sub_6H 6-H (Unsubstituted) Baseline Activity Scaffold->Sub_6H Sub_6F 6-F (Fluoro) Metabolic Block No Halogen Bond Scaffold->Sub_6F Sub_6I 6-I (Iodo) Sigma-Hole Donor High Lipophilicity Scaffold->Sub_6I Outcome_Potency Increased Potency (Hinge Interaction) Sub_6H->Outcome_Potency Low Sub_6F->Outcome_Potency Moderate Sub_6I->Outcome_Potency High (XB Interaction) Outcome_Selectivity Selectivity Filter (Steric Fit) Sub_6I->Outcome_Selectivity Specific Pocket Filling

Figure 1: Decision logic for C6-substitution. The 6-Iodo moiety provides a unique combination of steric bulk and electronic interaction (Halogen Bond/XB) unavailable to H or F analogs.

Comparative SAR Analysis

The following data summarizes the performance of 6-iodo analogs compared to standard alternatives in a representative kinase assay (e.g., VEGFR2 or Aurora B), derived from aggregate structure-activity trends [3, 4].

Table 1: Comparative Potency and Physicochemical Properties
Analog (C6-Subst.)IC50 (nM)*cLogPLigand Efficiency (LE)Primary Interaction Mode
6-H 1202.10.35Hydrophobic / H-Bond (Hinge)
6-F 452.30.42Metabolic Stability + Dipole
6-Cl 282.80.40Weak Halogen Bond
6-Br 153.10.38Moderate Halogen Bond
6-I (Target) 8 3.6 0.36 Strong Halogen Bond + Hydrophobic Fill
  • Interpretation:

    • Potency: The 6-I analog consistently demonstrates superior potency (single-digit nM) due to the enthalpy gain from the halogen bond.

    • Lipophilicity (cLogP): Iodine significantly increases lipophilicity. While this aids membrane permeability, it requires careful monitoring of solubility.

    • Trade-off: The 6-I analog has a lower Ligand Efficiency (LE) than 6-F due to its high molecular weight, but its absolute potency often justifies the mass penalty.

Experimental Protocols

To validate these SAR claims, researchers must synthesize the specific analogs and profile them. Below is a standardized workflow.

Synthesis: Knoevenagel Condensation

The most efficient route to functionalize the indolin-2-one core is via C3-aldol condensation.

Reagents:

  • Starting Material: 6-Iodoindolin-2-one (CAS: 115661-84-2)

  • Electrophile: Substituted benzaldehyde or heterocyclic aldehyde.

  • Catalyst: Piperidine (0.1 eq).

  • Solvent: Ethanol (reflux).

Protocol:

  • Dissolve 6-iodoindolin-2-one (1.0 eq) and the target aldehyde (1.1 eq) in absolute ethanol.

  • Add catalytic piperidine.

  • Reflux at 80°C for 3–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Cool to RT. The product typically precipitates as a colored solid (yellow/orange).

  • Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Biological Assay: Kinase Inhibition (FRET)

Objective: Determine IC50 against target kinase (e.g., VEGFR2/KDR).

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Reaction Mix: Combine Kinase (0.5 nM), Peptide Substrate (2 µM), and ATP (at

    
    ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).
    
  • Incubation: Add compound (10 nL) to reaction mix. Incubate 60 min at RT.

  • Detection: Add Eu-labeled antibody (TR-FRET detection). Read fluorescence ratio (665 nm / 615 nm).

  • Analysis: Fit curves using a 4-parameter logistic model (GraphPad Prism).

Experimental Workflow Diagram

Workflow Start Start: 6-Iodoindolin-2-one Step1 Condensation (Aldehyde + Piperidine) Start->Step1 Step2 Purification (Filtration/Recrystallization) Step1->Step2 Decision Purity > 95%? Step2->Decision Decision->Step1 No Assay Kinase Assay (FRET) IC50 Determination Decision->Assay Yes Analysis Data Analysis (Compare vs 6-H/6-F) Assay->Analysis

Figure 2: Standardized workflow for synthesizing and testing 6-iodoindolin-2-one analogs to ensure data reliability.

References

  • Wilcken, R., et al. (2013). Halogen bonding in protein–ligand complexes: design, structure and thermodynamics. Journal of Medicinal Chemistry. Link

  • Xu, Z., et al. (2011). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[1] Current Topics in Medicinal Chemistry. Link

  • Morigi, R., et al. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Molecules. Link

  • El-Miligy, M.M., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors. Archiv der Pharmazie. Link

  • Follit, C.A., et al. (2014). Indolin-2-one p38α inhibitors I: design, profiling and crystallographic binding mode. Bioorganic & Medicinal Chemistry Letters. Link

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A Comparative Analysis of 6-Halogenated Indolin-2-one Derivatives as Receptor Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1] Its rigid, planar structure and accessible points for substitution have made it a cornerstone in the design of potent enzyme inhibitors, particularly for the protein kinase family. Deregulated kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and angiogenesis.[2] Consequently, small molecule kinase inhibitors have revolutionized oncology, and the indolin-2-one framework has been central to this success.

This guide provides an in-depth comparative analysis of indolin-2-one derivatives, with a specific focus on the influence of halogen substitution at the 6-position of the indole ring. By examining experimental data for various halogenated analogs, we will elucidate the critical role these substitutions play in modulating kinase inhibitory activity, selectivity, and overall pharmacological profiles. We will explore the causality behind synthetic choices and delve into the structure-activity relationships (SAR) that guide the development of next-generation therapeutics.

The Strategic Role of Halogenation in Kinase Inhibitor Design

Halogen atoms are not mere passive substituents in drug design. Their introduction at strategic positions can profoundly influence a molecule's properties. In the context of kinase inhibitors, halogenation, particularly at the C-6 position of the indolin-2-one ring, is a key strategy to:

  • Modulate Potency: Halogens can alter the electronic properties of the aromatic ring and engage in specific interactions, such as hydrogen bonds or the increasingly appreciated halogen bonds, with amino acid residues in the ATP-binding pocket of the target kinase.

  • Enhance Selectivity: By occupying specific sub-pockets within the kinase active site, a halogen can favor binding to one kinase over another, reducing off-target effects.

  • Improve Pharmacokinetics: The lipophilicity and metabolic stability of a compound can be fine-tuned through halogenation, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

While fluorine and chlorine are most common, the larger iodine atom offers unique properties. Its high polarizability makes it an excellent halogen bond donor, potentially forming strong, stabilizing interactions with electron-rich atoms (like oxygen or sulfur) in the protein backbone. This potential for enhanced binding affinity makes the 6-iodoindolin-2-one scaffold a compelling, albeit less explored, area of research.

Synthetic Strategies: Building the Halogenated Indolin-2-one Core

The synthesis of 3-substituted indolin-2-one derivatives typically culminates in a Knoevenagel condensation. This reaction joins the C-3 methylene group of the oxindole ring with an aldehyde, establishing the crucial exocyclic double bond found in many active compounds. The key is the prior synthesis of the requisite halogenated oxindole starting material.

G cluster_0 Synthesis of 6-Halogenated Oxindole cluster_1 Final Derivatization A Substituted Aniline (e.g., 4-Iodoaniline) C Isonitrosoacetanilide Intermediate A->C Sandmeyer-like Reaction B Chloral Hydrate, Hydroxylamine E 6-Halogenated Isatin C->E Isatin Synthesis D Concentrated H₂SO₄ (Cyclization) G 6-Halogenated Indolin-2-one (Core Scaffold) E->G Reduction F Hydrazine Hydrate (Wolff-Kishner Reduction) J Final Product: 3-Substituted-6-Halo-Indolin-2-one G->J Knoevenagel Condensation H Heterocyclic Aldehyde (e.g., Pyrrole-2-carboxaldehyde) H->J I Piperidine/Ethanol (Base Catalyst)

General Synthetic Workflow for 6-Halogenated Indolin-2-ones.

The causality for this synthetic route is robust. The Sandmeyer-like synthesis of the isatin intermediate is a classic and reliable method for forming the core bicyclic ring system from readily available anilines. The subsequent reduction to the oxindole is a critical step, with the Wolff-Kishner-like reaction being a common choice.[3] Finally, the Knoevenagel condensation provides a modular and efficient way to introduce a wide variety of substituents at the C-3 position, allowing for the systematic exploration of structure-activity relationships.[4]

Mechanism of Action: Targeting Angiogenesis at its Source

Many indolin-2-one derivatives, including the benchmark drug Sunitinib, function as multi-targeted Receptor Tyrosine Kinase (RTK) inhibitors. They primarily target the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial mediators of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1][4]

These inhibitors are typically classified as Type II inhibitors, binding to the ATP pocket of the kinase in its inactive (DFG-out) conformation. This binding action prevents the kinase from phosphorylating itself and downstream signaling proteins, thereby blocking the entire signaling cascade that would otherwise promote endothelial cell proliferation, migration, and survival.

G Ligand VEGF/PDGF RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) Ligand->RTK Binds P1 Dimerization & Autophosphorylation RTK->P1 Activates ATP_Pocket ATP Binding Pocket ATP_Pocket->P1 Blocks ATP Binding Inhibitor 6-Iodoindolin-2-one Derivative Inhibitor->ATP_Pocket P2 Downstream Signaling (e.g., RAS/RAF/MAPK, PI3K/AKT) P1->P2 Initiates P3 Cellular Response P2->P3 Response Angiogenesis (Proliferation, Migration, Survival) P3->Response

Mechanism of RTK Inhibition by Indolin-2-one Derivatives.

Comparative Performance Data of Halogenated Indolin-2-ones

Direct comparative studies on a homologous series of 6-halogenated indolin-2-ones are not extensively available in the public literature. However, by compiling data from various studies, we can analyze the impact of different substitutions on inhibitory activity. Sunitinib, a non-halogenated but highly potent derivative, serves as a crucial benchmark.

Compound ID6-Position Substituent3-Position SubstituentTarget KinaseIC₅₀ (µM)Anti-proliferative Activity (Cell Line)Reference
Sunitinib H(Z)-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) with side chainVEGFR-2, PDGFRβ0.009, 0.008GI₅₀ = 0.01 µM (HUVEC)[4][5]
Compound 1 Cl(Z)-((5-phenylthiophen-2-yl)methylene)c-Src-IC₅₀ = 1.3 µM (K562)[6]
Compound 2 NO₂(Z)-(3'-N-oxime-indirubin)GSK-30.04-[7]
Compound 3s H(Z)-(1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)RSK20.5IC₅₀ = 11.8 µM (PC3)[8]
Compound 48 Cl(Z)-((5-phenylthiophen-2-yl)methylene)c-Src-Data reported in source[6]

Note: IC₅₀ values are highly dependent on assay conditions and should be compared with caution across different studies. This table illustrates the diversity of explored scaffolds rather than a direct head-to-head comparison.

Structure-Activity Relationship (SAR) Insights

The indolin-2-one scaffold has two essential pharmacophoric elements for kinase inhibition: a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These interact with conserved amino acid residues in the hinge region of the kinase ATP-binding site. The SAR is primarily dictated by the substitutions at the C-3, C-5, and C-6 positions.

  • C-3 Position: This is the most critical position for modulating potency and selectivity. As seen with Sunitinib, a (Z)-((1H-pyrrol-2-yl)methylene) group is a highly effective moiety for targeting VEGFR and PDGFR.[4] The substituents on this pyrrole ring can be further modified to optimize interactions with the enzyme active site.

  • C-5 and C-6 Positions: These positions project into the solvent-exposed region or can interact with adjacent pockets of the active site.

    • 6-Chloro Substitution: As seen in compounds 1 and 48, a chlorine atom at the 6-position is well-tolerated and can contribute to overall potency, likely through favorable hydrophobic interactions or by altering the electronics of the indole ring system.[6]

    • 6-Nitro Substitution: A nitro group, as seen in compound 2, is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence led to potent GSK-3 inhibition, demonstrating that substitutions at this position can dramatically shift kinase selectivity.[7]

    • The Untapped Potential of 6-Iodo: While direct comparative data is sparse, the principles of medicinal chemistry suggest a 6-iodo substituent could be highly advantageous. Iodine is the most polarizable and lipophilic of the common halogens. Its size allows it to fill larger hydrophobic pockets, and its ability to form strong halogen bonds could provide a significant boost in binding affinity compared to chlorine or bromine, potentially leading to highly potent inhibitors.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for key synthetic and analytical steps are provided.

Protocol 1: Synthesis of (Z)-6-chloro-3-((5-phenylthiophen-2-yl)methylene)indolin-2-one (Compound 48)

This protocol is adapted from methodologies described for similar Knoevenagel condensations.[6]

  • Reactant Preparation: To a solution of 6-chloroindolin-2-one (1.0 eq) in absolute ethanol, add 5-phenylthiophene-2-carbaldehyde (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts. If necessary, further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The (Z)-isomer is typically the thermodynamically favored product.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a representative biochemical assay to determine the IC₅₀ value of a test compound.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Dilution: Prepare a serial dilution of the 6-iodoindolin-2-one test compound in DMSO, typically starting from 10 mM.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, the peptide substrate, and the diluted test compound. Add the VEGFR-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to its Km value for the enzyme. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or using ADP-Glo™ Kinase Assay which measures ADP formation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The indolin-2-one scaffold is a remarkably versatile and clinically validated platform for the development of potent kinase inhibitors. This analysis demonstrates that strategic halogenation of the indole ring is a powerful tool for modulating the pharmacological properties of these derivatives. While chlorine and fluorine substitutions are well-documented, the specific exploration of 6-iodoindolin-2-one derivatives remains a largely untapped field.

Based on the fundamental principles of halogen bonding and structure-based drug design, the 6-iodo substituent holds significant promise for creating next-generation inhibitors with enhanced potency and potentially novel selectivity profiles. Future research should focus on the systematic synthesis and evaluation of a series of 6-iodoindolin-2-one derivatives to directly probe their efficacy against a panel of cancer-relevant kinases. Such studies, combining synthetic chemistry, biochemical assays, and structural biology, will be crucial for validating the therapeutic potential of this specific chemical space and could lead to the discovery of novel drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Mousa, S. A., & Davis, P. J. (2021). The structure–activity relationship of 3‐substituted indolin‐2‐ones possessing chloropyrrole moiety. ResearchGate. Available at: [Link]

  • Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., Al-Abdullah, E. S., Hassan, A., & El-Emam, A. A. (2021). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules (Basel, Switzerland), 26(23), 7159. Available at: [Link]

  • Wang, Y., Liu, Y., Zhang, H., Sun, H., Liu, H., & Yao, J. (2013). Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. European journal of medicinal chemistry, 64, 495–502. Available at: [Link]

  • Carlomagno, F., Guida, T., Anaganti, S., Basit, A., & Mologni, L. (2015). Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. ResearchGate. Available at: [Link]

  • Abdel-Rahman, H. M., & Abdel-Meguid, M. N. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(10), e2000155. Available at: [Link]

  • Zhang, Y., Han, L., Zhang, J., Li, Y., & Zhang, J. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules (Basel, Switzerland), 20(4), 6262–6278. Available at: [Link]

  • Bettayeb, K., Tirado, O. M., Marionneau-Lambot, S., Ferandin, Y., Lozach, O., Morris, J. C., Mateo-Lozano, S., Notario, V., & Meijer, L. (2007). Synthesis and kinase inhibitory activity of novel substituted indigoids. Bioorganic & medicinal chemistry, 15(16), 5437–5453. Available at: [Link]

  • Abdel-Aziem, A., Al-Salahat, K., Al-Trad, B., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2022). Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity. ACS omega, 7(44), 40383–40395. Available at: [Link]

  • Hu, Y., Hu, Y., & Lin, G. (2019). Synthesis and Biological Evaluation of 3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one Derivatives as Potent Anticancer Active Agents. ResearchGate. Available at: [Link]

  • Li, J., Dong, C., Yao, Y., & Zhang, R. (2019). Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. Available at: [Link]

  • Al-Warhi, T., El-Gamal, M. I., Anbar, A., Al-Sha'er, M. A., & Youssoufi, M. H. (2020). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules (Basel, Switzerland), 25(24), 5898. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2020). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1930–1946. Available at: [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. IntechOpen. Available at: [Link]

  • Al-Ostath, A., Al-Assar, Z., Ghattas, M. A., & Al-Tel, T. H. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules (Basel, Switzerland), 27(19), 6542. Available at: [Link]

  • Fallacara, A. L., Lolli, M. L., & Cignetti, A. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. AIR Unimi. Available at: [Link]

  • Hilse, A., Dauch, D., & Engel, M. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of medicinal chemistry, 58(2), 999–1010. Available at: [Link]

  • Kumar, A., Singh, S., & Singh, R. K. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC medicinal chemistry, 13(4), 456–462. Available at: [Link]

  • Kaczmarek, I., Wesolowski, M., & Chojnacki, J. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. ResearchGate. Available at: [Link]

  • Nagy, V., Borbás, A., & Csupor, D. (2023). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. Molecules (Basel, Switzerland), 28(13), 5136. Available at: [Link]

  • El-Faham, A., Al-Obeed, O., & Abdel-Megeed, A. A. (2020). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC advances, 10(63), 38459–38472. Available at: [Link]

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Head-to-Head Comparison: Synthesis of 6-Iodoindolin-2-one (6-Iodooxindole)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 6-Iodoindolin-2-one Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

6-Iodoindolin-2-one is a critical pharmacophore and intermediate, most notably serving as the halogenated scaffold for the synthesis of tyrosine kinase inhibitors (e.g., analogs of Sunitinib). While classical methods like the Wolff-Kishner reduction of isatins remain academic staples, they suffer from poor atom economy and severe regioselectivity issues.

This guide evaluates the two dominant synthetic pathways: the Classical Isatin Reduction and the Modern Malonate Displacement (SNAr) route. Based on yield, scalability, and regiocontrol, the Malonate Displacement route is the superior methodology for high-purity applications, avoiding the difficult isomer separations inherent to the classical approach.

Part 1: The Contenders
Method A: The Modern Malonate Displacement Route (Recommended)
  • Mechanism: Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Cyclization.

  • Starting Material: 2-Chloro-nitrobenzene.[1]

  • Key Advantage: Absolute regiocontrol.[2] The iodine is installed before ring closure in a position defined by the directing groups, eliminating isomer mixtures.

Method B: The Classical Wolff-Kishner Reduction
  • Mechanism: Sandmeyer isatin synthesis followed by hydrazine-mediated reduction.

  • Starting Material: 3-Iodoaniline.

  • Key Flaw: The Sandmeyer cyclization of 3-iodoaniline yields a mixture of 4-iodo and 6-iodoisatin, which are notoriously difficult to separate by crystallization or chromatography.

Part 2: Technical Comparison
FeatureMethod A: Malonate Displacement Method B: Isatin Reduction
Regioselectivity 100% (Directed) Poor (Mixture of 4- & 6-isomers)
Overall Yield ~50–60% ~20–30% (after separation)
Scalability High (Multi-kg verified)Low (Chromatography bottleneck)
Atom Economy High (One-pot cyclization/decarboxylation)Low (Requires hydrazine/high temp)
Safety Profile Moderate (Exothermic SNAr)Low (Hydrazine toxicity, high temp)
Cost Efficiency High (Cheap 2-Cl-nitrobenzene)Moderate (Expensive 3-iodoaniline)
Part 3: Detailed Experimental Protocols
Protocol A: The Malonate Displacement Route (High Purity)

Rationale: This method exploits the activating nature of the ortho-nitro group to displace the chlorine atom with a malonate nucleophile. Subsequent reduction of the nitro group triggers spontaneous lactamization.

Step 1: Iodination

  • Charge 2-chloro-nitrobenzene (1.0 equiv) into a reactor with acetic acid/acetic anhydride (2:1 v/v).

  • Add iodine (0.5 equiv) and sodium periodate (NaIO4, 0.2 equiv) portion-wise.

  • Heat to 70–80°C for 4 hours. The directing effects (para to Cl, meta to NO2) exclusively favor 2-chloro-5-iodonitrobenzene .

  • Quench with aqueous sodium bisulfite, filter, and dry.

Step 2: SNAr & Cyclization (One-Pot)

  • Suspend NaH (2.2 equiv) in DMF or DMAc at 0°C.

  • Dropwise add dimethyl malonate (1.1 equiv). Stir for 30 min to form the enolate.

  • Add 2-chloro-5-iodonitrobenzene (from Step 1).[1] Heat to 80°C for 3 hours.

    • Checkpoint: Monitor TLC/HPLC for disappearance of the nitrobenzene. The intermediate is 2-(4-iodo-2-nitrophenyl)malonate .

  • Reduction/Cyclization: Without isolation, add Iron powder (4.0 equiv) and Acetic Acid (excess) directly to the reaction mixture. Heat to 100°C .

    • Mechanism:[2][3][4][5][6] Fe reduces -NO2 to -NH2. The amine intramolecularly attacks the malonate ester, closing the ring to form the lactam. The acidic conditions/heat promote decarboxylation of the ester group.

  • Workup: Filter iron residues. Pour filtrate into ice water. The product 6-iodoindolin-2-one precipitates as a beige solid. Recrystallize from Ethanol/Acetic Acid.[7]

Protocol B: The Classical Isatin Reduction (Reference Only)

Rationale: Provided for comparison. Use only if 6-iodoisatin is commercially available in pure form.

  • Hydrazone Formation: Suspend 6-iodoisatin (1.0 equiv) in Ethanol. Add Hydrazine hydrate (10 equiv). Reflux for 1 hour.

  • Wolff-Kishner Reduction: Add KOH (pellets, 4.0 equiv) carefully.

  • Distill off ethanol until the internal temperature reaches 140–150°C (glycol can be added as a high-boiling solvent).

  • Reflux at 140°C for 4 hours.

  • Cool, dilute with water, and acidify with HCl. Filter the precipitate.[8][9]

Part 4: Visualizing the Pathways
Figure 1: The Superior Malonate Route (Regiospecific)

MalonateRoute Start 2-Chloro-nitrobenzene Inter1 2-Chloro-5-iodonitrobenzene (Single Isomer) Start->Inter1 I2, NaIO4 (Electrophilic Subst.) Inter2 Aryl Malonate Intermediate Inter1->Inter2 Dimethyl Malonate NaH, DMF (SNAr) Product 6-Iodoindolin-2-one (High Purity) Inter2->Product Fe/AcOH (Reductive Cyclization & Decarboxylation)

Caption: The Malonate route ensures the iodine is fixed at the correct position (para to the leaving group) before the ring is formed, guaranteeing 100% regioselectivity.

Figure 2: The Flawed Isatin Route (Regio-Ambiguous)

IsatinRoute Start 3-Iodoaniline Sandmeyer Isonitrosoacetanilide Start->Sandmeyer Chloral Hydrate NH2OH Mixture Mixture: 4-Iodoisatin + 6-Iodoisatin Sandmeyer->Mixture H2SO4 (Cyclization) Separation Difficult Separation (Yield Loss) Mixture->Separation Isomers form Product 6-Iodoindolin-2-one Separation->Product Wolff-Kishner Reduction (N2H4/KOH)

Caption: Cyclization of meta-substituted anilines yields two isomers (4- and 6-), necessitating a yield-destroying separation step.

References
  • Process for preparing 6-iodo-2-oxindole. US Patent 8,975,418 B2. (2015).[1] Describes the optimized SNAr/Malonate route starting from 2-chloro-nitrobenzene. Link

  • Synthesis of Isatins via the Sandmeyer Method.Journal of Organic Chemistry.
  • Gassman Indole Synthesis. Journal of the American Chemical Society. Provides the mechanistic background for thioether-mediated oxindole synthesis (Method C alternative). Link

  • Sunitinib Process Chemistry.Organic Process Research & Development.

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assessing the selectivity of 6-Iodoindolin-2-one for its target

Author: BenchChem Technical Support Team. Date: February 2026

Title: Selectivity Assessment of 6-Iodoindolin-2-one: A Fragment-Based Kinase Profiling Guide

Part 1: Core Directive & Executive Summary

The Strategic Value of 6-Iodoindolin-2-one 6-Iodoindolin-2-one (6-II) is not merely a building block; it is a high-value chemical probe used to exploit halogen bonding within the ATP-binding pocket of protein kinases. While the indolin-2-one scaffold is the pharmacophore of the blockbuster drug Sunitinib (Sutent), the specific introduction of an iodine atom at the C6 position offers a distinct selectivity profile compared to the C5-fluoro substitution found in Sunitinib.

Objective: This guide details the methodology to assess the selectivity of 6-II, specifically targeting VEGFR2 (KDR) and Chk1 , while differentiating its performance from standard alternatives like Sunitinib and the unsubstituted indolin-2-one core.

Key Differentiator: The iodine atom in 6-II functions as a "sigma-hole" donor, capable of forming strong, directional halogen bonds with backbone carbonyl oxygen atoms in the kinase hinge region—a mechanism distinct from the electrostatic interactions driven by fluorine.

Part 2: Scientific Integrity & Comparative Analysis

Comparative Performance Matrix

The following table contrasts 6-II with its primary structural alternatives. This data synthesizes Structure-Activity Relationship (SAR) trends typical for this scaffold.

Feature6-Iodoindolin-2-one (6-II) Sunitinib (Reference Std) Unsubstituted Indolin-2-one
Primary Target Class Ser/Thr & Tyr Kinases (Chk1, VEGFR)Split-RTKs (VEGFR2, PDGFR, KIT)Weak Pan-Kinase Binder
Binding Mechanism Halogen Bonding (Sigma-hole driven)H-Bonding & Hydrophobic PackingH-Bonding (Hinge Binder)
Selectivity Driver Directional interaction at C6 pocketShape complementarity (C5-Fluoro)Low (Promiscuous fragment)
Solubility (LogP) Moderate (Lipophilic Iodine)Optimized (Amphiphilic)High
Detection Advantage Anomalous X-ray Scattering (Iodine signal)Standard Electron DensityStandard Electron Density
Mechanism of Action: The "Sigma Hole" Advantage

In assessing 6-II, you are not just testing steric fit; you are testing electronic directionality.

  • Sunitinib (C5-Fluoro): The fluorine atom acts primarily as a hydrophobic bioisostere for hydrogen, increasing metabolic stability and lipophilicity. It does not typically form strong halogen bonds due to its high electronegativity and lack of a polarizable sigma hole.

  • 6-II (C6-Iodo): The iodine atom is highly polarizable. It creates a positive electrostatic potential cap (sigma hole) on the extension of the C-I bond. This allows 6-II to target kinases with a nucleophilic backbone carbonyl (e.g., Valine or Leucine residues in the hinge) located specifically at the "6-position vector" of the binding pocket.

Part 3: Experimental Protocols (The "How-To")

Protocol A: The "Selectivity Score" (S-Score) Screening

Goal: Determine the promiscuity of 6-II across the kinome compared to Sunitinib.

Methodology:

  • Assay Platform: Use a competition binding assay (e.g., KINOMEscan™ or LanthaScreen™). Do not use activity assays (enzymatic) for the primary screen to avoid false positives from aggregators.

  • Concentration: Screen 6-II at 1 µM and 10 µM .

  • Calculation: Calculate the Selectivity Score (S-score) .

    
    
    
  • Interpretation:

    • S(35) < 0.05: Highly Selective (Ideal for a probe).

    • S(35) > 0.40: Promiscuous (Likely non-specific hydrophobic binder).

Protocol B: X-Ray Crystallography with Anomalous Dispersion

Goal: Validate the binding mode and the existence of the halogen bond. This is the self-validating step unique to iodine-containing probes.

Workflow:

  • Co-crystallization: Soak apo-crystals of the target kinase (e.g., Chk1 or VEGFR2) with 6-II (2 mM) in DMSO.

  • Data Collection: Collect diffraction data at the Iodine K-edge (33.17 keV) or utilize the strong anomalous signal at standard Cu-Kα wavelengths.

  • Validation:

    • Generate an Anomalous Difference Fourier Map .

    • Success Criteria: A strong (>5σ) peak must appear at the predicted iodine position in the active site. This confirms the ligand is bound and defines the C-I···O=C angle.

    • Note: If the angle is approx 180°, it confirms a halogen bond. If ~90°, it is a steric clash/van der Waals contact.

Protocol C: Cellular Target Engagement (NanoBRET)

Goal: Prove that 6-II enters the cell and binds the kinase in a physiological environment, distinct from Sunitinib's multi-target profile.

  • Transfection: Transfect HEK293 cells with a N-terminal Luciferase-Kinase fusion plasmid.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (broad-spectrum kinase inhibitor derivative).

  • Treatment: Treat cells with increasing concentrations of 6-II (0.1 nM to 10 µM).

  • Readout: Measure BRET signal (Energy transfer from Luciferase-Kinase to Tracer).

  • Result: 6-II binding displaces the tracer, reducing BRET. Plot IC50.

    • Control: Use Sunitinib as the positive control. If 6-II shows <1 µM potency in cells but >10 µM in biochemical assays, suspect off-target accumulation (lysosomal trapping).

Part 4: Visualization & Workflows

Figure 1: The Selectivity Assessment Workflow

This diagram illustrates the logical flow from fragment validation to structural confirmation.

SelectivityAssessment Start Compound: 6-Iodoindolin-2-one Screen Step 1: Kinome Profiling (Competition Binding) Start->Screen 10 µM Screen Screen->Start High Promiscuity (Fail) HitVal Step 2: Hit Validation (IC50 Determination) Screen->HitVal Selectivity Score < 0.1 Structural Step 3: X-Ray Crystallography (Anomalous Signal Check) HitVal->Structural Validate Mode Structural->Start No Anomalous Peak Cellular Step 4: NanoBRET (Target Engagement) Structural->Cellular Confirm Halogen Bond Decision Decision: Lead vs. Tool Cellular->Decision Potency < 1µM

Caption: Workflow for validating 6-Iodoindolin-2-one selectivity, prioritizing structural confirmation via Iodine anomalous scattering.

Figure 2: Signaling Pathway & Inhibition Points

Comparing where 6-II acts versus the downstream effects of Sunitinib (VEGFR pathway).

Pathway Ligand VEGF / PDGF Receptor RTK (VEGFR2/PDGFR) Ligand->Receptor Activation PI3K PI3K / AKT Receptor->PI3K Phosphorylation RAS RAS / RAF / MEK Receptor->RAS Signaling Sunitinib Sunitinib (Type II Inhibitor) Sunitinib->Receptor Blocks ATP Pocket (DFG-out) SixII 6-Iodoindolin-2-one (Probe/Fragment) SixII->Receptor Probes Hinge Region (Halogen Bond) Angio Angiogenesis & Proliferation PI3K->Angio RAS->Angio

Caption: Mechanistic divergence: Sunitinib stabilizes the inactive (DFG-out) conformation, while 6-II probes the hinge region via halogen bonding.[1][2][3][4][5][6][7][8][9][10][11][12]

References

  • Sunitinib Structure & Mechanism

    • Title: Discovery of sunitinib malate, a multitargeted receptor tyrosine kinase inhibitor.
    • Source: Journal of Medicinal Chemistry (2006).[5]

    • URL:[Link]

  • Indolin-2-one Scaffold Review

    • Title: Indolin-2-one derivatives: A review of their synthesis and biological activities.
    • Source: European Journal of Medicinal Chemistry (2020).
    • URL:[Link][6]

  • Halogen Bonding in Kinases

    • Title: Halogen bonds in biological molecules.
    • Source: Proceedings of the N
    • URL:[Link]

  • Kinase Profiling Methodology

    • Title: A comprehensive assay for targeted superfamily screening of the human kinome.
    • Source: N
    • URL:[Link]

Sources

Comparative Guide: 6-Iodoindolin-2-one in Fragment-Based Discovery and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Iodoindolin-2-one (6-IO) represents a specialized fragment probe and synthetic scaffold within the privileged oxindole class. Unlike standard fluorescent probes used for imaging, 6-IO is bench-marked by its utility in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.

Its primary value lies in two distinct "probe" functions:

  • Structural Probe: The heavy iodine atom serves as an anomalous scatterer for X-ray crystallography phasing and a probe for halogen-bonding interactions within ATP-binding pockets.

  • Synthetic Probe: The C6-iodine provides a reactive handle for palladium-catalyzed cross-coupling, allowing rapid interrogation of the "solvent-front" region of kinase active sites (e.g., VEGFR, CDK2).

This guide benchmarks 6-IO against its isomer 5-Iodoindolin-2-one and the gold-standard therapeutic Sunitinib , evaluating synthetic utility, structural resolution capability, and pharmacophore potential.

Technical Deep Dive: The C6-Iodine Advantage

The Science of the Scaffold

The oxindole core (indolin-2-one) mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinases via hydrogen bonds (NH donor, C=O acceptor).

  • Why Iodine? Iodine is the largest, most polarizable halogen used in drug design. It forms strong halogen bonds (sigma-hole interactions) with backbone carbonyls or sulfurs (Met/Cys) in the protein target.

  • Why C6 vs. C5?

    • C5 Position (e.g., Sunitinib): Buried deep within the hydrophobic pocket. Substituents here (F, Cl) often tune electronic properties or fill small hydrophobic cavities.

    • C6 Position (6-IO): Often points toward the solvent channel or the ribose-binding pocket. Functionalizing this position "probes" the exit vector, critical for improving solubility and selectivity without disrupting the primary hinge binding.

Benchmarking Data

The following table contrasts 6-IO with its primary alternatives in the context of kinase inhibitor development.

Table 1: Comparative Performance Metrics
Feature6-Iodoindolin-2-one (6-IO) 5-Iodoindolin-2-one (5-IO) Sunitinib (Ref. Std)
Primary Application Solvent-front probing; Scaffold extensionHydrophobic pocket filling; Core SARValidated VEGFR/PDGFR inhibitor
Synthetic Reactivity High (Less sterically hindered C6)Moderate (C5 hindered by hinge interaction)N/A (Final Product)
X-Ray Phasing Power Excellent (Iodine anomalous signal)Excellent Low (Fluorine has no anomalous signal)
Halogen Bond Potential Targets solvent-exposed backbone carbonylsTargets deep-pocket residues (Gatekeeper)Weak (Fluorine is a poor halogen bond donor)
Ligand Efficiency (LE) High (Fragment level: ~0.4-0.5)High (Fragment level: ~0.4-0.[1]5)Lower (Due to high MW)

Experimental Protocols

Protocol A: Structural Validation via X-Ray Crystallography (Soaking)

Objective: To utilize 6-IO as a heavy-atom probe to identify binding orientation and phase crystallographic data.

Rationale: The electron-rich iodine allows for identifying the binding mode even at low resolution due to its high electron density.

  • Crystal Preparation: Grow crystals of the target kinase (e.g., CDK2 or VEGFR2) using hanging drop vapor diffusion.

  • Ligand Soaking:

    • Prepare a 100 mM stock of 6-IO in 100% DMSO.

    • Dilute into the crystallization mother liquor to a final concentration of 1-5 mM. Note: 6-IO has lower solubility than non-iodinated variants; do not exceed 5% DMSO to prevent crystal cracking.

    • Soak crystals for 2–12 hours.

  • Data Collection:

    • Collect diffraction data at a synchrotron source.

    • Critical Step: Collect a dataset at the Iodine K-edge (approx. 33 keV) or L-edges if phasing is required, or standard energy (12 keV) for simple binding determination.

  • Analysis:

    • Compute the anomalous difference Fourier map. The Iodine atom will appear as a massive peak (>10 sigma), unambiguously defining the position of the oxindole core.

Protocol B: Synthetic Probing (Suzuki-Miyaura Coupling)

Objective: To benchmark the reactivity of the C6-Iodine handle for library generation.

Rationale: This protocol validates the "probe" as a building block. The C6 position is electronically activated and sterically accessible.

  • Reagents:

    • Substrate: 6-Iodoindolin-2-one (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv) - Standard probe for reactivity.

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness against oxidation.

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical for oxindole stability).

    • Mix reagents in a sealed microwave vial.

    • Heat to 80°C for 4 hours .

  • Benchmarking Metric:

    • Analyze conversion via HPLC (254 nm).

    • Expected Result: >90% conversion for 6-IO.

    • Comparison: 5-IO typically requires longer reaction times (6-8 hours) or higher temperatures due to steric crowding near the C4-hydrogen and the hinge-binding motif.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting between 6-IO and 5-IO based on the structural biology goals.

ScaffoldSelection Start Target Kinase Identified PocketAnalysis Analyze ATP Pocket Start->PocketAnalysis Decision Binding Region Target? PocketAnalysis->Decision PathDeep Deep Hydrophobic Pocket Decision->PathDeep Internal PathSolvent Solvent Interface / Exit Vector Decision->PathSolvent External Probe5IO Select 5-Iodoindolin-2-one (Hydrophobic Filling) PathDeep->Probe5IO Probe6IO Select 6-Iodoindolin-2-one (Solvent Extension) PathSolvent->Probe6IO Validation X-Ray Crystallography (Anomalous Signal Check) Probe5IO->Validation Probe6IO->Validation Library Suzuki Coupling (Library Generation) Probe6IO->Library Preferred Path

Caption: Decision tree for selecting Indolin-2-one probes based on active site topology.

Pathway: From Fragment to Lead (Sunitinib Analogues)

This workflow demonstrates how 6-IO serves as the initiation point for drug discovery, contrasting with the 5-Fluoro path used for Sunitinib.

DrugDiscoveryPath Fragment Fragment Screen (Oxindole Core) RouteA Route A: 5-Substitution (Sunitinib Path) Fragment->RouteA RouteB Route B: 6-Substitution (Novel IP Space) Fragment->RouteB HitA 5-Fluoro-Oxindole (High Affinity, Low Sol.) RouteA->HitA HitB 6-Iodo-Oxindole (Synthetic Handle) RouteB->HitB OptA Lead Optimization (Add Pyrrole/Sidechains) HitA->OptA OptB Cross-Coupling at C6 (Solubilizing Groups) HitB->OptB Drug Sunitinib (Marketed) OptA->Drug Novel Next-Gen Inhibitor (Improved PK) OptB->Novel

Caption: Divergent development pathways: 5-Fluoro (Sunitinib) vs. 6-Iodo (Novel Probes).

References

  • Yousefian, M., & Ghodsi, R. (2020).[2] Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents.[3][2] Archiv der Pharmazie.

  • Mishra, C. B., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances.[4][5] European Journal of Medicinal Chemistry.

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting VEGF and PDGF receptors. Journal of Medicinal Chemistry. (The foundational Sunitinib discovery paper).

  • BLD Pharm. (2024). 5-Iodoindolin-2-one Product Specifications and SMILES.

Sources

Publish Comparison Guide: Peer-Reviewed Validation of 6-Iodoindolin-2-one Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

6-Iodoindolin-2-one (CAS: 66327-02-4) is not merely a passive intermediate; it is a validated, high-value pharmacophore scaffold used to engineer potent inhibitors of kinases, bacterial cell division, and autophagy machinery. While the unsubstituted indolin-2-one core (oxindole) is ubiquitous in drugs like Sunitinib, the 6-iodo substitution provides two critical advantages validated by peer-reviewed literature:

  • Synthetic Handle: The iodine atom at the C6 position serves as a reactive site for palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki), enabling the rapid construction of "Activity-Based Probes" (ABPs) and extended side chains that reach deep into enzyme binding pockets.

  • Halogen Bonding: In specific binding contexts, the C6-iodine can participate in halogen bonding or hydrophobic interactions that enhance affinity compared to the 5-substituted or unsubstituted analogs.

This guide objectively compares the performance of 6-Iodoindolin-2-one derivatives against standard alternatives, supported by experimental data from ACS Chemical Biology, Journal of Medicinal Chemistry, and MDPI Pharmaceuticals.

Comparative Efficacy Analysis

The following table summarizes peer-reviewed studies where 6-Iodoindolin-2-one derivatives demonstrated superior or comparable biological activity against key targets.

Table 1: Biological Performance of 6-Iodoindolin-2-one Derivatives vs. Alternatives
Target SystemDerivative CompoundComparative AgentPerformance Metric (IC50 / MIC)Outcome / InsightRef
Bacterial Topoisomerase IV ABP3 (6-iodo-derived nitroimidazole)Metronidazole (Standard)MIC: 0.13 µM (S. aureus) vs. >100 µM>700x Potency Increase. The 6-iodo scaffold enabled the attachment of an alkyne handle without losing potency, validating it for activity-based protein profiling.[1]
Bacterial FtsZ (Cell Division)Compound 9 (3,3-bis(imidazo) derivative)PC190723 (Reference FtsZ inhibitor)MIC: 0.5 µg/mL (S. aureus)Bio-isostere Validation. The 6-iodo substitution was tolerated and effective in disrupting Z-ring formation, comparable to established benzamide inhibitors.[2]
Autophagy (LC3B) Compound 2h (3-arylidene-6-iodoindolin-2-one)Unsubstituted Indolin-2-oneKd: ~Low µM range Selectivity Enhancement. The 6-iodo group contributed to specific binding interactions within the LC3B hydrophobic pocket, superior to the unsubstituted core.[3]
Kinase (VEGFR/CDK) 6-Substituted Indolines (General Class)Sunitinib (5-Fluoro analog)Ki: < 50 nM (Select Analogs)Synthetic Versatility. Patents indicate 6-position substitution allows access to unique IP space and distinct selectivity profiles compared to 5-substituted commercial drugs.[4]

Mechanism of Action & Synthetic Logic[6]

The utility of 6-Iodoindolin-2-one stems from its dual role as a biological anchor and a chemical pivot . The diagram below illustrates how this scaffold is processed into active agents and how it interacts with biological targets.

Figure 1: Synthetic Divergence & Mechanistic Interaction Flow

G Start 6-Iodoindolin-2-one (Scaffold) Path1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Path1 Functionalization at C6 Path2 Knoevenagel Condensation (Aldehydes) Start->Path2 Functionalization at C3 Prod1 Activity-Based Probes (ABP3) Path1->Prod1 Prod2 3-Arylidene Inhibitors (Comp 2h, 9) Path2->Prod2 Mech1 Target: Topoisomerase IV (DNA Decatenation Block) Prod1->Mech1 Covalent/Non-covalent Mech2 Target: FtsZ (Z-Ring Disruption) Prod2->Mech2 Steric fit Mech3 Halogen Bonding (Hydrophobic Pocket) Prod2->Mech3 Iodine Interaction

Caption: Synthetic divergence of 6-Iodoindolin-2-one into antibacterial probes (ABP3) and kinase/FtsZ inhibitors via C6 and C3 modifications.

Experimental Validation Protocols

To replicate the biological effects cited above, the following protocols define the synthesis of the active derivative and the subsequent biological assay.

Protocol A: Synthesis of Activity-Based Probe (ABP3) from 6-Iodoindolin-2-one

Rationale: This protocol validates the C6-iodine as a stable handle for attaching functional tags (alkynes) without destroying the pharmacophore.

  • Reagents: 6-Iodoindolin-2-one (1.0 eq), Ethynyl-nitroimidazole derivative (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), TEA/THF (1:1).

  • Procedure:

    • Dissolve 6-Iodoindolin-2-one in degassed TEA/THF under Argon.

    • Add the alkyne, Pd catalyst, and CuI.

    • Stir at 50°C for 4 hours (Monitor by TLC/LC-MS).

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • QC Check: 1H NMR must show disappearance of the alkyne proton and retention of the indolinone core signals.

Protocol B: Bacterial Cell Viability Assay (Validation of Potency)

Rationale: Confirms the biological activity of the 6-iodo-derived probe against S. aureus.

  • Cell Line: Staphylococcus aureus (Methicillin-sensitive or resistant strains).[1]

  • Reagents: Mueller-Hinton Broth (MHB), Resazurin (viability dye).

  • Workflow:

    • Inoculation: Dilute overnight bacterial culture to

      
       CFU/mL in MHB.
      
    • Dosing: Add test compound (ABP3) in serial dilutions (e.g., 64 µM down to 0.06 µM) into 96-well plates.

    • Incubation: 37°C for 18–24 hours.

    • Readout: Add Resazurin (0.01%); incubate 1–4 hours. Blue

      
       Pink transition indicates viable cells.
      
  • Success Criteria: The MIC should be < 1.0 µM for the 6-iodo derivative, significantly lower than the metronidazole control (>100 µM) under aerobic conditions.

Expert Insights & Troubleshooting

  • Solubility: 6-Iodoindolin-2-one derivatives can be lipophilic. For biological assays, dissolve stock solutions in DMSO and ensure the final assay concentration of DMSO is <1% to avoid cytotoxicity artifacts.

  • Stability: The C6-iodine bond is generally stable under physiological conditions but can be sensitive to strong UV light or palladium contaminants. Store solid intermediates in amber vials.

  • Selectivity: When designing kinase inhibitors, the 6-iodo position often points towards the solvent-exposed region or a hydrophobic pocket (depending on the kinase). Use this to tune selectivity against off-target kinases that may have steric clashes at this position.

References

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Chemical Biology. (2022).

  • Isatin Bis-Imidathiazole Hybrids Identified as FtsZ Inhibitors with On-Target Activity Against Staphylococcus aureus. MDPI Antibiotics. (2024).

  • Exploring Arylidene-Indolinone Ligands of Autophagy Proteins LC3B and GABARAP. Journal of Biological Chemistry / Amazon S3. (2025).

  • 6-position substituted indoline, production and use thereof as a medicament. Google Patents (Boehringer Ingelheim). (PL207445B1).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 6-Iodoindolin-2-one

[1]

Executive Summary: Immediate Directives

6-Iodoindolin-2-one (CAS: 919103-45-0 / 202422-44-0) is a halogenated organic solid.[1][2] It must not be treated as general organic waste. Due to the iodine content, improper incineration can release corrosive acid gases (


Core Safety Rules:

  • Strict Segregation: Dispose of only in Halogenated waste streams.

  • No Oxidizers: Never mix with strong oxidizers or acids; this risks evolving toxic iodine vapor.

  • Solid vs. Solution: Segregate pure solids from solvent-based waste to minimize disposal costs.[1]

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.[1]

PropertyDataOperational Implication
Chemical Structure Halogenated IndolinoneRequires high-temperature incineration with acid scrubbers.[1]
Hazard Class Irritant (H315, H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Physical State Solid (Powder/Crystal)Dust generation is a primary inhalation risk during transfer.
Reactivity Sensitive to Light/OxidizersStore in amber glass; keep away from nitrates/peroxides.

Expert Insight: The "Iodo" substituent is a weak leaving group in biological contexts but a significant factor in waste management. In a waste incinerator, iodine does not burn like carbon; it forms corrosive gases. Therefore, this waste goes to facilities equipped to handle "Halogenated Organics."[3]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization

Before moving the container, determine the state of the waste.[3]

  • Scenario A: Pure Solid (Expired/Surplus): Keep in original container if possible, or transfer to a wide-mouth HDPE jar.

  • Scenario B: Reaction Mixture (Liquid): If dissolved in a solvent (e.g., DMSO, DMF), the entire mixture is now Halogenated Solvent Waste .

Phase 2: Segregation (The "Golden Rule")

Do NOT pour 6-Iodoindolin-2-one solutions into "Non-Halogenated" (General Organic) waste drums.

  • Why? Non-halogenated waste is often used for fuel blending (energy recovery). Halogens poison the catalysts used in cement kilns and corrode standard burners.

  • Action: Use a dedicated container labeled "HALOGENATED WASTE ONLY."

Phase 3: Containerization & Labeling
  • Select Container:

    • Solids: Double-bag in thick polyethylene bags or place in a screw-top HDPE jar.

    • Liquids: Amber glass bottles (preferred) or HDPE carboys. Avoid metal cans if free iodine is suspected (corrosion risk).

  • Labeling:

    • Must read: "Hazardous Waste - Halogenated Organic." [1][4]

    • Add Hazard Warning: "Irritant."

Phase 4: Spill Management

If a spill occurs during transfer:

  • Do not use water initially. Water spreads the contamination.

  • Dry Cleanup: Use a scoop or dust pan for solids. Place in a waste jar.

  • Wet Cleanup: Wipe residue with a solvent-dampened pad (Acetone/Ethanol) and place the pad in the solid hazardous waste bin.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflowStartWaste Generation:6-Iodoindolin-2-oneStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPure SubstanceLiquidPathLiquid/SolutionStateCheck->LiquidPathReaction MixContainerSolidContainerize:Wide-mouth HDPE Jaror Original BottleSolidPath->ContainerSolidSegregationCRITICAL CHECK:Is the solvent Halogenated?LiquidPath->SegregationLabelingLabeling:'Hazardous Waste - Halogenated Organic'List all ConstituentsContainerSolid->LabelingContainerLiquidContainerize:Amber Glass or HDPE CarboyContainerLiquid->LabelingHalogenStreamStream: Halogenated Solvents(e.g., DCM, Chloroform)Segregation->HalogenStreamYesNonHalStreamStream: Mixed Halogenated(Trace 6-Iodo in Acetone/Methanol)Segregation->NonHalStreamNo (But must now be treated as Halogenated)HalogenStream->ContainerLiquidNonHalStream->ContainerLiquidDisposalFinal Disposal:High-Temp Incineration(with Acid Gas Scrubbing)Labeling->Disposal

Figure 1: Decision matrix for segregating and packaging halogenated indolinone waste.

Regulatory Framework (RCRA & EPA)[1][5]

While 6-Iodoindolin-2-one is not typically a "Listed" waste (P or U list) by specific name, it is regulated based on its characteristics and chemical class.[1]

  • RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), this falls under Halogenated Organic Compounds (HOCs) .[5]

  • Land Ban: Halogenated organics are generally prohibited from land disposal (Land Disposal Restrictions - LDR) and must be incinerated.[1]

  • Waste Codes:

    • If spent solvents are present (e.g., Methylene Chloride), use F002 .[6]

    • If pure substance, it is often classified as D001 (Ignitable, if in flammable solvent) or simply Hazardous Waste under state-specific "Toxic" criteria.

Compliance Check: Always consult your institution's EHS (Environmental Health & Safety) officer before final tag-out.[1]

References

  • National Institutes of Health (PubChem). Compound Summary: 5-Iodoindolin-2-one (structural analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.